Product packaging for Nithiamide(Cat. No.:CAS No. 140-40-9)

Nithiamide

Cat. No.: B1678952
CAS No.: 140-40-9
M. Wt: 187.18 g/mol
InChI Key: UJRRDDHEMZLWFI-UHFFFAOYSA-N
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Description

Aminitrozole is an aromatic amide and a member of acetamides.
Nithiamide is an orally available antiprotozoan agent used in the treatment of vaginal trichomoniasis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O3S B1678952 Nithiamide CAS No. 140-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)acetamide
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InChI

InChI=1S/C5H5N3O3S/c1-3(9)7-5-6-2-4(12-5)8(10)11/h2H,1H3,(H,6,7,9)
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InChI Key

UJRRDDHEMZLWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)[N+](=O)[O-]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6046391
Record name Nithiamide
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Molecular Weight

187.18 g/mol
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CAS No.

140-40-9
Record name 2-(Acetylamino)-5-nitrothiazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Nithiamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathways for Nithiamide (also known as Aminitrozole or 2-acetamido-5-nitrothiazole), a compound of interest in pharmaceutical research. This document outlines the primary synthetic routes, precursor synthesis, detailed experimental protocols, and quantitative data to support research and development efforts.

Introduction to this compound Synthesis

This compound, with the chemical formula C₅H₅N₃O₃S, is a nitrothiazole derivative. Its synthesis primarily involves the introduction of an acetamido group and a nitro group onto a thiazole ring. The two main synthetic pathways to achieve this are:

  • Pathway A: Nitration of 2-aminothiazole to form the key intermediate 2-amino-5-nitrothiazole, followed by its acetylation.

  • Pathway B: Acetylation of 2-aminothiazole to form 2-acetamidothiazole, which is then nitrated to yield the final product, this compound.

This guide will detail a prominent method for synthesizing the key precursor, 2-amino-5-nitrothiazole, and then focus on the nitration of 2-acetamidothiazole to produce this compound, a well-documented route.

Synthesis of the Key Precursor: 2-Amino-5-nitrothiazole

A common and effective method for the synthesis of 2-amino-5-nitrothiazole avoids some of the more hazardous nitration and rearrangement procedures associated with other routes. This process begins with the bromination of N,N-dimethyl-2-nitroetheneamine, followed by a reaction with thiourea.

Quantitative Data for 2-Amino-5-nitrothiazole Synthesis
Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)Purity (%)
N,N-dimethyl-2-nitroetheneamine116.12~0.033.5--
Bromine159.81~0.034.8--
Thiourea76.12~0.043.0--
2-Amino-5-nitrothiazole145.13-2.76292.9
Experimental Protocol for 2-Amino-5-nitrothiazole Synthesis[1][2]
  • To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid, cooled to 17°C, add 4.8 g of bromine at a rate that maintains the reaction temperature below 25°C. An orange solid will form during the bromination.

  • After stirring the resulting slurry for 10 minutes, add 3.0 g of thiourea. The reaction mixture will exotherm to approximately 32°C, and a yellow solid will form.

  • Stir the mixture for 1 hour and then dilute it with 25 ml of water.

  • Simultaneously, add this mixture and an approximately equal volume of 29% ammonium hydroxide to 25 ml of acetic acid at rates that keep the pH between 4 and 5 and the temperature below 30°C.

  • Once the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.

  • Filter the product, wash it with water, and dry to obtain 2-amino-5-nitrothiazole.

Synthesis of this compound (2-Acetamido-5-nitrothiazole)

A documented pathway for the synthesis of this compound involves the nitration of 2-acetamidothiazole.[1] This approach first requires the acetylation of 2-aminothiazole.

Step 1: Acetylation of 2-Aminothiazole (Representative Protocol)

While a specific protocol for the acetylation of 2-aminothiazole is not detailed in the search results, a general procedure can be inferred from the acetylation of similar compounds, such as 2-amino-5-methylthiazole.[1]

Experimental Protocol:

  • Dissolve 2-aminothiazole in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Allow the mixture to stand for several hours, during which the acetylated product will crystallize.

  • Dilute the mixture with water to precipitate the product fully.

  • Filter, wash with water, and dry the resulting 2-acetamidothiazole.

Step 2: Nitration of 2-Acetamidothiazole to this compound

The nitration of 2-acetamidothiazole to yield 2-acetamido-5-nitrothiazole (this compound) is a key step.[1]

Quantitative Data for this compound Synthesis

Reactant/ProductMolecular Weight ( g/mol )Notes
2-Acetamidothiazole142.18Starting material for nitration
Nitric Acid (99-100%)63.01Nitrating agent
Acetic Anhydride102.09Reaction medium
This compound (2-Acetamido-5-nitrothiazole)187.18Final product

Experimental Protocol for this compound Synthesis[1]

  • Prepare a nitrating mixture by adding 7 ml of acetic anhydride dropwise with stirring at 5°C to 3 ml of 99-100% nitric acid.

  • Add 2-acetamidothiazole portion-wise to this mixture, ensuring the temperature remains below 5°C.

  • The reaction mixture is then typically stirred for a period to ensure complete nitration.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound from 2-aminothiazole.

Nithiamide_Synthesis cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration A 2-Aminothiazole C 2-Acetamidothiazole A->C Glacial Acetic Acid B Acetic Anhydride B->C E This compound (2-Acetamido-5-nitrothiazole) C->E Nitration D Nitric Acid / Acetic Anhydride D->E

Caption: Synthesis pathway of this compound from 2-aminothiazole.

Logical Relationship of Precursors

The synthesis of this compound is dependent on the availability of key precursors, which are derived from simpler starting materials.

Nithiamide_Precursors A Thiourea C 2-Aminothiazole A->C B Chloroacetaldehyde (or equivalent) B->C E 2-Acetamidothiazole C->E D Acetic Anhydride D->E G This compound E->G F Nitrating Agent (HNO3/H2SO4 or HNO3/Ac2O) F->G

Caption: Logical flow of precursors in this compound synthesis.

References

Nithiamide's Mechanism of Action in Parasitic Infections: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nithiamide, a nitrothiazole-based acetamide, is an antiprotozoal agent with demonstrated activity against a range of parasitic organisms. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its molecular targets and biochemical effects within parasitic cells. The information presented herein is intended to support further research and drug development efforts in the field of antiparasitic chemotherapy.

Core Mechanism of Action

The primary mechanism of action of this compound in parasitic infections is believed to be the disruption of anaerobic energy metabolism through the inhibition of pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR). Additionally, like other nitroaromatic compounds, this compound's nitro group can be reduced within the parasite to form cytotoxic radicals, leading to a state of reductive stress and damage to cellular macromolecules.

Inhibition of Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR)

PFOR is a key enzyme in the anaerobic energy metabolism of many protozoan parasites, including Giardia intestinalis and Trichomonas vaginalis. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a critical step in the parasite's energy production pathway. The structurally related nitrothiazole compound, nitazoxanide, has been shown to be a noncompetitive inhibitor of PFOR in various anaerobic parasites and bacteria. It is highly probable that this compound exerts its antiparasitic effect through a similar mechanism. By inhibiting PFOR, this compound effectively cuts off the parasite's central pathway for ATP synthesis under anaerobic conditions, leading to energy depletion and cell death.

Reductive Activation and Generation of Cytotoxic Radicals

A common feature of nitroaromatic drugs is their activation via reduction of the nitro group. This process is often carried out by nitroreductases present in the target parasite. The reduction of this compound is thought to generate a highly reactive nitro radical anion and other radical species. These radicals can then interact with and damage various cellular components, including DNA, proteins, and lipids.

This reductive stress also impacts the parasite's redox homeostasis. A key target of the broader class of nitroimidazole drugs is the thioredoxin system. These drugs have been shown to inhibit thioredoxin reductase and deplete intracellular thiol pools, such as glutathione. This disruption of the parasite's antioxidant defense system makes it more susceptible to oxidative damage and contributes to the drug's cytotoxic effect. While direct evidence for this compound's interaction with the thioredoxin system is limited, it is a plausible secondary mechanism of action.

Quantitative Data on this compound's In Vitro Activity

The following table summarizes the available quantitative data on the in vitro efficacy of this compound against various parasitic protozoa.

Parasite SpeciesIC50 (µM)Reference
Giardia intestinalis0.49[1]
Trichomonas vaginalis0.022[1]

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a parasitic protozoan in vitro.

Materials:

  • Parasite culture medium

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the wells of a 96-well plate with a suspension of the target parasite at a predetermined density.

  • Prepare serial dilutions of the this compound stock solution in the culture medium.

  • Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., temperature, CO2) for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for a further 2-4 hours.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software package.

Thioredoxin Reductase Activity Assay

This protocol describes a method to assess the inhibitory effect of this compound on the thioredoxin reductase (TrxR) activity in parasite lysates.

Materials:

  • Parasite lysate

  • Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)

  • NADPH solution

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • This compound solutions of varying concentrations

  • Microplate reader

Procedure:

  • Prepare parasite lysates according to standard protocols.

  • In a 96-well plate, add the parasite lysate to the assay buffer.

  • Add the this compound solutions at different concentrations to the wells. Include a control with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.

  • Initiate the reaction by adding NADPH and DTNB to each well.

  • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TrxR activity.

  • Calculate the percentage of TrxR inhibition for each this compound concentration compared to the control.

  • Plot the percentage of inhibition against the this compound concentration to determine its inhibitory potential.

Visualizations

Nithiamide_Mechanism cluster_parasite Parasitic Cell cluster_energy Anaerobic Energy Metabolism cluster_redox Redox Homeostasis Nithiamide_ext This compound Nithiamide_int This compound Nithiamide_ext->Nithiamide_int Uptake PFOR PFOR Nithiamide_int->PFOR Inhibition Nitroreductase Nitroreductase Nithiamide_int->Nitroreductase Substrate Pyruvate Pyruvate Pyruvate->PFOR Oxidative Decarboxylation AcetylCoA Acetyl-CoA PFOR->AcetylCoA ATP ATP (Energy) AcetylCoA->ATP Radicals Reactive Nitro Radicals Nitroreductase->Radicals Reduction TrxR Thioredoxin Reductase Radicals->TrxR Inhibition Cell_damage Cellular Damage (DNA, Proteins, Lipids) Radicals->Cell_damage Trx_red Thioredoxin (red) TrxR->Trx_red Trx_ox Thioredoxin (ox) Trx_ox->TrxR Reduction

Caption: Proposed mechanism of action of this compound in parasitic cells.

IC50_Workflow start Start prep_cells Prepare parasite cell suspension start->prep_cells seed_plate Seed 96-well plate with cells prep_cells->seed_plate add_drug Add drug dilutions to wells seed_plate->add_drug prep_drug Prepare serial dilutions of this compound prep_drug->add_drug incubate1 Incubate for 24-72 hours add_drug->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solubilizer Add solubilization buffer incubate2->add_solubilizer read_plate Measure absorbance at 570 nm add_solubilizer->read_plate calculate Calculate % inhibition and IC50 read_plate->calculate end End calculate->end

Caption: Experimental workflow for IC50 determination using an MTT assay.

References

In-Depth Technical Guide to the Biological Activity Screening of Nithiamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Nithiamide (N-(5-nitro-2-thiazolyl)-acetamide) and its structurally related derivatives. Due to the limited specific literature on "this compound derivatives," this guide focuses on the broader and more extensively researched class of 5-nitrothiazole amides and related compounds, which share the core pharmacophore of this compound and are predictive of its biological potential. This document details their synthesis, diverse biological activities, and the experimental protocols for their evaluation, with a focus on anticancer, antimicrobial, and antiprotozoal properties.

Introduction to this compound and its Derivatives

This compound is an antiprotozoal agent belonging to the 5-nitrothiazole class of compounds. The 5-nitrothiazole ring is a key pharmacophore responsible for a wide range of biological activities. Derivatives of this core structure are being actively investigated for their therapeutic potential in various diseases. The primary areas of investigation for these compounds include their efficacy against cancer, bacteria, fungi, and protozoa.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process. A general synthetic route is the acylation of 2-amino-5-nitrothiazole with a suitable acylating agent.

General Synthesis Protocol:

A common method for synthesizing N-(5-nitro-2-thiazolyl)-acetamide derivatives involves the reaction of 2-amino-5-nitrothiazole with an appropriate acyl chloride or anhydride in the presence of a base.

  • Step 1: Preparation of 2-amino-5-nitrothiazole: This starting material can be synthesized through the nitration of 2-aminothiazole.

  • Step 2: Acylation: 2-amino-5-nitrothiazole is then reacted with an acyl chloride or anhydride in an inert solvent, often in the presence of a base like pyridine or triethylamine to neutralize the hydrogen halide formed during the reaction.

  • Step 3: Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Anticancer Activity

Derivatives of 5-nitrothiazole have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 5-nitrothiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 MDA-MB-231 (Breast Cancer)>100[1]
Compound 2 MDA-MB-231 (Breast Cancer)>100[1]
Compound 3 MDA-MB-231 (Breast Cancer)Statistically significant cytotoxicity at 100 µM[1]
Thiazole Derivative A A549 (Lung Cancer)48% inhibition at 5 µg/mL[2]
Thiazole Derivative B Bel7402 (Liver Cancer)Low activity[2]
Thiazole Derivative C HCT-8 (Colon Cancer)Low activity[2]
Thiazole Derivative 4c MCF-7 (Breast Cancer)2.57 ± 0.16[3]
Thiazole Derivative 4c HepG2 (Liver Cancer)7.26 ± 0.44[3]
Experimental Protocols

3.2.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

3.2.2. Scratch Assay for Cell Migration

This assay is used to assess the effect of compounds on cell migration.

  • Cell Seeding: Cells are grown to confluence in a multi-well plate.

  • Scratch Formation: A sterile pipette tip is used to create a "scratch" or a cell-free area in the monolayer.

  • Treatment: The cells are then treated with the test compounds.

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0 and 24 hours).

  • Analysis: The rate of cell migration is determined by measuring the closure of the scratch area over time.

Signaling Pathways

Some thiazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway , which is a critical pathway for cell growth, proliferation, and survival in many cancers.[4] Inhibition of this pathway can lead to the suppression of tumor growth.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Thiazole 5-Nitrothiazole Derivatives Thiazole->PI3K Inhibits

Diagram 1: Inhibition of the PI3K/AKT/mTOR signaling pathway by 5-nitrothiazole derivatives.

Antimicrobial Activity

This compound and its analogs exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.

Data Presentation: In Vitro Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
Nitrothiazole-Thiazolidinone Hybrid 3b M. tuberculosisLow to sub-micromolar[5]
Nitrothiazole-Thiazolidinone Hybrid 3b MRSA0.25[5]
Nitrothiazole-Thiazolidinone Hybrid 3b C. albicansLow to sub-micromolar[5]
Vancomycin (Control) MRSA1[5]
Experimental Protocols

4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiprotozoal Activity

The primary therapeutic application of this compound is as an antiprotozoal agent. Its derivatives have shown potent activity against various protozoan parasites.

Data Presentation: In Vitro Antiprotozoal Activity
Compound IDProtozoanIC50 (µM)Reference
Compound 1 (5-nitrothiazole acetamide) Giardia intestinalis0.122[1]
Compound 1 (5-nitrothiazole acetamide) Trichomonas vaginalis2.24[1]
Metronidazole (Control) Giardia intestinalis5.37[1]
Nitazoxanide (Control) Giardia intestinalis1.22[1]
5-nitro-2-aminothiazole-based amide 6 Trypanosoma cruzinM concentrations[6]
Benznidazole (Control) Trypanosoma cruzi-[6]
Experimental Protocols

5.2.1. In Vitro Susceptibility Testing of Protozoa

  • Parasite Culture: The protozoan parasites are maintained in axenic culture in a specific medium.

  • Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium in a 96-well plate.

  • Inoculation: A standardized number of parasites are added to each well.

  • Incubation: The plates are incubated under specific conditions (e.g., anaerobically at 37°C for 48 hours).

  • Determination of IC50: The number of viable parasites is determined, often by microscopy or using a viability dye. The IC50 value, the concentration of the compound that inhibits 50% of parasite growth, is then calculated.

Mechanism of Action

The antiprotozoal activity of 5-nitrothiazole derivatives is often attributed to the reduction of the nitro group within the parasite, leading to the formation of cytotoxic free radicals that damage cellular components.[7] Some derivatives have also been shown to inhibit specific enzymes in parasites, such as fructose-1,6-biphosphate aldolase in Giardia intestinalis.[1]

Antiprotozoal_Mechanism cluster_parasite Protozoan Parasite Compound 5-Nitrothiazole Derivative Nitro_Reduction Nitro Group Reduction Compound->Nitro_Reduction Undergoes Enzyme Parasite-Specific Enzyme (e.g., Aldolase) Compound->Enzyme Inhibits Free_Radicals Cytotoxic Free Radicals Nitro_Reduction->Free_Radicals Generates Cell_Damage Cellular Damage Free_Radicals->Cell_Damage Causes Parasite_Death Parasite Death Enzyme->Parasite_Death Leads to Cell_Damage->Parasite_Death

Diagram 2: Proposed mechanism of antiprotozoal action of 5-nitrothiazole derivatives.

Conclusion

This compound and its structurally related 5-nitrothiazole derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and antiprotozoal agents warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute comprehensive screening programs for this promising class of therapeutic agents. Future research should focus on elucidating the precise mechanisms of action and optimizing the structure of these derivatives to enhance their efficacy and safety profiles.

References

Nithiamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Chemical Structure, Properties, and Antiprotozoal Activity of N-(5-nitro-1,3-thiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Nithiamide, a nitrothiazole derivative with demonstrated antiprotozoal activity. This document consolidates key data on its chemical structure, physicochemical properties, and in vitro efficacy against pathogenic protozoa. Detailed experimental methodologies are provided to facilitate further research and development.

Chemical Structure and Identification

This compound, systematically named N-(5-nitro-1,3-thiazol-2-yl)acetamide, is a synthetic compound belonging to the nitrothiazole class. Its chemical identity is well-established through various spectroscopic and analytical techniques.

IdentifierValue
IUPAC Name N-(5-nitro-1,3-thiazol-2-yl)acetamide[1]
Molecular Formula C5H5N3O3S[1]
SMILES CC(=O)NC1=NC=C(S1)--INVALID-LINK--[O-][1]
InChI Key UJRRDDHEMZLWFI-UHFFFAOYSA-N[1]
CAS Number 140-40-9[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueSource
Molecular Weight 187.18 g/mol PubChem[1]
Appearance SolidCayman Chemical[2]
Solubility DMF: 3 mg/mLDMSO: 10 mg/mLEthanol: InsolublePBS (pH 7.2): InsolubleCayman Chemical[2]
λmax 235, 339 nmCayman Chemical[2]

Antiprotozoal Activity

This compound has demonstrated significant in vitro activity against amitochondriate protozoan parasites, including Giardia intestinalis and Trichomonas vaginalis. The following table summarizes its potency, as determined by the half-maximal inhibitory concentration (IC50).

OrganismIC50 (µM)Reference Drug (Metronidazole) IC50 (µM)Reference Drug (Nitazoxanide) IC50 (µM)
Giardia intestinalis 0.0229.70.12
Trichomonas vaginalis 0.492.24Not Reported

Data sourced from Navarrete-Vázquez, G., et al. (2015).[3][4]

Experimental Protocols

The following sections detail the methodologies for the in vitro evaluation of the antiprotozoal activity of this compound.

In Vitro Susceptibility Assay for Giardia intestinalis

This protocol outlines the procedure for determining the IC50 of this compound against Giardia intestinalis trophozoites.

experimental_workflow_giardia cluster_culture Trophozoite Culture cluster_assay Susceptibility Assay cluster_controls Controls start Start with G. intestinalis (ATCC 30957) trophozoites culture Culture in TYI-S-33 medium supplemented with bovine serum and antibiotics at 37°C start->culture harvest Harvest trophozoites in logarithmic growth phase culture->harvest prepare_plates Seed 96-well plates with harvested trophozoites harvest->prepare_plates add_compounds Add serial dilutions of This compound (in DMSO) prepare_plates->add_compounds incubate Incubate plates at 37°C for 48 hours add_compounds->incubate dmso_control DMSO (vehicle) control positive_control Metronidazole and Nitazoxanide controls measure_viability Determine cell viability (e.g., using resazurin assay) incubate->measure_viability calculate_ic50 Calculate IC50 values from dose-response curves measure_viability->calculate_ic50 experimental_workflow_trichomonas cluster_culture Trophozoite Culture cluster_assay Susceptibility Assay cluster_controls Controls start Start with T. vaginalis (e.g., ATCC 30001) trophozoites culture Culture in TYM medium supplemented with horse serum at 37°C start->culture harvest Harvest trophozoites in logarithmic growth phase culture->harvest prepare_plates Seed 96-well plates with harvested trophozoites harvest->prepare_plates add_compounds Add serial dilutions of This compound (in DMSO) prepare_plates->add_compounds incubate Incubate plates at 37°C for 24 hours add_compounds->incubate dmso_control DMSO (vehicle) control positive_control Metronidazole control determine_mlc Determine Minimum Lethal Concentration (MLC) by microscopic observation incubate->determine_mlc calculate_ic50 Calculate IC50 values from viability data determine_mlc->calculate_ic50 proposed_mechanism cluster_parasite Protozoan Parasite Cell This compound This compound PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) This compound->PFOR Inhibition (Proposed) FBPA Fructose-1,6-biphosphate Aldolase (FBPA) This compound->FBPA Inhibition (Observed) Energy_Metabolism Anaerobic Energy Metabolism PFOR->Energy_Metabolism Essential for Glycolysis Glycolysis FBPA->Glycolysis Key enzyme in Cell_Death Cell Death Energy_Metabolism->Cell_Death Disruption leads to Glycolysis->Cell_Death Disruption leads to

References

A Comprehensive Technical Guide to the Discovery, Isolation, and Characterization of Nitazoxanide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Nitazoxanide, a broad-spectrum anti-infective agent. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological and chemical processes. It is important to note that the compound "Nithiamide" is not a recognized term in scientific literature; this guide focuses on Nitazoxanide, a thiazolide compound that is likely the subject of interest.

Introduction and Discovery

Nitazoxanide, with the IUPAC name [2-[(5-Nitro-1,3-thiazol-2-yl)carbamoyl]phenyl]ethanoate, is the first-in-class thiazolide compound.[1] It is a light yellow crystalline powder that is poorly soluble in ethanol and practically insoluble in water.[1][2] Originally discovered in the 1980s by Jean-François Rossignol at the Pasteur Institute, initial studies revealed its activity against tapeworms.[1][2] Subsequent in vitro studies demonstrated a much broader spectrum of activity.[2] Dr. Rossignol co-founded Romark Laboratories to bring Nitazoxanide to the market as an anti-parasitic drug.[1][2][3] It was first approved in the United States for the treatment of diarrhea caused by Cryptosporidium parvum and Giardia lamblia.[4][5] Over time, its potent antiviral and antibacterial properties have also been recognized, leading to its investigation for a wide range of infectious diseases.[4][6]

Physicochemical and Pharmacokinetic Properties

Nitazoxanide is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, tizoxanide.[1][7] The physicochemical and pharmacokinetic properties of Nitazoxanide and tizoxanide are summarized in the tables below.

Property Value Reference
Molecular Formula C₁₂H₉N₃O₅S[1]
Molar Mass 307.28 g·mol⁻¹[1]
Appearance Light yellow crystalline powder[1][2]
Solubility Poorly soluble in ethanol, practically insoluble in water[1][2][5]
Melting Point Not available[8]
Log P (analogs) 1.01 - 1.44[9]
Aqueous Solubility (analogs) 16 - 18 µg/mL[9]

Table 1: Physicochemical Properties of Nitazoxanide and its Analogs.

Parameter Value Reference
Metabolism Rapidly hydrolyzed to tizoxanide, then conjugated to tizoxanide glucuronide.[1][10]
Active Metabolite Tizoxanide[1][11]
Protein Binding (Tizoxanide) >99%[1][4][11]
Peak Plasma Concentration Time 1-4 hours post-oral administration[1][11]
Elimination Half-life Approximately 7.3 hours (urinary elimination of tizoxanide)[11]
Excretion Approximately 2/3 in feces and 1/3 in urine.[1][10][11]
Effect of Food Administration with food nearly doubles the bioavailability.[10][11][12]

Table 2: Pharmacokinetic Properties of Nitazoxanide.

Mechanism of Action

Nitazoxanide exhibits a broad spectrum of activity through multiple mechanisms of action, primarily by targeting the energy metabolism of anaerobic organisms and interfering with viral replication processes.

The primary mechanism of action of Nitazoxanide against anaerobic protozoa and bacteria is the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system.[4][10][13][14] This enzyme is critical for the anaerobic energy metabolism of these organisms.[7] By inhibiting the PFOR-dependent electron transfer reaction, Nitazoxanide disrupts their metabolic pathways, leading to energy depletion and cell death.[7][13]

PFOR_Inhibition Pyruvate Pyruvate PFOR PFOR Enzyme Pyruvate->PFOR binds AcetylCoA Acetyl-CoA PFOR->AcetylCoA converts Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red reduces Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_ox->PFOR Energy_Metabolism Anaerobic Energy Metabolism Ferredoxin_red->Energy_Metabolism Nitazoxanide Nitazoxanide Nitazoxanide->PFOR inhibits

Caption: Inhibition of the PFOR enzyme by Nitazoxanide.

Nitazoxanide's antiviral mechanism is multifaceted. Against influenza viruses, it has been shown to selectively block the maturation of the viral hemagglutinin at a post-translational stage.[4] In the context of coronaviruses, it interferes with the maturation of the spike glycoprotein.[15] The broad-spectrum antiviral activity of Nitazoxanide is attributed to its ability to interfere with host cellular pathways that viruses exploit for replication, rather than targeting the virus directly.[3][16]

Antiviral_Mechanism Viral_Protein Viral Hemagglutinin (immature) Maturation Post-translational Maturation Viral_Protein->Maturation Mature_Protein Mature Hemagglutinin Maturation->Mature_Protein Viral_Replication Viral Replication Mature_Protein->Viral_Replication Nitazoxanide Nitazoxanide Nitazoxanide->Maturation blocks

Caption: Antiviral mechanism of Nitazoxanide against influenza.

Experimental Protocols

The synthesis of Nitazoxanide generally involves the condensation reaction between an activated derivative of acetylsalicylic acid and 2-amino-5-nitrothiazole.[17][18][19]

Materials:

  • 2-amino-5-nitrothiazole

  • o-acetylsalicyloyl chloride

  • Dichloromethane (anhydrous)

  • Triethylamine (anhydrous)

Procedure:

  • In a four-neck flask, dissolve 2-amino-5-nitrothiazole and o-acetylsalicyloyl chloride in anhydrous dichloromethane with stirring.[19]

  • Slowly add anhydrous triethylamine dropwise to the mixture.[18][19]

  • Heat the reaction mixture to 40-50°C and maintain for approximately 2 hours.[19]

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.[19]

  • After the reaction is complete, add water dropwise to induce crystallization.[19]

  • Stir the mixture for 1 hour to facilitate crystallization.[19]

  • Collect the resulting solid by suction filtration.[19]

  • Dry the solid to obtain crude Nitazoxanide.[18]

  • Recrystallize the crude product from ethanol to yield pure Nitazoxanide.[18]

Synthesis_Workflow Start Start Reactants Dissolve 2-amino-5-nitrothiazole and o-acetylsalicyloyl chloride in Dichloromethane Start->Reactants Add_TEA Add Triethylamine dropwise Reactants->Add_TEA Heat Heat to 40-50°C for 2 hours Add_TEA->Heat Monitor Monitor reaction by HPLC Heat->Monitor Crystallize Add water and stir for 1 hour Monitor->Crystallize Reaction complete Filter Filter and dry the solid Crystallize->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize End Pure Nitazoxanide Recrystallize->End

Caption: General workflow for the synthesis of Nitazoxanide.

This protocol is based on methodologies used to determine the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of Nitazoxanide against C. difficile.[20]

Materials:

  • C. difficile strains

  • Wilkins-Chalgren broth

  • Nitazoxanide stock solution

  • Anaerobic incubation system (80% nitrogen, 10% carbon dioxide, 10% hydrogen)

Procedure:

  • Culture C. difficile strains in Wilkins-Chalgren broth under anaerobic conditions.[20]

  • Prepare serial dilutions of Nitazoxanide in the broth.

  • Inoculate the dilutions with a standardized suspension of the C. difficile strain.

  • Incubate the cultures anaerobically and observe for turbidity to determine the MIC (the lowest concentration that inhibits visible growth).

  • To determine the MBC, subculture aliquots from the clear tubes (at and above the MIC) onto agar plates.

  • Incubate the plates anaerobically and determine the lowest concentration that results in a significant reduction in bacterial colonies.

Biological Activity Data

The following table summarizes some of the reported biological activities of Nitazoxanide and its derivatives against various pathogens.

Pathogen Compound Activity Metric Value Reference
HCoV-229E (Coronavirus)NitazoxanideIC₅₀0.05 - 0.15 µg/mL[15]
HCoV-OC43 (Coronavirus)NitazoxanideIC₅₀0.05 - 0.15 µg/mL[15]
HCoV-NL63 (Coronavirus)NitazoxanideIC₅₀0.05 - 0.15 µg/mL[15]
Giardia lambliaNitazoxanide analog (FLP-6)IC₅₀0.54 µM[21]
Giardia lambliaNitazoxanide analog (FLP-8)IC₅₀1.19 µM[21]
E. coliNitazoxanide analog (5o)MIC1.48 µM[22]
P. aeruginosaNitazoxanide analog (5j)MIC2.96 µM[22]
Mycobacterium tuberculosisNitazoxanideMIC20.34 µM[22]

Table 3: In Vitro Biological Activity of Nitazoxanide and its Analogs.

Metabolic Pathway

Upon oral administration, Nitazoxanide is rapidly metabolized into its active form, tizoxanide, which then undergoes further conjugation.

Metabolic_Pathway Nitazoxanide Nitazoxanide (Prodrug) Hydrolysis Rapid Hydrolysis (in plasma) Nitazoxanide->Hydrolysis Tizoxanide Tizoxanide (Active Metabolite) Hydrolysis->Tizoxanide Conjugation Glucuronidation Tizoxanide->Conjugation Tizoxanide_Glucuronide Tizoxanide Glucuronide (Inactive) Conjugation->Tizoxanide_Glucuronide Excretion Excretion (Urine and Feces) Tizoxanide_Glucuronide->Excretion

Caption: Metabolic pathway of Nitazoxanide.

References

Nithiamide (Amprolium): A Technical Guide on the Mode of Action Against Eimeria Species

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Coccidiosis, an intestinal disease caused by protozoan parasites of the genus Eimeria, represents a significant economic burden on the global poultry industry.[1][2] Control has historically relied on in-feed anticoccidial drugs. Nithiamide, more commonly known as amprolium, is a synthetic anticoccidial compound first introduced in 1960 that remains relevant, particularly in antibiotic-free production systems.[3] Its enduring use is attributed to a well-defined mode of action and a favorable safety profile.[3][4]

This document provides a detailed technical overview of the molecular mechanism by which amprolium exerts its effect against Eimeria species. It covers the core biochemical pathway, presents key quantitative data from pivotal studies, outlines detailed experimental protocols for efficacy evaluation, and provides visual diagrams of the key processes.

Core Mechanism of Action: Thiamine Antagonism

The primary mode of action of amprolium is the competitive inhibition of thiamine (vitamin B1) uptake by the Eimeria parasite.[1][5] Amprolium is a close structural analog of thiamine, allowing it to bind to the parasite's specific thiamine transport system.[3][6][7]

Key aspects of this mechanism include:

  • Competitive Binding: Amprolium directly competes with thiamine for access to the transporter proteins on the parasite's cell membrane.[3][4]

  • Selective Sensitivity: The thiamine transport system in Eimeria is approximately 50 times more sensitive to inhibition by amprolium than that of the host (chicken), which accounts for the drug's high safety margin.[3][5] A key study demonstrated that the inhibition constant (Ki) for amprolium was 7.6 µM for the parasite's transporter, compared to 323 µM for the host's intestinal cells.[8]

  • Metabolic Disruption: By blocking thiamine uptake, amprolium induces a state of thiamine deficiency within the parasite.[3] Thiamine is essential for the synthesis of thiamine pyrophosphate, a critical coenzyme for several decarboxylase enzymes involved in carbohydrate metabolism.[1][4] The inability to perform these vital metabolic functions effectively leads to starvation and cessation of parasite development.[3][6][9]

  • Life Cycle Stage Specificity: The drug is most efficacious against the asexual stages of the parasite's life cycle, particularly the first-generation trophozoites and developing schizonts.[4][10] This is because the demand for thiamine is highest during the rapid nuclear division of schizogony.[3] It also has a secondary suppressive effect on the sexual stages (gametogony) and the subsequent sporulation of oocysts.[4][5][11]

cluster_membrane Eimeria Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Parasite Cytoplasm transporter {Thiamine Transporter | (High Affinity for Amprolium)} thiamine_in Thiamine transporter->thiamine_in deficiency Thiamine Deficiency transporter->deficiency thiamine Thiamine (Vitamin B1) thiamine->transporter Transported amprolium Amprolium (this compound) amprolium->transporter Blocks tpp Thiamine Pyrophosphate (Coenzyme) thiamine_in->tpp Converted metabolism Normal Carbohydrate Metabolism tpp->metabolism Enables disruption Metabolic Disruption & Parasite Starvation deficiency->disruption Leads to

Caption: Molecular mode of action of amprolium as a competitive antagonist of thiamine transport in Eimeria.

Quantitative Data Summary

The selective action of amprolium is quantified by differences in binding affinity for the parasite versus host thiamine transporters. Efficacy is measured by improvements in poultry performance metrics.

Table 1: Kinetic and Performance Data for Amprolium

Parameter Host (Chicken Intestinal Cells) Eimeria tenella (Schizonts) Source
Thiamine Uptake Kinetics
Michaelis Constant (Km) 0.36 µM 0.07 µM [8]
Inhibition Constant (Ki) for Amprolium 323 µM 7.6 µM [8]
Performance Metrics (Meta-Analysis) Infected Unmedicated Control Infected + Amprolium
Feed Conversion Ratio (FCR) 1.88 1.65 [3]

| Average Daily Gain (ADG) | 41.2 g | 46.7 g |[3] |

Note: A lower Km indicates a higher affinity of the transporter for thiamine. A lower Ki indicates a higher affinity of the inhibitor (amprolium) for the transporter.

Experimental Protocols

The efficacy of amprolium and other anticoccidials is primarily determined through standardized in vivo challenge studies.

Protocol: In Vivo Anticoccidial Sensitivity Test (AST)

This protocol outlines a standard battery cage or floor pen trial to assess the efficacy of an anticoccidial agent against a specific Eimeria species.

1. Objective: To determine the efficacy of amprolium in controlling the pathogenic effects of an Eimeria challenge in broiler chickens.

2. Materials:

  • Day-old broiler chicks of a standard commercial strain.[12]

  • Coccidia-free starter feed (unmedicated).

  • Amprolium (test article).

  • Sporulated oocysts of a specific Eimeria species (e.g., E. tenella).

  • Battery cages or floor pens with appropriate heating and lighting.

3. Experimental Design:

  • Animal Allocation: Randomly assign chicks to experimental groups (n=10 to 20 birds per replicate, with multiple replicates per group).

  • Groups:

    • Group A: Non-Infected, Non-Medicated Control (NNC): No infection, no treatment.

    • Group B: Infected, Non-Medicated Control (INC): Infected, no treatment.

    • Group C: Infected, Medicated (Test Group): Infected, treated with amprolium at a specified dosage (e.g., 125 ppm in feed or 0.012% in water).[4][9]

  • Acclimation Period: House birds for approximately 12-14 days on anticoccidial-free feed to ensure they are susceptible to infection.

4. Procedure:

  • Medication: Begin administering medicated feed/water to Group C two days prior to infection (Day -2) and continue for the duration of the study (typically 7-8 days post-infection).

  • Infection (Day 0): Individually challenge each bird in Groups B and C via oral gavage with a predetermined dose of sporulated oocysts (e.g., 7.5 x 10⁴ for E. tenella).[13] Group A receives a sham inoculum (e.g., saline).

  • Observation Period: Monitor birds daily for clinical signs (e.g., morbidity, bloody droppings). The peak effect of infection is typically observed 5-7 days post-infection (dpi).

5. Data Collection and Endpoints:

  • Performance Metrics: Measure body weight gain (BWG) and feed conversion ratio (FCR) for each replicate pen from Day 0 to Day 7.[3][14]

  • Lesion Scoring (Day 6-7): A subset of birds from each group is euthanized. The relevant intestinal section (e.g., ceca for E. tenella) is examined and scored for gross lesions on a scale of 0 (no lesions) to 4 (severe lesions).[15][16]

  • Parasitological Analysis (Day 5-8): Collect fecal samples from each replicate group to determine the number of oocysts per gram (OPG) using a McMaster counting chamber.[13][17]

6. Data Analysis:

  • Analyze data using appropriate statistical methods (e.g., ANOVA).[13] Efficacy is determined by a statistically significant improvement in BWG and FCR, and a reduction in lesion scores and OPG in the medicated group compared to the infected control group.

cluster_collection Days 19-21: Data Collection start Day 0: Procure Day-Old Chicks acclimate Days 0-12: Acclimation (Coccidia-free feed) start->acclimate randomize Day 12: Randomize into Groups (NNC, INC, Medicated) acclimate->randomize medicate Day 12: Start Medicated Feed/Water (Medicated Group Only) randomize->medicate infect Day 14: Oral Challenge (INC & Medicated Groups) medicate->infect bwg_fcr Measure Body Weight Gain (BWG) & Feed Conversion Ratio (FCR) infect->bwg_fcr lesion Perform Intestinal Lesion Scoring infect->lesion opg Count Oocysts Per Gram (OPG) infect->opg analysis Statistical Analysis & Efficacy Determination bwg_fcr->analysis lesion->analysis opg->analysis

Caption: Standard experimental workflow for an in vivo anticoccidial sensitivity test (AST).

Conclusion

This compound (amprolium) operates through a highly specific and well-elucidated mode of action: the competitive inhibition of thiamine transport in Eimeria parasites. This mechanism starves the parasite of a crucial vitamin required for carbohydrate metabolism, primarily impacting the rapidly dividing schizont stage. Its high selectivity for the parasite's transporter over the host's ensures a wide margin of safety. While resistance can develop, amprolium's unique mechanism continues to make it a valuable tool for coccidiosis control programs, particularly in rotation or shuttle strategies aimed at preserving the efficacy of other drug classes. Understanding this core mechanism is fundamental for its effective deployment and for the development of future anticoccidial therapies.

References

In Vitro Activity of Nithiamide and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Nithiamide (N-(5-nitro-2-thiazolyl)-acetamide) and its structural analogs. The document focuses on the antiprotozoal efficacy, experimental methodologies, and the proposed mechanism of action, presenting data in a clear and accessible format for researchers in the field of drug discovery and development.

Quantitative In Vitro Activity Data

The in vitro potency of this compound and its analogs has been evaluated against several protozoan parasites, primarily Giardia intestinalis and Trichomonas vaginalis. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a comparative view of the structure-activity relationships.

Table 1: In Vitro Activity of this compound and Analogs against Giardia intestinalis

CompoundStructureIC50 (µM)Reference
This compound (Acetamide derivative 9)N-(5-nitro-2-thiazolyl)-acetamide0.053[1]
Valeroylamide derivative 10N-(5-nitro-2-thiazolyl)-pentanamide0.026[1]
Benzamide derivative 12N-(5-nitro-2-thiazolyl)-benzamide0.012[1]
Methylcarbamate derivative 13Methyl (5-nitro-2-thiazolyl)-carbamate0.010[1]
Ethyloxamate derivative 14Ethyl N-(5-nitro-2-thiazolyl)-oxamate0.021[1]
Metronidazole2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol5.36[1]
Nitazoxanide2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide1.21[1]

Table 2: In Vitro Activity of this compound and Analogs against Trichomonas vaginalis

CompoundStructureIC50 (µM)Reference
This compound (Acetamide derivative 9)N-(5-nitro-2-thiazolyl)-acetamide0.029[1]
Valeroylamide derivative 10N-(5-nitro-2-thiazolyl)-pentanamide0.024[1]
Benzamide derivative 12N-(5-nitro-2-thiazolyl)-benzamide0.020[1]
Methylcarbamate derivative 13Methyl (5-nitro-2-thiazolyl)-carbamate0.022[1]
Ethyloxamate derivative 14Ethyl N-(5-nitro-2-thiazolyl)-oxamate0.009[1]
Metronidazole2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol0.26[1]
Nitazoxanide2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide0.059[1]

Experimental Protocols

The following are detailed methodologies for the in vitro susceptibility testing of this compound and its analogs against Giardia intestinalis and Trichomonas vaginalis.

In Vitro Susceptibility Assay for Giardia intestinalis

This protocol is adapted from standard methods for determining the IC50 of compounds against G. intestinalis trophozoites.

Materials:

  • Giardia intestinalis trophozoites (e.g., ATCC 30957)

  • TYI-S-33 medium supplemented with bovine bile and fetal bovine serum

  • Test compounds (this compound and its analogs) dissolved in DMSO

  • Metronidazole and Nitazoxanide (as reference drugs)

  • 96-well microtiter plates

  • Hemocytometer or automated cell counter

  • Anaerobic incubation system (e.g., GasPak™ jar)

  • Microplate reader

Procedure:

  • Parasite Culture: Culture G. intestinalis trophozoites in TYI-S-33 medium at 37°C. Subculture the parasites every 48-72 hours to maintain them in the logarithmic phase of growth.

  • Preparation of Drug Plates:

    • Prepare serial dilutions of the test and reference compounds in TYI-S-33 medium in a 96-well plate. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Include wells with medium only as a negative control (no drug) and wells with a known anti-giardial drug as a positive control.

  • Inoculation:

    • Harvest the trophozoites from culture flasks by chilling on ice for 10-15 minutes to detach the cells.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

    • Count the trophozoites using a hemocytometer and adjust the cell density to the desired concentration (e.g., 1 x 10^5 cells/mL).

    • Inoculate each well of the drug plate with the parasite suspension.

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.

  • Determination of IC50:

    • After incubation, assess parasite viability. This can be done by several methods, including:

      • Microscopic Counting: Counting the number of viable, motile trophozoites in each well.

      • Colorimetric Assay (e.g., MTT assay): This assay measures the metabolic activity of the cells. Add MTT solution to each well, incubate, and then add a solubilizing agent. Read the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition for each drug concentration relative to the negative control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vitro Susceptibility Assay for Trichomonas vaginalis

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and IC50 for compounds against T. vaginalis.

Materials:

  • Trichomonas vaginalis isolate (e.g., ATCC 30236)

  • Trypticase-Yeast extract-Maltose (TYM) medium supplemented with heat-inactivated horse serum

  • Test compounds and reference drugs dissolved in DMSO

  • 96-well microtiter plates

  • Hemocytometer or automated cell counter

  • Anaerobic incubation system

  • Microplate reader (for colorimetric assays)

Procedure:

  • Parasite Culture: Maintain T. vaginalis cultures in TYM medium at 37°C, with subculturing every 24-48 hours.

  • Preparation of Drug Plates: Prepare serial dilutions of the compounds in TYM medium in a 96-well plate, similar to the protocol for G. intestinalis.

  • Inoculation:

    • Count the number of viable, motile trichomonads from a logarithmic phase culture.

    • Adjust the parasite concentration to approximately 2 x 10^5 cells/mL in fresh TYM medium.

    • Add the parasite suspension to each well of the prepared drug plate.

  • Incubation: Incubate the plates anaerobically at 37°C for 48 hours.

  • Determination of MIC and IC50:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that results in no motile organisms as observed by microscopy.

    • For IC50 determination, a viability assay such as the resazurin reduction assay can be used. Add resazurin solution to each well, incubate for a few hours, and then measure the fluorescence.

    • Calculate the percentage of inhibition and determine the IC50 as described for G. intestinalis.

Mechanism of Action

The antiprotozoal activity of this compound and its 5-nitrothiazole analogs is contingent upon the reductive activation of the nitro group, a process that is specific to the anaerobic or microaerophilic environment of the target parasites.[2][3]

Reductive Activation: Anaerobic protozoa possess low redox potential electron-transport proteins, such as ferredoxin or flavodoxin.[2] These proteins donate electrons to the 5-nitro group of the thiazole ring, reducing it to a nitroso and subsequently to a hydroxylamine derivative and other short-lived, highly reactive cytotoxic intermediates.[2][4] This reductive process is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).[3][5]

Cellular Damage: The generated reactive intermediates are potent electrophiles that can interact with and damage various critical cellular macromolecules. The primary target is believed to be DNA, where the reactive species can cause strand breakage and loss of helical structure, ultimately leading to cell death.[2][6] Other potential targets include essential parasitic enzymes and structural proteins.

The selectivity of 5-nitrothiazoles for anaerobic protozoa over their aerobic mammalian hosts is attributed to the absence of the necessary low-redox-potential metabolic pathways in the host cells.[2]

Visualizations

Proposed Mechanism of Action of 5-Nitrothiazoles

Mechanism_of_Action cluster_parasite Anaerobic Protozoan Cell Drug 5-Nitrothiazole (Prodrug) Reactive_Intermediate Reactive Nitro Radical (Cytotoxic Intermediate) Drug->Reactive_Intermediate Reduction of Nitro Group PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red Reduces Ferredoxin_red->Drug Reductive Activation Ferredoxin_red->Ferredoxin_ox e- Pyruvate Pyruvate Pyruvate->PFOR AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA e- DNA_intact Intact DNA Reactive_Intermediate->DNA_intact Interacts with DNA_damaged Damaged DNA (Strand Breaks) DNA_intact->DNA_damaged Causes Damage Cell_Death Cell Death DNA_damaged->Cell_Death

Caption: Reductive activation of 5-nitrothiazoles in anaerobic protozoa.

Experimental Workflow for In Vitro Antiprotozoal Susceptibility Testing

Experimental_Workflow start Start culture 1. Parasite Culture (Logarithmic Growth Phase) start->culture inoculation 3. Inoculation of Parasites into Drug Plate culture->inoculation drug_prep 2. Drug Plate Preparation (Serial Dilutions) drug_prep->inoculation incubation 4. Anaerobic Incubation (37°C, 48h) inoculation->incubation viability 5. Viability Assessment (Microscopy or Colorimetric Assay) incubation->viability analysis 6. Data Analysis (% Inhibition vs. Concentration) viability->analysis ic50 7. IC50/MIC Determination analysis->ic50 end End ic50->end

Caption: General workflow for in vitro antiprotozoal drug susceptibility testing.

References

Nithiamide: A Prospective Analysis of its Potential as an Anticoccidial Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. The continuous use of existing anticoccidial drugs has led to the emergence of drug-resistant parasite strains, necessitating the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of Nithiamide, a nitrothiazole derivative, and evaluates its potential as a candidate for anticoccidial drug development. While direct evidence of this compound's efficacy against Eimeria species is limited in publicly available literature, its known antiprotozoal activity against other parasites, coupled with a plausible mechanism of action as a nicotinamide antagonist, warrants further investigation. This document outlines the chemical properties of this compound, its known biological activities, a hypothetical mechanism of action against Eimeria, and detailed experimental protocols for its future evaluation.

Introduction to this compound

This compound, chemically known as N-(5-nitro-1,3-thiazol-2-yl)acetamide, is a synthetic nitrothiazole compound.[1][2][3][4][5][6] It is also recognized by other names such as Aminitrozole and Acinitrazole.[1][5] Historically, this compound has been documented as an antiprotozoal agent with activity against various parasites.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₅H₅N₃O₃S[1][2][3][4]
Molecular Weight 187.18 g/mol [1][2][4]
CAS Number 140-40-9[1][2]
IUPAC Name N-(5-nitro-1,3-thiazol-2-yl)acetamide[1]
Synonyms Aminitrozole, Acinitrazole, 2-Acetamido-5-nitrothiazole[1][5][7]
Appearance Solid[8]
Solubility Soluble in DMSO and DMF; Insoluble in Ethanol and PBS (pH 7.2)[8]

Known Antiprotozoal Activity of this compound

While research on the anticoccidial effects of this compound is scarce, its efficacy against other protozoan parasites has been reported. This established activity provides a rationale for investigating its potential against Eimeria.

Table 2: In Vitro Activity of this compound against Protozoan Parasites

ParasiteIC₅₀ (µM)Reference
Giardia intestinalis0.49[8]
Trichomonas vaginalis0.022[8]

Furthermore, this compound has been studied in a turkey model of histomoniasis, where its inclusion in the diet at 0.05% reduced mortality, indicating in vivo antiprotozoal efficacy in an avian host.[8]

Hypothetical Mechanism of Action as an Anticoccidial Agent

The potential anticoccidial activity of this compound may be attributed to its role as a nicotinamide (Vitamin B3) antagonist. Apicomplexan parasites, including Eimeria, are incapable of synthesizing nicotinamide de novo and are therefore dependent on salvaging it from their host.[9][10] This salvaged nicotinamide is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺), which are essential coenzymes in numerous metabolic pathways, including cellular respiration and redox reactions.[10][11][12][13]

By acting as a nicotinamide antagonist, this compound could competitively inhibit the uptake or utilization of nicotinamide by Eimeria, thereby disrupting NAD⁺ and NADP⁺ synthesis and leading to parasite death. This proposed mechanism is a key area for future research.

Nicotinamide_Salvage_Pathway_in_Eimeria Hypothetical Inhibition of Nicotinamide Metabolism by this compound cluster_Host Host Cell cluster_Eimeria Eimeria Parasite Host_Nicotinamide Host Nicotinamide (Vitamin B3) Parasite_Uptake Nicotinamide Uptake Host_Nicotinamide->Parasite_Uptake Salvage NAD_Synthesis NAD+/NADP+ Synthesis Parasite_Uptake->NAD_Synthesis This compound This compound (Potential Antagonist) This compound->Parasite_Uptake Inhibition (Hypothetical) Metabolic_Pathways Essential Metabolic Pathways NAD_Synthesis->Metabolic_Pathways Parasite_Survival Parasite Survival and Replication Metabolic_Pathways->Parasite_Survival

Hypothetical mechanism of this compound as a nicotinamide antagonist in Eimeria.

Experimental Protocols for Evaluating Anticoccidial Potential

To systematically evaluate this compound as a potential anticoccidial agent, a series of in vitro and in vivo experiments are required. The following protocols are based on established methodologies in the field of coccidiosis research.[2][14][15][16][17]

In Vitro Assays

In vitro assays provide a preliminary screening of a compound's efficacy and are crucial for reducing the number of animals used in subsequent in vivo studies.[2][15][16]

This assay assesses the ability of this compound to inhibit the invasion of host cells by Eimeria sporozoites and their subsequent intracellular development.

Materials:

  • Eimeria tenella oocysts

  • Madin-Darby Bovine Kidney (MDBK) or primary chicken kidney cells

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum

  • This compound stock solution (in DMSO)

  • Control anticoccidial drug (e.g., diclazuril)

  • 96-well cell culture plates

  • Fluorescent dye for staining sporozoites (e.g., CFSE)

  • Quantitative PCR (qPCR) reagents for Eimeria DNA quantification

Procedure:

  • Cell Culture: Seed MDBK cells in 96-well plates and culture until a confluent monolayer is formed.

  • Sporozoite Excystation: Excyst E. tenella sporozoites from sporulated oocysts using standard procedures (e.g., glass bead grinding and incubation with bile and trypsin).

  • Drug Treatment: Pre-incubate the host cell monolayer with varying concentrations of this compound for 2 hours. A vehicle control (DMSO) and a positive control (diclazuril) should be included.

  • Infection: Add freshly excysted sporozoites to each well and incubate for 24-48 hours.

  • Assessment of Invasion and Replication:

    • Microscopy: For invasion assessment, sporozoites can be fluorescently labeled before infection, and the number of intracellular parasites can be counted at an early time point (e.g., 2 hours post-infection).

    • qPCR: For replication assessment, extract total DNA from the infected cells at a later time point (e.g., 48 hours post-infection) and quantify the amount of Eimeria DNA using qPCR targeting a parasite-specific gene.

  • Data Analysis: Calculate the percentage of inhibition of invasion and replication for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value.

In_Vitro_Assay_Workflow In Vitro Evaluation of this compound start Start cell_culture Culture Host Cells (e.g., MDBK) in 96-well plates start->cell_culture sporozoite_prep Prepare Eimeria Sporozoites start->sporozoite_prep drug_treatment Treat Cells with this compound (and controls) cell_culture->drug_treatment infection Infect Cells with Sporozoites sporozoite_prep->infection drug_treatment->infection incubation Incubate for 24-48 hours infection->incubation assessment Assess Invasion/Replication (Microscopy or qPCR) incubation->assessment data_analysis Calculate % Inhibition and IC50 assessment->data_analysis end End data_analysis->end

Workflow for in vitro testing of this compound against Eimeria.
In Vivo Efficacy Studies

In vivo studies in the target host are essential to evaluate the efficacy of a potential anticoccidial drug under conditions that mimic natural infection.

Experimental Design:

  • Animals: Day-old broiler chickens, raised coccidia-free.

  • Housing: Wire-floored cages to prevent reinfection from litter.

  • Diet: A balanced, unmedicated starter diet.

  • Treatments:

    • Non-infected, non-medicated control.

    • Infected, non-medicated control.

    • Infected, this compound-medicated (at various dietary concentrations).

    • Infected, positive control drug-medicated (e.g., salinomycin or diclazuril).

  • Infection: At approximately 14 days of age, orally inoculate birds in the infected groups with a known number of sporulated Eimeria oocysts (e.g., a mixed culture of E. acervulina, E. maxima, and E. tenella).

  • Duration: The study typically runs for 7-10 days post-infection.

Parameters to be Measured:

  • Performance: Body weight gain and feed conversion ratio.

  • Oocyst Shedding: Total oocyst counts in feces collected over several days post-infection.

  • Lesion Scoring: At the end of the study, euthanize a subset of birds from each group and score the gross intestinal lesions characteristic of each Eimeria species.

  • Anticoccidial Index (ACI): Calculate the ACI to provide an overall measure of efficacy, incorporating performance and lesion score data.

Table 3: Sample Data Collection for In Vivo Efficacy Study

ParameterDay of MeasurementDescription
Body WeightDay 0 and Day 7 post-infectionTo calculate weight gain.
Feed IntakeDailyTo calculate feed conversion ratio.
Oocyst CountsDays 5-7 post-infectionTo quantify parasite replication.
Lesion ScoresDay 7 post-infectionTo assess intestinal pathology.

Future Directions and Conclusion

The available evidence, while indirect, suggests that this compound is a plausible candidate for development as an anticoccidial agent. Its known activity against other protozoa and its potential to act as a nicotinamide antagonist provide a strong rationale for further investigation. The immediate next steps should involve comprehensive in vitro screening against a panel of Eimeria species, followed by in vivo efficacy and safety studies in chickens if promising in vitro activity is observed.

Furthermore, mechanistic studies to confirm the inhibition of the nicotinamide salvage pathway in Eimeria would be highly valuable. Should this compound prove to be an effective anticoccidial, its development could provide a new tool in the ongoing effort to control coccidiosis in poultry and address the challenge of drug resistance.

References

Nithiamide: A Technical Guide to Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aqueous solubility and stability of Nithiamide (N-(5-nitro-1,3-thiazol-2-yl)acetamide), an antiprotozoal agent. Due to the limited availability of public data, this document synthesizes known qualitative information and outlines detailed experimental protocols for the precise determination of its physicochemical properties. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this compound, enabling informed decisions in formulation, analytical method development, and stability assessment.

Introduction

This compound, also known as Aminitrozole and Acinitrazole, is a nitrothiazole derivative with established antiprotozoal activity. Its therapeutic potential is intrinsically linked to its physicochemical properties, particularly its behavior in aqueous environments. Understanding the solubility and stability of this compound in aqueous solutions is paramount for the development of effective and stable pharmaceutical formulations, as well as for designing accurate analytical methodologies. This document aims to consolidate the available information on this compound's aqueous characteristics and to provide robust experimental frameworks for further investigation.

Chemical Identity

  • IUPAC Name: N-(5-nitro-1,3-thiazol-2-yl)acetamide[1][2]

  • Synonyms: Aminitrozole, Acinitrazole, Nitazole[1][2]

  • Molecular Formula: C₅H₅N₃O₃S[1][2]

  • Molecular Weight: 187.18 g/mol [1]

  • CAS Number: 140-40-9[1][2]

Aqueous Solubility of this compound

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on available data, this compound is characterized by its limited solubility in aqueous media.

Qualitative Solubility Data

A summary of the qualitative solubility of this compound in various solvents is presented in Table 1. Notably, it is reported to be insoluble in Phosphate Buffered Saline (PBS) at a physiological pH of 7.2, which has significant implications for its behavior under biological conditions.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
Dimethylformamide (DMF)3 mg/mL[3]
Dimethyl Sulfoxide (DMSO)10 mg/mL[3]
EthanolInsoluble[3]
PBS (pH 7.2)Insoluble[3]
Experimental Protocol for Quantitative Aqueous Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative data on this compound's aqueous solubility across a range of physiologically and pharmaceutically relevant pH values and temperatures, the shake-flask method is recommended.[4][5]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH at controlled temperatures.

Materials:

  • This compound reference standard

  • Aqueous buffers (pH 2.0, 4.5, 6.8, 7.4, and 9.0)

  • HPLC-grade water

  • Calibrated pH meter

  • Shaking incubator/water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV or LC-MS/MS method for this compound quantification

Procedure:

  • Prepare a series of aqueous buffers (e.g., phosphate, citrate) at the desired pH values.

  • Add an excess amount of this compound powder to a known volume of each buffer in sealed, inert vials. The presence of undissolved solid is necessary to ensure saturation.[4]

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.[6]

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it immediately using a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent (e.g., mobile phase) to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

  • Perform the experiment in triplicate for each pH and temperature condition.

Data Analysis: The solubility is reported as the mean concentration (e.g., in mg/mL or µg/mL) with the standard deviation. A pH-solubility profile should be generated by plotting solubility against pH.

Aqueous Stability of this compound

The stability of this compound in aqueous solutions is a critical quality attribute that influences its shelf-life, therapeutic efficacy, and safety. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[2][7][8]

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation profile.

Typical Stress Conditions: [9]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Neutral Hydrolysis: Water at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Thermal Degradation: Solid drug substance at 105 °C for 24 hours.

Experimental Protocol for a Forced Degradation Study

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and methanol

  • Validated stability-indicating HPLC-UV or LC-MS/MS method

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For hydrolysis and oxidation studies, add the stock solution to the respective stressor solutions to achieve a final this compound concentration suitable for analysis (e.g., 100 µg/mL).

  • Incubate the solutions under the specified conditions for the designated time.

  • At appropriate time points, withdraw samples and neutralize the acidic and basic solutions.

  • Analyze the samples using a validated stability-indicating analytical method to determine the remaining concentration of this compound and to detect any degradation products.

  • For photostability, expose the drug substance in both solid and solution form to the specified light conditions.

  • For thermal degradation, store the solid drug substance in a calibrated oven.

Data Analysis: The results should be presented as the percentage of this compound remaining and the relative amounts of any degradation products formed. The degradation pathways can be proposed based on the identified degradants.

Visualization of Experimental Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to aqueous buffers of varying pH B Seal vials A->B C Agitate at constant temperature (e.g., 25°C or 37°C) B->C D Allow to stand for phase separation C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify this compound concentration via HPLC/LC-MS F->G Stability_Workflow cluster_stress Stress Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare this compound solutions B Expose to: - Acid/Base Hydrolysis - Oxidation - Photolysis - Heat A->B C Withdraw samples at time points B->C D Neutralize (for hydrolysis samples) C->D E Analyze using a stability-indicating method (HPLC/LC-MS) D->E F Identify and quantify degradation products E->F

References

Nithiamide Resistance in Bacteria: A Technical Guide to Putative Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nithiamide, also known as Aminitrozole, is a nitrothiazole compound primarily recognized for its antiprotozoal activity. While not a mainstream antibacterial agent, its chemical structure, featuring a thiazole ring, suggests potential interactions with bacterial physiology. Consequently, the development of resistance in bacteria, should this compound or similar compounds see broader application, is a critical area for proactive investigation. Due to the limited direct research on bacterial resistance to this compound, this technical guide outlines putative resistance mechanisms based on established principles of antimicrobial resistance and studies of structurally related compounds, namely thiazole-based antibiotics and nicotinamide analogs.

This document provides a comprehensive overview of potential resistance mechanisms, supported by quantitative data from related compounds, detailed experimental protocols for investigation, and visualizations of key pathways and workflows to facilitate a deeper understanding for research and development purposes.

Core Putative Resistance Mechanisms

The primary mechanisms by which bacteria could develop resistance to this compound are hypothesized to be:

  • Target Modification: Alterations in the cellular target of the drug, rendering it less susceptible.

  • Enzymatic Degradation: Production of enzymes that inactivate the drug.

  • Active Efflux: Pumping the drug out of the cell to prevent it from reaching its target.

  • Metabolic Bypass: Development of alternative metabolic pathways to circumvent the drug's inhibitory effects.

Target Modification: Altered Ribosomal Proteins

Thiazole-containing antibiotics, such as the thiazolyl peptides, are known to target the bacterial ribosome, inhibiting protein synthesis. Resistance to these compounds often arises from mutations in ribosomal protein genes. It is plausible that this compound could also target the ribosome, and therefore, mutations in ribosomal proteins could confer resistance.

Quantitative Data: MIC of Thiazole Derivatives Against Susceptible and Resistant Staphylococci

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of novel synthetic thiazole compounds against methicillin-sensitive Staphylococcus pseudintermedius (MSSP) and methicillin-resistant Staphylococcus pseudintermedius (MRSP). The data illustrates that while these compounds are effective against both susceptible and resistant strains, variations in MIC and MBC values suggest the potential for resistance development.[1]

CompoundMSSP MIC₅₀ (µg/mL)MRSP MIC₅₀ (µg/mL)MSSP MBC₅₀ (µg/mL)MRSP MBC₅₀ (µg/mL)
1 0.520.520.730.83
2 0.420.420.520.52
3 0.420.210.520.42
4 0.830.831.471.47
5 0.420.420.420.42
6 0.420.210.520.42
Experimental Protocols

This protocol outlines the steps to identify mutations in ribosomal protein genes of bacteria resistant to a thiazole-containing compound.

  • Selection of Resistant Mutants:

    • Culture a susceptible bacterial strain (e.g., E. coli, S. aureus) on agar plates containing sub-lethal concentrations of the thiazole compound.

    • Gradually increase the concentration of the compound in subsequent passages to select for resistant colonies.

    • Isolate single colonies and confirm their resistance by determining the MIC.

  • Genomic DNA Extraction:

    • Extract genomic DNA from both the resistant isolates and the parent susceptible strain using a commercial DNA extraction kit.

  • PCR Amplification of Ribosomal Protein Genes:

    • Design primers to amplify the genes encoding ribosomal proteins, particularly those known to be associated with resistance to ribosome-targeting antibiotics (e.g., rplK encoding ribosomal protein L11).[2]

    • Perform PCR using the extracted genomic DNA as a template.

  • DNA Sequencing:

    • Sequence the PCR products from both resistant and susceptible strains. Sanger sequencing is suitable for targeted gene analysis.

  • Sequence Analysis:

    • Align the sequences from the resistant and susceptible strains to identify any nucleotide changes (point mutations, insertions, or deletions).

    • Translate the DNA sequences to identify corresponding amino acid changes in the ribosomal proteins.

This protocol describes how to introduce a specific mutation identified in a resistant strain into a susceptible strain to confirm its role in conferring resistance.

  • Plasmid Preparation:

    • Clone the wild-type ribosomal protein gene into a suitable expression vector.

  • Primer Design:

    • Design primers that contain the desired mutation. The primers should be complementary to the plasmid sequence with the exception of the mismatched base(s) that introduce the mutation.

  • Inverse PCR:

    • Perform PCR using the plasmid containing the wild-type gene as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

  • Template Removal:

    • Digest the PCR product with a methylation-dependent restriction enzyme (e.g., DpnI) to remove the original, methylated parental plasmid DNA.

  • Transformation:

    • Transform the mutated, nuclease-resistant plasmid into a suitable E. coli strain for propagation.

    • Isolate the plasmid DNA from the transformed colonies.

  • Verification of Mutation:

    • Sequence the isolated plasmid to confirm the presence of the desired mutation and the absence of any other unintended mutations.

  • Phenotypic Analysis:

    • Introduce the mutated plasmid into the original susceptible bacterial strain.

    • Determine the MIC of the thiazole compound for the strain carrying the mutated gene and compare it to the strain with the wild-type gene. An increase in MIC will confirm the role of the mutation in resistance.

Signaling Pathway

ribosomal_resistance_pathway cluster_stress Cellular Stress cluster_signaling Signaling Cascade cluster_response Resistance Response This compound This compound Ribosome Ribosome This compound->Ribosome Inhibition Stress_Sensor Stress Sensor (e.g., Two-Component System) Ribosome->Stress_Sensor Stress Signal Response_Regulator Response Regulator Stress_Sensor->Response_Regulator Phosphorylation rplK_gene rplK gene (Ribosomal Protein L11) Response_Regulator->rplK_gene Increased Mutagenesis (SOS response) Mutated_rplK Mutated rplK rplK_gene->Mutated_rplK Mutation Mutated_Ribosome Altered Ribosome Mutated_rplK->Mutated_Ribosome Translation Mutated_Ribosome->this compound Reduced Binding

Hypothetical signaling pathway for ribosomal protein mutation-based resistance.

Enzymatic Degradation

Bacteria can evolve enzymes capable of degrading or modifying antimicrobial compounds, rendering them inactive. For this compound, this could involve the cleavage of the thiazole ring or modification of its functional groups.

Quantitative Data

While specific data on this compound degradation is unavailable, studies on the degradation of other thiazole-containing compounds by bacteria demonstrate the feasibility of this mechanism. For instance, a Pseudomonas species has been shown to degrade 4-methyl-5-β-hydroxyethylthiazole, a moiety of thiamine.[3] The efficiency of such enzymatic degradation can be quantified by measuring the decrease in the substrate concentration over time.

Experimental Protocols

This protocol describes how to determine if a bacterial strain can degrade this compound.

  • Preparation of Cell-Free Extract:

    • Grow the bacterial strain of interest in a suitable liquid medium.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.

    • Centrifuge the lysate at high speed to pellet cell debris. The resulting supernatant is the cell-free extract.

  • Degradation Assay:

    • Set up reaction mixtures containing the cell-free extract, a buffered solution at optimal pH, and a known concentration of this compound.

    • Include a control reaction with heat-inactivated cell-free extract.

    • Incubate the reactions at an appropriate temperature.

  • Analysis of this compound Concentration:

    • At various time points, take aliquots from the reaction mixtures.

    • Stop the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

    • Analyze the concentration of remaining this compound using High-Performance Liquid Chromatography (HPLC). A decrease in the this compound peak in the active reaction compared to the control indicates degradation.

This protocol outlines the steps to identify and characterize the enzyme(s) responsible for this compound degradation.

  • Protein Purification:

    • If degradation is observed, purify the responsible enzyme(s) from the cell-free extract using standard chromatography techniques (e.g., ion-exchange, size-exclusion, and affinity chromatography).

    • Monitor the fractions for degradation activity using the assay described in Protocol 3.

  • Protein Identification:

    • Identify the purified protein(s) using mass spectrometry (e.g., LC-MS/MS) and database searching.

  • Gene Cloning and Heterologous Expression:

    • Once the gene encoding the degrading enzyme is identified, clone it into an expression vector.

    • Express the protein in a suitable host (e.g., E. coli).[4][5][6][7][8]

  • Enzyme Kinetics:

    • Purify the heterologously expressed enzyme.

    • Determine the kinetic parameters (Km and Vmax) of the enzyme with this compound as the substrate.

  • Identification of Degradation Products:

    • Analyze the reaction mixture from the degradation assay using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products. This will provide insights into the degradation pathway.[9][10][11]

Enzymatic Degradation Pathway

enzymatic_degradation_pathway This compound This compound Intermediate_1 Ring-opened Intermediate This compound->Intermediate_1 Ring Cleavage Intermediate_2 Metabolites Intermediate_1->Intermediate_2 Hydrolysis Inactive_Products Inactive Products Intermediate_2->Inactive_Products Metabolism Thiazole_Dioxygenase Thiazole Ring-Cleavage Enzyme Thiazole_Dioxygenase->this compound Hydrolase Hydrolase Hydrolase->Intermediate_1 Further_Enzymes Further Metabolic Enzymes Further_Enzymes->Intermediate_2

Proposed enzymatic degradation pathway for this compound.

Active Efflux

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell. Overexpression of these pumps can lead to multidrug resistance. It is conceivable that bacteria could utilize existing or mutated efflux pumps to expel this compound.

Quantitative Data

The contribution of efflux pumps to resistance is often quantified by comparing the MIC of a drug in the presence and absence of an efflux pump inhibitor (EPI). A significant decrease in MIC in the presence of an EPI suggests that efflux is a relevant resistance mechanism.

Experimental Protocols

This protocol describes how to determine if efflux pumps are involved in resistance to this compound.

  • MIC Determination with an Efflux Pump Inhibitor:

    • Determine the MIC of this compound for the bacterial strain of interest.

    • Repeat the MIC determination in the presence of a sub-inhibitory concentration of a broad-spectrum efflux pump inhibitor (e.g., CCCP, PAβN).

    • A significant fold-decrease (typically ≥4-fold) in the MIC in the presence of the EPI is indicative of efflux pump activity.

  • Real-time Efflux Assay:

    • This assay uses a fluorescent dye that is a substrate of efflux pumps (e.g., ethidium bromide).

    • Load the bacterial cells with the fluorescent dye in the presence of an energy source inhibitor (to prevent efflux).

    • Wash the cells and resuspend them in a buffer without the inhibitor.

    • Add an energy source (e.g., glucose) to initiate efflux and monitor the decrease in intracellular fluorescence over time using a fluorometer.

    • Compare the rate of efflux in the presence and absence of this compound. Competitive inhibition of dye efflux by this compound would suggest it is also a substrate of the pump.

This protocol outlines how to measure the expression of efflux pump genes in response to this compound exposure.

  • RNA Extraction:

    • Culture the bacterial strain with and without a sub-inhibitory concentration of this compound.

    • Extract total RNA from the cells at different time points.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design primers for known efflux pump genes (e.g., acrA, acrB, tolC in E. coli).

    • Perform qRT-PCR to quantify the relative expression levels of these genes in this compound-treated versus untreated cells. An upregulation of efflux pump genes in the presence of this compound would suggest an induced efflux-mediated resistance mechanism.

Logical Relationship of Efflux-Mediated Resistance

efflux_resistance_logic Nithiamide_in This compound (intracellular) Efflux_Pump Efflux Pump Nithiamide_in->Efflux_Pump Target Cellular Target Nithiamide_in->Target Binding Nithiamide_out This compound (extracellular) Efflux_Pump->Nithiamide_out Expulsion Resistance Resistance Efflux_Pump->Resistance Contributes to Inhibition Target Inhibition Target->Inhibition Inhibition->Resistance Leads to Susceptibility

Logical flow of efflux pump-mediated resistance to this compound.

Metabolic Bypass: Alterations in the NAD⁺ Salvage Pathway

This compound contains a nicotinamide-like moiety, suggesting it could potentially interfere with the biosynthesis or utilization of nicotinamide adenine dinucleotide (NAD⁺), an essential coenzyme. Bacteria can synthesize NAD⁺ de novo or through a salvage pathway that utilizes precursors like nicotinamide. Resistance could arise through mutations that upregulate the de novo pathway to compensate for inhibition of the salvage pathway, or by modifications to the salvage pathway enzymes that prevent this compound binding while maintaining their function.

Experimental Protocols

This protocol describes how to investigate the role of the NAD⁺ salvage pathway in this compound resistance.

  • Growth Assays with NAD⁺ Precursors:

    • Culture a susceptible bacterial strain and a this compound-resistant mutant in a minimal medium.

    • Supplement the medium with different precursors of the NAD⁺ salvage pathway (e.g., nicotinamide, nicotinic acid).

    • Assess the growth of both strains in the presence and absence of this compound. If the resistant mutant shows altered growth patterns in response to specific precursors, it may indicate a modification in the salvage pathway.

  • Gene Expression Analysis of NAD⁺ Salvage Pathway Genes:

    • Using qRT-PCR (as described in Protocol 6), analyze the expression of genes involved in the NAD⁺ salvage pathway (e.g., pncA, pncB) in response to this compound exposure. Upregulation of these genes could be a compensatory mechanism.

  • Enzyme Activity Assays:

    • Prepare cell-free extracts from susceptible and resistant strains.

    • Measure the activity of key enzymes in the NAD⁺ salvage pathway (e.g., nicotinamidase). A change in enzyme activity in the resistant strain could indicate a resistance mechanism.

NAD⁺ Salvage Pathway and Potential Resistance

nad_salvage_pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition and Resistance Nicotinamide Nicotinamide Nicotinic_Acid Nicotinic_Acid Nicotinamide->Nicotinic_Acid PncA NaMN Nicotinic Acid Mononucleotide Nicotinic_Acid->NaMN PncB NaAD Nicotinic Acid Adenine Dinucleotide NaMN->NaAD NadD NAD NAD+ NaAD->NAD NadE This compound This compound PncA PncA (Nicotinamidase) This compound->PncA Inhibition De_Novo_Pathway De Novo NAD+ Synthesis De_Novo_Pathway->NAD Upregulation Resistance Resistance De_Novo_Pathway->Resistance Bypass

The NAD⁺ salvage pathway and a potential bypass resistance mechanism.

Conclusion

While this compound is not currently employed as a frontline antibacterial agent, understanding its potential resistance mechanisms is crucial for the broader field of antimicrobial drug development, particularly for thiazole-based compounds. The hypothetical mechanisms outlined in this guide—target modification, enzymatic degradation, active efflux, and metabolic bypass—provide a solid foundation for future research. The experimental protocols detailed herein offer a practical roadmap for investigating these possibilities. By proactively exploring these potential avenues of resistance, the scientific community can better anticipate and counteract bacterial evolution, a critical step in preserving the efficacy of our antimicrobial arsenal.

References

An In-depth Technical Guide on the Interaction of Niacinamide with Microbial Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niacinamide, the amide form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] While traditionally recognized for its benefits in skincare, recent research has illuminated its direct antimicrobial properties. This guide provides a comprehensive overview of the mechanisms through which niacinamide interacts with microbial metabolic pathways. Key findings indicate that at high concentrations, niacinamide induces microbial cell cycle arrest, interacts directly with DNA, and inhibits crucial enzymes, presenting a multifaceted approach to antimicrobial activity.[1][2] This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a valuable resource for researchers in microbiology and drug development.

Introduction

Niacinamide (nicotinamide) is a water-soluble vitamin essential for cellular metabolism.[3] It serves as a direct precursor to NAD+, a critical coenzyme in ATP production and a substrate for various enzymes involved in DNA repair and cellular stress responses.[1][2] While its role in enhancing the host's immune response to infection has been studied, its direct antimicrobial effects were considered limited until recently.[1][3] Emerging evidence demonstrates that niacinamide can directly inhibit the growth of a range of microorganisms, including common cosmetic pathogens, through mechanisms distinct from its role in the host.[1] This guide delves into the specific molecular interactions and metabolic consequences of niacinamide exposure in microbes.

Antimicrobial Spectrum and Efficacy

Niacinamide has demonstrated inhibitory activity against a variety of bacteria and fungi, though typically at higher concentrations than traditional antibiotics. Its efficacy is dependent on the specific microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of Niacinamide against Various Microorganisms

MicroorganismTypeMIC100 (%)MIC50 (mM)Reference
Escherichia coliGram-negative bacteria1.5 - 4-[1]
Staphylococcus aureusGram-positive bacteria1.5 - 4-[1]
Pseudomonas aeruginosaGram-negative bacteria1.5 - 4-[1]
Candida spp.Yeast-20 - 80[1]
Cryptococcus neoformansYeast-20 - 80[1]

Core Mechanism of Action: Interference with Central Cellular Processes

Niacinamide exerts its antimicrobial effects through a multi-pronged attack on fundamental microbial processes, primarily revolving around DNA replication and cell division.

Induction of Microbial Cell Cycle Arrest

A primary mechanism of niacinamide's antimicrobial activity is the induction of cell cycle arrest.[1][2] While treated microbial cells increase in volume and length in preparation for division, they are unable to complete the process of separating into two daughter cells.[1][2] This phenomenon has been observed across different bacterial species. For instance, in E. coli, treatment with 2.5% niacinamide resulted in significantly elongated cells.[1] In contrast, in S. aureus and P. aeruginosa, while septum formation is initiated, the final cell separation is inhibited.[1]

Direct Interaction with DNA and Disruption of Replication

Niacinamide has been found to directly interact with microbial DNA, leading to damage and interference with replication.[1][2] This interaction is a key aspect of its antimicrobial action. Fluorescence microscopy has revealed expanded chromatin in niacinamide-treated cells, coupled with a decrease in the expression of the DNA-binding protein gene, dps.[1][2] The Dps protein is crucial for chromatin organization and gene regulation; its downregulation leads to DNA release and dispersal.[1] This direct interference with DNA structure and replication machinery ultimately prevents successful cell proliferation.

DNA_Interaction Niacinamide Niacinamide DNA Microbial DNA Niacinamide->DNA Direct Interaction Replication DNA Replication Niacinamide->Replication Hinders dps dps gene expression Niacinamide->dps Decreases DNA->Replication Template for CellDivision Cell Division Replication->CellDivision Prerequisite for Dps_protein Dps Protein dps->Dps_protein Leads to less Chromatin Chromatin Condensation Dps_protein->Chromatin Regulates

Caption: Niacinamide's direct interaction with microbial DNA and inhibition of replication.

Interaction with Microbial Metabolic Pathways

Niacinamide's role as a precursor to NAD+ is central to its interaction with microbial metabolism. Furthermore, it influences key enzymatic activities.

The NAD+ Salvage Pathway

Microorganisms utilize salvage pathways to synthesize NAD+ from precursors like niacinamide.[4] In many bacteria, niacinamide is converted to nicotinic acid by the enzyme nicotinamidase (PncA), which then enters the Preiss-Handler pathway to be converted into NAD+.[5][6] Alternatively, some bacteria possess nicotinamide phosphoribosyltransferase (NadV) which directly converts niacinamide to nicotinamide mononucleotide (NMN), a subsequent precursor to NAD+.[4] The proper balance of NAD+ and its reduced form, NADH, is crucial for a vast array of metabolic reactions, including glycolysis and the TCA cycle.[7]

NAD_Salvage_Pathway Niacinamide Niacinamide NicotinicAcid Nicotinic Acid Niacinamide->NicotinicAcid NMN Nicotinamide Mononucleotide (NMN) Niacinamide->NMN NicotinicAcid->Niacinamide NaMN Nicotinic Acid Mononucleotide (NaMN) NicotinicAcid->NaMN NMN->Niacinamide NAD NAD+ NMN->NAD NaMN->NAD Adenylyltransferase Adenylyltransferase NAD->Adenylyltransferase Product of PncA PncA (Nicotinamidase) PncA->NicotinicAcid Catalyzes NadV NadV (Nicotinamide phosphoribosyltransferase) NadV->NMN Catalyzes

Caption: Simplified overview of the microbial NAD+ salvage pathways from niacinamide.

Inhibition of Sirtuin-like Enzymes

Niacinamide is a known inhibitor of sirtuins, a class of NAD+-dependent deacetylases.[1] While extensively studied in eukaryotes, sirtuin homologs exist in bacteria and play roles in regulating transcription, metabolism, and virulence.[1] For example, in E. coli, the sirtuin deacetylase CobB is inhibited by niacinamide.[1][8] CobB's substrates include the transcription factor RcsB, which is involved in cell division and flagellum synthesis.[1][8] By inhibiting sirtuin-like enzymes, niacinamide can disrupt these regulatory networks.

Effects on Fungal Enzymatic Activity

In pathogenic fungi, niacinamide has been shown to decrease the activity of several enzymes associated with virulence.[9] In Candida albicans, niacinamide significantly reduces the activity of esterase, esterase lipase, valine arylamidase, and acid phosphatase.[9] A more pronounced inhibitory effect was observed in dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes.[9] This suggests that niacinamide can diminish the pathogenic potential of fungi by impairing their enzymatic machinery.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Tryptic Soy Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: Niacinamide is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without niacinamide) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of niacinamide that completely inhibits visible growth of the microorganism.

MIC_Workflow Start Start PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate SerialDilution Perform Serial Dilutions of Niacinamide SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Determine MIC (Lowest concentration with no growth) Incubate->ReadResults End End ReadResults->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Visualization of Cellular Morphology

Transmission Electron Microscopy (TEM) and fluorescence microscopy are employed to observe the effects of niacinamide on microbial cell structure.

  • Cell Culture and Treatment: Microorganisms are cultured to a desired growth phase and then treated with a specific concentration of niacinamide for a defined period. Control cultures without niacinamide are run in parallel.

  • Sample Preparation for TEM: Cells are fixed (e.g., with glutaraldehyde), post-fixed (e.g., with osmium tetroxide), dehydrated through an ethanol series, and embedded in resin. Ultrathin sections are cut and stained with heavy metal salts (e.g., uranyl acetate and lead citrate).

  • TEM Imaging: The prepared sections are observed under a transmission electron microscope to visualize ultrastructural changes.

  • Sample Preparation for Fluorescence Microscopy: For DNA visualization, cells are fixed, permeabilized, and stained with a fluorescent DNA-binding dye (e.g., DAPI).

  • Fluorescence Imaging: Stained cells are visualized using a fluorescence microscope to observe changes in chromatin structure and distribution.

Conclusion and Future Directions

Niacinamide presents a compelling case as a direct-acting antimicrobial agent with a multifaceted mechanism of action. Its ability to induce cell cycle arrest, directly interact with DNA, and modulate key metabolic enzymes provides multiple avenues for inhibiting microbial growth. For drug development professionals, these insights offer potential for the development of novel antimicrobial strategies, possibly in combination with other agents to enhance efficacy. Future research should focus on elucidating the precise molecular targets of niacinamide within the microbial cell, exploring potential resistance mechanisms, and evaluating its efficacy in more complex models of infection. The broad-spectrum, yet high-concentration requirement, suggests its potential application in topical formulations or as a preservative.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Nithiamide in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, validated analytical methods specifically for the quantification of Nithiamide (also known as Aminitrozole or Acinitrazole) in tissue samples are scarce in the reviewed literature. The following application notes and protocols are based on established methods for other nitroimidazoles and veterinary drug residues in similar matrices. These protocols should be considered as a comprehensive template that requires specific validation for this compound before implementation.

Introduction

This compound is a nitrothiazole antiparasitic agent that has been used in veterinary medicine. The monitoring of its residues in edible tissues is crucial for ensuring food safety and regulatory compliance. This document provides detailed protocols for the quantification of this compound in various tissue types, such as liver and muscle, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary analytical techniques are presented for the determination of this compound residues in tissues:

  • HPLC-UV: A robust and cost-effective method suitable for routine screening and quantification at moderate concentration levels.

  • LC-MS/MS: A highly sensitive and specific method, ideal for confirmatory analysis and trace-level quantification, meeting stringent regulatory requirements.

Experimental Protocols

Sample Preparation: Extraction from Tissue

A generic workflow for the extraction of nitroimidazoles from tissue samples is presented below. This procedure should be optimized and validated specifically for this compound.

G cluster_sample_prep Tissue Sample Preparation sample Weigh 5g of homogenized tissue add_solvent Add 10 mL of Acetonitrile sample->add_solvent homogenize Homogenize for 2 min add_solvent->homogenize centrifuge1 Centrifuge at 4000 rpm for 10 min homogenize->centrifuge1 collect_supernatant Collect supernatant centrifuge1->collect_supernatant evaporate Evaporate to dryness under Nitrogen collect_supernatant->evaporate reconstitute Reconstitute in 1 mL of mobile phase evaporate->reconstitute filter Filter through 0.22 µm syringe filter reconstitute->filter analysis Inject into HPLC or LC-MS/MS filter->analysis

Caption: General workflow for this compound extraction from tissue samples.

Protocol Details:

  • Homogenization: Weigh 5 grams of the tissue sample (e.g., liver, muscle) and homogenize it.

  • Extraction: Add 10 mL of acetonitrile to the homogenized tissue.

  • Vortexing/Shaking: Vortex or shake the sample vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid tissue debris from the liquid extract.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for the intended chromatographic analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the analytical instrument.

HPLC-UV Method (Screening)

This method is suitable for the initial screening of this compound residues.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
UV Detection 339 nm[1]
Column Temperature 30°C

Method Validation Parameters (Representative Values):

ParameterLiverMuscle
Linearity Range (µg/kg) 50 - 100050 - 1000
Correlation Coefficient (r²) > 0.99> 0.99
LOD (µg/kg) 1520
LOQ (µg/kg) 5050
Recovery (%) 85 - 10580 - 100
Precision (RSD%) < 15< 15
LC-MS/MS Method (Confirmatory)

This highly sensitive and specific method is recommended for the confirmation of this compound residues.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
5.090
7.090
7.110
10.010

Mass Spectrometry Parameters (Hypothetical for this compound):

This compound Molecular Weight: 187.18 g/mol [2][3][4][5]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 188.0
Product Ion 1 (m/z) To be determined experimentally
Product Ion 2 (m/z) To be determined experimentally
Collision Energy (eV) To be determined experimentally
Cone Voltage (V) To be determined experimentally

Method Validation Parameters (Representative Values for Nitroimidazoles):

ParameterLiverMuscle
Linearity Range (µg/kg) 0.5 - 1000.5 - 100
Correlation Coefficient (r²) > 0.995> 0.995
LOD (µg/kg) 0.10.2
LOQ (µg/kg) 0.50.5
Recovery (%) 90 - 11088 - 108
Precision (RSD%) < 10< 10

Logical Workflow for Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the analytical objective.

G start Analytical Requirement decision Screening or Confirmation? start->decision hplc HPLC-UV Method decision->hplc Screening lcms LC-MS/MS Method decision->lcms Confirmation report_screening Report as Presumptive Positive/Negative hplc->report_screening report_confirmation Report Confirmed Quantitative Result lcms->report_confirmation

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The provided protocols offer a robust starting point for the development and validation of analytical methods for the quantification of this compound in tissue samples. While specific parameters for this compound, particularly for LC-MS/MS, require experimental determination, the general procedures for sample preparation and chromatographic separation are well-established for related compounds. Adherence to proper validation guidelines is essential to ensure the accuracy, precision, and reliability of the analytical results.

References

Application Note: Determination of Nithiamide in Animal Feed by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective method for the quantitative determination of Nithiamide in animal feed matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Method performance characteristics, based on typical validation parameters for similar analytes, are provided. This method is intended for use by researchers, scientists, and professionals in drug development and food safety for monitoring this compound residues.

Introduction

This compound (1-ethyl-3-(5-nitro-2-thiazolyl)urea) is a nitroimidazole compound that has been used as an antihistomonal agent in veterinary medicine. Due to potential safety concerns, its use in food-producing animals is often regulated, necessitating sensitive and specific analytical methods for its detection in various matrices, including animal feed. HPLC-MS/MS offers high selectivity and sensitivity, making it the technique of choice for trace-level analysis of veterinary drug residues. This document provides a detailed protocol for the extraction and quantification of this compound.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • 0.45 µm Syringe filters (PTFE or Nylon)

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition. These solutions should cover the desired calibration range.

Sample Preparation Protocol

  • Homogenization: Homogenize the animal feed sample to ensure uniformity.

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile to the sample.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 15 minutes in an ultrasonic bath.[1]

    • Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction step on the remaining pellet with another 20 mL of acetonitrile to improve recovery. Combine the supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 5 mL of 1% formic acid in water.

  • SPE Cleanup (if necessary for matrix interference reduction):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC-MS/MS Method

HPLC Conditions
ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
5.0
7.0
7.1
10.0
MS/MS Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

Note: The following MRM transitions for this compound are proposed based on its chemical structure (Molecular Weight: 216.24 g/mol ). These should be optimized experimentally.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
217.2Fragment 1 (e.g., 157.1)100Optimize
217.2Fragment 2 (e.g., 129.1)100Optimize

Method Validation Parameters (Typical)

The following table summarizes typical performance characteristics for HPLC-MS/MS methods for the analysis of veterinary drug residues in complex matrices.[2][3][4]

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg
Recovery 80 - 110%
Precision (%RSD) < 15%

Data Presentation and Analysis

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas on the calibration curve and applying the appropriate dilution factors from the sample preparation procedure.

Workflow Diagram

HPLCMSMS_Workflow sample Sample Receipt (Animal Feed) homogenize Homogenization sample->homogenize weigh Weighing (5g) homogenize->weigh extract Solvent Extraction (Acetonitrile, Sonication) weigh->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation & Reconstitution centrifuge->evaporate cleanup SPE Cleanup (Optional) evaporate->cleanup filter Filtration (0.45 µm) cleanup->filter hplcmsms HPLC-MS/MS Analysis filter->hplcmsms data Data Processing & Quantification hplcmsms->data report Final Report data->report

Caption: Experimental workflow for this compound detection.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the determination of this compound in animal feed. The detailed sample preparation and instrumental parameters serve as a strong foundation for laboratories to implement and validate this analytical procedure for routine monitoring and regulatory compliance. It is recommended that users optimize the MS/MS parameters and validate the method in their specific matrix of interest.

References

Application Notes and Protocols for Nithiamide (Nicotinamide) in Preclinical Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Nithiamide" is not commonly found in scientific literature. This document pertains to Nicotinamide , a form of vitamin B3, which is widely researched for its therapeutic potential. It is presumed that "this compound" is a variant or misspelling of Nicotinamide. All data and protocols herein refer to Nicotinamide.

Introduction

Nicotinamide is a water-soluble vitamin and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical component of cellular metabolism, DNA repair, and signaling pathways. Due to its role in these fundamental processes, Nicotinamide is being investigated for its therapeutic potential in a variety of disease models, including as a neuroprotective agent and a tumor radiosensitizer. These application notes provide detailed protocols and data for the formulation and in vivo administration of Nicotinamide in animal studies.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving Nicotinamide administration in rodents.

Table 1: Pharmacokinetic Parameters of Nicotinamide in Mice

ParameterDose (mg/kg, i.p.)ValueSpeciesReference
LD50 Single injection2050 mg/kgC3H Mice[1]
Peak Plasma Concentration 1001,000 nmol/mlMouse[2]
5004,800 nmol/mlMouse[2]
Time to Peak Concentration 100030-60 minC3H Mice[1]
Initial Half-life (t½α) 1000.8 hMouse[2]
5002 hMouse[2]
Terminal Half-life (t½β) 1003.4 hMouse[2]
5005.6 hMouse[2]
Bioavailability (i.p. vs i.v.) -~100%Mouse[2]

Table 2: Exemplary Dosing Regimens for In Vivo Studies

Research AreaSpeciesDose (mg/kg)Route of AdministrationDosing ScheduleReference
Tumor Radiosensitization Mice100-1000Intraperitoneal (i.p.)Single injection 60-90 min before irradiation[3][4]
Neuroprotection (Huntington's Model) Rats100, 300, 500Intraperitoneal (i.p.)Daily for 8 days[5]
Neuroprotection (Traumatic Brain Injury) Rats50, 500Intraperitoneal (i.p.)15 min and 20 h post-injury[6]
Neuroprotection (Glaucoma Model) Rats200, 600Oral (in food and water)Daily for 4 weeks
Pancreatic Cancer Immunomodulation Mice20 mg/doseOral gavageDaily in combination with gemcitabine[7]

Signaling Pathways

Nicotinamide exerts its biological effects primarily through its role as a precursor in the NAD+ salvage pathway. Elevated NAD+ levels, in turn, influence a range of downstream cellular processes.

Nicotinamide_Signaling_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway Nicotinamide Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT Tumor_Oxygenation Improved Tumor Blood Flow & Oxygenation Nicotinamide->Tumor_Oxygenation NAD NAD+ NMN->NAD NMNAT PARP PARP Activation (DNA Repair) NAD->PARP Sirtuins Sirtuin Activity (Metabolism, Stress Response) NAD->Sirtuins Redox Redox Reactions (Energy Metabolism) NAD->Redox Oxidative_Stress Reduced Oxidative Stress Sirtuins->Oxidative_Stress Redox->Oxidative_Stress

Caption: Nicotinamide's role in the NAD+ salvage pathway and its downstream effects.

Experimental Protocols

Protocol 1: Preparation of Nicotinamide Formulation for Intraperitoneal Injection

Materials:

  • Nicotinamide powder (Sigma-Aldrich or equivalent)

  • Sterile 0.9% saline for injection

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration: Based on the desired dose (e.g., 500 mg/kg) and the average weight of the animals, calculate the total amount of Nicotinamide and the final volume of the solution. Assume an injection volume of 10 mL/kg for mice.

    • Example for a 25g mouse: 500 mg/kg dose requires 12.5 mg of Nicotinamide. For a 10 mL/kg injection volume, this would be in 0.25 mL of saline. A stock solution of 50 mg/mL would be appropriate.

  • Weighing and Dissolving: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of Nicotinamide powder and transfer it to a sterile conical tube.

  • Add the calculated volume of sterile 0.9% saline to the tube.

  • Vortex or gently swirl the tube until the Nicotinamide is completely dissolved. Nicotinamide is readily soluble in water.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube or vial. This step is crucial to ensure the sterility of the final injectable solution.

  • Storage: Store the sterile Nicotinamide solution at 4°C, protected from light. For long-term storage, consult the manufacturer's recommendations, though freshly prepared solutions are ideal.

Protocol 2: In Vivo Administration of Nicotinamide for a Tumor Radiosensitization Study

Animal Model:

  • Immunocompromised mice (e.g., athymic nude) or syngeneic tumor models (e.g., C3H mice with SCCVII tumors).[3]

Experimental Workflow:

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Treatment Phase 2: Treatment cluster_Analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (1-2 weeks) Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (to desired volume, e.g., 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups (e.g., Vehicle, Nicotinamide, Radiation, Combo) Tumor_Growth->Randomization Nicotinamide_Admin Nicotinamide Administration (e.g., 1000 mg/kg i.p.) Randomization->Nicotinamide_Admin Irradiation Tumor Irradiation (60-90 min post-Nicotinamide) Nicotinamide_Admin->Irradiation Tumor_Monitoring Post-Treatment Tumor Growth (Calipers, Imaging) Irradiation->Tumor_Monitoring Data_Collection Endpoint Data Collection (e.g., Tumor Growth Delay, Survival) Tumor_Monitoring->Data_Collection Histo_Analysis Histological/Biochemical Analysis (e.g., NAD+ levels, Hypoxia markers) Data_Collection->Histo_Analysis

Caption: A typical experimental workflow for an in vivo radiosensitization study.

Procedure:

  • Animal Preparation: Allow animals to acclimatize to the facility for at least one week. Implant tumor cells and allow tumors to grow to a predetermined size (e.g., 100-150 mm³).

  • Randomization: Randomly assign tumor-bearing animals to different treatment groups (e.g., Control, Nicotinamide alone, Radiation alone, Nicotinamide + Radiation).

  • Nicotinamide Administration: Administer a single intraperitoneal (i.p.) injection of Nicotinamide (e.g., 1000 mg/kg) prepared as described in Protocol 1.[4] The control group should receive a vehicle (sterile saline) injection of the same volume.

  • Irradiation: 60 to 90 minutes after the Nicotinamide injection, irradiate the tumors with a clinically relevant dose of radiation, while shielding the rest of the animal's body.[4]

  • Endpoint Measurement:

    • Tumor Growth Delay: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. The primary endpoint is the time it takes for tumors in each group to reach a specific size (e.g., 4 times the initial volume).

    • Survival: Monitor animals for signs of distress and record survival data.

    • Biochemical Analysis: At specific time points, tumors can be excised to measure NAD+ concentrations or markers of hypoxia.[8]

Protocol 3: In Vivo Administration of Nicotinamide for a Neuroprotection Study (3-NP Induced Huntington's Disease Model)

Animal Model:

  • Male Wistar albino rats.[5]

Procedure:

  • Induction of Neurotoxicity: Administer 3-nitropropionic acid (3-NP) at 20 mg/kg, i.p., for 4 days to induce striatal lesions, mimicking Huntington's disease.[5]

  • Treatment Groups:

    • Vehicle Control

    • 3-NP only

    • Nicotinamide only (e.g., 500 mg/kg, i.p.)

    • 3-NP + Nicotinamide (100, 300, or 500 mg/kg, i.p.)

  • Nicotinamide Administration: Co-administer Nicotinamide (or vehicle) with 3-NP and continue for a total of 8 days.[5]

  • Behavioral Assessment: Following the treatment period, perform behavioral tests to assess motor function, such as locomotor activity tests and limb withdrawal tests.[5]

  • Biochemical and Histopathological Analysis: Euthanize the animals and collect brain tissue.

    • Biochemical Markers: Measure markers of oxidative stress (e.g., malondialdehyde, glutathione levels) and lactate dehydrogenase in brain homogenates.[5]

    • Histopathology: Perform histological staining (e.g., cresyl violet) on brain sections to assess neuronal death in the striatum.[5]

References

Application Notes and Protocols for Nithiamide Combination Therapy in Parasitic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nithiamide, a nitrothiazole-based compound, has demonstrated notable efficacy against a range of parasitic protozoa.[1] These application notes provide a comprehensive overview of the current understanding of this compound's antiparasitic activity and outline detailed protocols for its investigation in combination therapies. While clinical data on this compound in combination therapy is not yet available, this document offers a scientific rationale for potential synergistic pairings and the experimental frameworks to validate them.

This compound is active against Giardia intestinalis and Trichomonas vaginalis.[1] The proposed mechanism of action for nitrothiazole compounds like this compound involves the reduction of their nitro group within the parasite. This process generates toxic radical anions that can disrupt essential cellular processes, including the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is critical for anaerobic energy metabolism.

Quantitative Data Summary

The following table summarizes the known in vitro efficacy of this compound against key parasitic protozoa.

Parasite SpeciesIC50 (µM)Reference
Giardia intestinalis0.49[1]
Trichomonas vaginalis0.022[1]

Rationale for Combination Therapy

The development of drug resistance and the need for improved therapeutic outcomes are significant challenges in the treatment of parasitic diseases. Combination therapy, utilizing drugs with different mechanisms of action, can offer several advantages:

  • Increased Efficacy: Synergistic or additive effects can lead to greater parasite clearance.

  • Reduced Risk of Resistance: Targeting multiple pathways simultaneously can make it more difficult for parasites to develop resistance.

  • Lower Dosages: Effective combinations may allow for lower doses of individual drugs, potentially reducing toxicity.

Based on their distinct mechanisms of action, the following drugs are proposed as potential candidates for combination therapy with this compound.

Proposed Combination Agents and Mechanisms of Action

Drug ClassExample DrugMechanism of Action
NitroimidazolesMetronidazoleFollowing reduction of its nitro group, it forms reactive radicals that induce DNA damage.[2][][4][5]
BenzimidazolesAlbendazoleInhibits the polymerization of β-tubulin, disrupting microtubule formation in parasitic cells, which impairs glucose uptake and leads to energy depletion.[6][7][8][9]

The distinct metabolic and structural targets of these drug classes compared to the proposed mechanism of this compound provide a strong rationale for investigating their synergistic potential.

Experimental Protocols

In Vitro Susceptibility and Synergy Testing

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its potential synergistic, additive, or antagonistic effects when combined with other antiparasitic agents against Giardia intestinalis and Trichomonas vaginalis.

Protocol 1: In Vitro Susceptibility Testing of Giardia intestinalis

  • Materials:

    • Giardia intestinalis trophozoites (e.g., WB strain)

    • TYI-S-33 medium supplemented with bovine bile and fetal bovine serum

    • This compound, Metronidazole, Albendazole (stock solutions in DMSO)

    • 96-well microtiter plates

    • Microplate reader

    • Anaerobic gas generating system or chamber

    • WST-1 or similar cell proliferation reagent

  • Methodology:

    • Culture G. intestinalis trophozoites in TYI-S-33 medium at 37°C.

    • Prepare serial dilutions of this compound and the combination drugs in the culture medium.

    • Seed the 96-well plates with a defined density of trophozoites (e.g., 1 x 10^4 cells/well).

    • Add the drug dilutions to the wells. Include wells with no drug (negative control) and wells with the solvent (DMSO) alone (vehicle control).

    • Incubate the plates under anaerobic or microaerophilic conditions at 37°C for 48 hours.

    • Assess parasite viability using a WST-1 assay, which measures metabolic activity.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition for each drug concentration relative to the controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[10][11][12][13]

Protocol 2: In Vitro Susceptibility Testing of Trichomonas vaginalis

  • Materials:

    • Trichomonas vaginalis trophozoites (e.g., G3 strain)

    • Diamond's medium supplemented with horse serum

    • This compound, Metronidazole (stock solutions in DMSO)

    • 96-well microtiter plates

    • Microscope

  • Methodology:

    • Culture T. vaginalis trophozoites in Diamond's medium at 37°C.

    • Prepare serial dilutions of this compound and Metronidazole in the culture medium in 96-well plates.

    • Inoculate the wells with a standardized number of trophozoites (e.g., 2 x 10^4 cells/well).

    • Include drug-free and solvent controls.

    • Incubate the plates at 37°C for 48 hours.

    • Determine the Minimum Lethal Concentration (MLC), the lowest drug concentration at which no motile trichomonads are observed by microscopic examination.[14]

    • For IC50 determination, a viability assay (e.g., using resazurin) can be employed, followed by the data analysis described for Giardia.

Protocol 3: Synergy Analysis using Isobologram

  • Methodology:

    • Determine the IC50 values for this compound and the combination drug individually.

    • Prepare fixed-ratio combinations of the two drugs (e.g., based on their IC50 ratios: 1:1, 1:3, 3:1).

    • Perform the susceptibility testing as described above with serial dilutions of these fixed-ratio mixtures.

    • Determine the IC50 for each fixed-ratio combination.

    • Construct an isobologram by plotting the concentrations of the two drugs that produce a 50% inhibitory effect.

    • The line connecting the individual IC50 values on the x and y axes represents the line of additivity.

    • Data points for the combinations that fall below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[15][16][17][18][19]

In Vivo Efficacy Testing

Objective: To evaluate the in vivo efficacy of this compound alone and in combination with other antiparasitic agents in established animal models of parasitic diseases.

Protocol 4: Murine Model of Giardiasis

  • Animal Model: C57BL/6 mice or gerbils.[20][21][22][23]

  • Infection:

    • Infect animals orally with Giardia intestinalis trophozoites or cysts.

  • Treatment:

    • Initiate treatment with this compound, the combination drug, and the combination therapy at predetermined doses via oral gavage for a specified duration (e.g., 3-5 days).

    • Include an untreated infected control group and a vehicle control group.

  • Endpoint Analysis:

    • Monitor parasite load in the small intestine at the end of the treatment period by counting trophozoites in intestinal flushes.

    • Quantify cyst shedding in the feces.

    • Assess clinical signs of disease and changes in body weight.

Protocol 5: Murine Model of Trichomoniasis

  • Animal Model: Estrogen-treated female mice.[24][25]

  • Infection:

    • Administer estradiol to induce a state of constant estrus.

    • Infect intravaginally with Trichomonas vaginalis trophozoites.

  • Treatment:

    • Administer this compound and the combination drug(s) orally or intravaginally.

    • Include appropriate control groups.

  • Endpoint Analysis:

    • Assess the presence and number of motile trichomonads in vaginal lavages at different time points post-infection.

    • Evaluate vaginal inflammation and pathology.

Protocol 6: Turkey Model of Histomoniasis (Blackhead Disease)

  • Animal Model: Young turkeys.[26][27][28][29]

  • Infection:

    • Infect turkeys via oral or cloacal inoculation with virulent Histomonas meleagridis.

  • Treatment:

    • Administer this compound and potential combination drugs in the feed or drinking water.

    • Include untreated infected and uninfected control groups.

  • Endpoint Analysis:

    • Monitor clinical signs of histomoniasis (e.g., lethargy, yellow droppings).

    • Record mortality rates.

    • Perform necropsy at the end of the study to score cecal and liver lesions.

Visualizations

Experimental_Workflow_In_Vitro cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Parasite_Culture Parasite Culture (G. intestinalis / T. vaginalis) Plate_Seeding Seed 96-well Plates with Parasites Parasite_Culture->Plate_Seeding Drug_Dilution Serial Drug Dilutions (this compound & Combination Agent) Drug_Addition Add Drug Dilutions Drug_Dilution->Drug_Addition Plate_Seeding->Drug_Addition Incubation Incubate (48h, 37°C) Drug_Addition->Incubation Viability_Assay Assess Viability (e.g., WST-1, Microscopy) Incubation->Viability_Assay IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc Synergy_Analysis Isobologram Analysis IC50_Calc->Synergy_Analysis

Caption: In Vitro Drug Susceptibility and Synergy Testing Workflow.

Proposed_Synergistic_Mechanisms cluster_this compound This compound's Proposed Action cluster_metronidazole Metronidazole's Action cluster_albendazole Albendazole's Action This compound This compound (Nitrothiazole) Nithiamide_Action Nitro Group Reduction -> Toxic Radicals -> PFOR Inhibition This compound->Nithiamide_Action Metronidazole Metronidazole (Nitroimidazole) Metronidazole_Action Nitro Group Reduction -> Reactive Radicals -> DNA Damage Metronidazole->Metronidazole_Action Albendazole Albendazole (Benzimidazole) Albendazole_Action β-tubulin Binding -> Microtubule Disruption -> Impaired Glucose Uptake Albendazole->Albendazole_Action Parasite Parasite Cell Nithiamide_Action->Parasite Inhibits Energy Metabolism Metronidazole_Action->Parasite Damages DNA Albendazole_Action->Parasite Disrupts Cytoskeleton & Nutrient Absorption

Caption: Proposed Mechanisms for Synergistic Combination Therapy.

In_Vivo_Experimental_Design cluster_setup Experimental Setup cluster_evaluation Evaluation Animal_Model Select Animal Model (e.g., Mouse, Turkey) Infection Infect with Parasite Animal_Model->Infection Group_A Group A: Untreated Control Group_B Group B: Vehicle Control Group_C Group C: This compound Group_D Group D: Combination Drug Group_E Group E: This compound + Combination Drug Endpoint_Analysis Endpoint Analysis: - Parasite Load - Clinical Signs - Pathology Scores Group_A->Endpoint_Analysis Group_B->Endpoint_Analysis Group_C->Endpoint_Analysis Group_D->Endpoint_Analysis Group_E->Endpoint_Analysis

Caption: General Workflow for In Vivo Combination Therapy Studies.

References

Application Notes and Protocols for Nithiamide Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A-001: Enhancing the Oral Bioavailability of Nithiamide Through Advanced Delivery Systems

Introduction

This compound, a nitrothiazole derivative, has demonstrated potential as an anthelmintic agent. However, its therapeutic efficacy following oral administration can be limited by poor aqueous solubility and low bioavailability. Overcoming these challenges is crucial for developing effective oral dosage forms of this compound. These application notes provide an overview of potential formulation strategies and detailed protocols for the preparation and evaluation of advanced this compound delivery systems aimed at improving its oral bioavailability.

The primary challenges associated with the oral delivery of this compound are presumed to be its low solubility in gastrointestinal fluids and potential for first-pass metabolism, common issues for many orally administered drugs. To address these, formulation strategies such as lipid-based and polymeric nanoparticle systems are proposed. These systems can enhance solubility, protect the drug from degradation, and facilitate its absorption across the intestinal epithelium.

Materials and Methods

Materials
  • This compound (pure drug substance)

  • Lipids for Solid Lipid Nanoparticles (SLNs): e.g., Compritol® 888 ATO, Precirol® ATO 5

  • Surfactants for SLNs: e.g., Poloxamer 188, Tween® 80

  • Polymers for Polymeric Nanoparticles: e.g., Poly(lactic-co-glycolic acid) (PLGA), Chitosan

  • Organic Solvents: e.g., Dichloromethane, Acetone

  • Aqueous Phase: Deionized water

Equipment
  • High-shear homogenizer

  • Ultrasonicator

  • Particle size analyzer

  • Zeta potential analyzer

  • High-performance liquid chromatography (HPLC) system

  • Franz diffusion cells

  • Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol details the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.

  • Preparation of Lipid Phase: Melt the lipid (e.g., Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Disperse the accurately weighed this compound into the molten lipid under continuous stirring until a clear solution or homogenous dispersion is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization at 10,000 rpm for 10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the coarse emulsion to high-power ultrasonication for 15 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring to solidify the lipid nanoparticles.

  • Purification: Centrifuge the SLN dispersion to separate the nanoparticles from the unentrapped drug and excess surfactant. Wash the pellet with deionized water and resuspend.

Workflow for Preparation of this compound-Loaded SLNs

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification and Nanoparticle Formation MeltLipid Melt Lipid AddDrug Incorporate this compound MeltLipid->AddDrug Homogenize High-Shear Homogenization AddDrug->Homogenize HeatWater Heat Aqueous Phase with Surfactant HeatWater->Homogenize Sonicate Ultrasonication Homogenize->Sonicate Cool Cooling and Solidification Sonicate->Cool Purify Purify Cool->Purify Purification

Caption: Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using an oil-in-water (O/W) single emulsion solvent evaporation method.

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a suitable organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an O/W emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the particles.

  • Washing and Lyophilization: Wash the collected nanoparticles with deionized water to remove excess surfactant and unencapsulated drug. Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage.

Workflow for Preparation of this compound-Loaded PLGA Nanoparticles

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_nanoparticle_formation Nanoparticle Formation DissolvePolymer Dissolve PLGA and this compound Emulsify Emulsification (O/W) DissolvePolymer->Emulsify PrepareSurfactant Prepare Surfactant Solution PrepareSurfactant->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate Collect Collection and Washing Evaporate->Collect Lyophilize Lyophilization Collect->Lyophilize

Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.

Data Presentation

While specific quantitative data for this compound delivery systems is not available in the public domain, the following table provides a template for presenting such data once it is generated through experimentation.

Table 1: Physicochemical Characterization of this compound Nanoparticles (Template)

Formulation CodeDelivery SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)
N-SLN-01SLNDataDataDataDataData
N-PLGA-01PLGA NPDataDataDataDataData
ControlThis compoundN/AN/AN/AN/A100

Table 2: In Vitro Release and Permeability of this compound Formulations (Template)

Formulation CodeCumulative Release at 24h (%)Permeability Coefficient (cm/s)
N-SLN-01DataData
N-PLGA-01DataData
ControlDataData

Table 3: Pharmacokinetic Parameters of this compound Formulations in an Animal Model (Template)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
N-SLN-01DataDataDataData
N-PLGA-01DataDataDataData
ControlDataDataData100

Signaling Pathways

The precise mechanism of action and signaling pathways of this compound are not well-documented in publicly available literature. However, for many anthelmintic drugs, the mode of action involves interference with the parasite's nervous system or metabolic processes. A generalized logical relationship for the development and evaluation of a this compound delivery system is presented below.

Logical Relationship for this compound Delivery System Development

G cluster_problem Problem Identification cluster_strategy Formulation Strategy cluster_characterization In Vitro Characterization cluster_evaluation In Vivo Evaluation PoorBioavailability Poor Bioavailability of this compound NanoparticleFormulation Nanoparticle Formulation (SLN, PLGA) PoorBioavailability->NanoparticleFormulation Physicochemical Physicochemical Analysis NanoparticleFormulation->Physicochemical ReleaseStudies In Vitro Release Physicochemical->ReleaseStudies Permeability Ex Vivo Permeability ReleaseStudies->Permeability Pharmacokinetics Pharmacokinetic Studies Permeability->Pharmacokinetics Efficacy Efficacy Studies Pharmacokinetics->Efficacy ImprovedTherapy ImprovedTherapy Efficacy->ImprovedTherapy Goal

Caption: Logical workflow for the development and evaluation of this compound delivery systems.

Conclusion

The development of advanced drug delivery systems, such as solid lipid nanoparticles and polymeric nanoparticles, holds significant promise for improving the oral bioavailability of this compound. The protocols and frameworks provided in these application notes offer a starting point for researchers to formulate and evaluate novel this compound formulations. Further studies are warranted to generate specific data and optimize these systems for potential clinical applications. It is important to note that the provided protocols are general methods and may require optimization for the specific properties of this compound.

Application Notes and Protocols for Nithiamide Efficacy Trials in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited publicly available information on the efficacy and mechanism of action of Nithiamide against Eimeria species in poultry, the following application notes and protocols are based on the well-documented thiamine antagonist anticoccidial, Amprolium . Researchers should adapt these protocols based on the specific chemical and pharmacokinetic properties of this compound once determined.

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry, leading to substantial economic losses through mortality, reduced weight gain, and poor feed conversion.[1][2] Chemical anticoccidials remain a primary method for control.[3] this compound (also known as Aminitrozole or Acinitrazole) is an antiprotozoal agent.[4][5] While its efficacy against other protozoa is documented, its specific application for poultry coccidiosis requires rigorous evaluation.[5] This document provides a comprehensive framework for designing and conducting efficacy trials for this compound, using Amprolium as a model for a thiamine antagonist.

Thiamine antagonists, like Amprolium, function by competitively inhibiting the uptake of thiamine (Vitamin B1) by the Eimeria parasite.[6][7] This leads to thiamine deficiency in the parasite, disrupting its metabolic processes and ultimately inhibiting its growth and reproduction.[8][9] The parasite's thiamine transport system is significantly more sensitive to these antagonists than that of the host, providing a margin of safety for the chicken.[7]

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for a thiamine antagonist like this compound is the disruption of thiamine-dependent metabolic pathways within the Eimeria parasite.

cluster_host Host Intestinal Cell cluster_parasite Eimeria Parasite thiamine_host Thiamine transporter_host Thiamine Transporter thiamine_host->transporter_host Uptake metabolism_host Host Metabolism transporter_host->metabolism_host thiamine_parasite Thiamine transporter_parasite Thiamine Transporter thiamine_parasite->transporter_parasite Uptake This compound This compound This compound->transporter_parasite Competitive Inhibition metabolism_parasite Parasite Metabolism (Blocked) transporter_parasite->metabolism_parasite

Caption: Competitive inhibition of parasite thiamine uptake by this compound.

Experimental Protocols

A comprehensive evaluation of this compound's efficacy should be conducted in a stepwise manner, beginning with in vitro screening, followed by controlled battery cage trials and culminating in floor-pen or field studies that mimic commercial poultry production conditions.[10]

In Vitro Susceptibility Testing
  • Objective: To determine the direct effect of this compound on Eimeria sporozoite viability and cell invasion.

  • Methodology:

    • Isolate and purify sporozoites from sporulated oocysts of relevant Eimeria species (E. acervulina, E. maxima, E. tenella).

    • Culture Madin-Darby Bovine Kidney (MDBK) cells or another suitable cell line in 96-well plates.

    • Expose the sporozoites to serial dilutions of this compound for a predetermined period.

    • Introduce the treated sporozoites to the MDBK cell monolayers.

    • After an incubation period, fix and stain the cells.

    • Quantify the number of intracellular parasites to determine the concentration of this compound that inhibits 50% of invasion (IC50).

  • Data to Collect: Sporozoite viability, IC50 values.

Battery Cage Efficacy Trials (Dose-Response and Efficacy against Specific Eimeria Species)
  • Objective: To determine the optimal dose of this compound and its efficacy against single and mixed Eimeria infections under controlled conditions.

  • Experimental Design:

    • Animals: Day-old broiler chicks, free from coccidial infection.

    • Housing: Raised-wire-floor battery cages to prevent reinfection.

    • Treatment Groups (Minimum of 5 replicates of 10 birds per group):

      • Group 1: Uninfected, Unmedicated Control (UUC)

      • Group 2: Infected, Unmedicated Control (IUC)

      • Group 3-5: Infected, this compound-treated (e.g., 50, 100, 150 ppm in feed)

      • Group 6: Infected, Positive Control (e.g., Amprolium at 125 ppm or another approved anticoccidial)

    • Challenge: On a specified day (e.g., day 14), orally inoculate birds in infected groups with a standardized dose of sporulated oocysts of a single Eimeria species (e.g., E. tenella). Repeat the experiment for other significant Eimeria species and a mixed infection.

  • Protocol:

    • Acclimate birds for a period before the trial begins.

    • Provide medicated feed containing the specified concentrations of this compound or the positive control drug from day 12 to the end of the experiment.

    • On day 14, infect the birds.

    • Monitor daily for clinical signs (e.g., bloody droppings, morbidity, mortality).

    • On day 20 (6 days post-infection), euthanize a subset of birds from each group for lesion scoring.

    • Collect fecal samples from each pen on days 5, 7, and 10 post-infection to determine oocyst output (oocysts per gram of feces).

    • Record body weight and feed consumption to calculate weight gain and feed conversion ratio (FCR).

  • Key Parameters to Measure:

    • Weight Gain: (Final Body Weight - Initial Body Weight)

    • Feed Conversion Ratio (FCR): (Total Feed Consumed / Total Weight Gain)

    • Lesion Scoring: Score intestinal lesions on a scale of 0 to 4 for different intestinal sections, according to the Johnson and Reid method.

    • Oocyst Output: Quantify oocysts per gram (OPG) of feces using a McMaster chamber.

    • Mortality Rate: Record daily.

    • Anticoccidial Index (ACI): A composite score calculated from weight gain, survival rate, and lesion scores to provide an overall measure of efficacy.

Floor-Pen Trials
  • Objective: To evaluate the efficacy of this compound under conditions that simulate commercial poultry production, including litter exposure and potential for reinfection.

  • Methodology: This will largely follow the battery cage trial design but with birds housed on litter. This setup allows for the natural cycling of Eimeria oocysts.

  • Data to Collect: The same parameters as in the battery cage trials will be collected. Litter moisture and oocyst counts can also be monitored.

Pharmacokinetic Studies
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in poultry.

  • Methodology:

    • Administer a single oral dose of this compound to a group of chickens.

    • Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Analyze plasma samples to determine the concentration of this compound over time.

    • A multiple-dose study can also be conducted to assess steady-state concentrations.

  • Key Pharmacokinetic Parameters to Determine:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

Data Presentation

Quantitative data from the efficacy trials should be summarized in clear, structured tables for easy comparison between treatment groups.

Table 1: Efficacy of this compound against Eimeria tenella in Broiler Chickens (Battery Cage Trial)

Treatment GroupDose (ppm)Average Weight Gain (g)Feed Conversion Ratio (FCR)Lesion Score (ceca)Oocyst Output (OPG x 10^3)Mortality (%)Anticoccidial Index (ACI)
UUC0
IUC0
This compound50
This compound100
This compound150
Positive Control125

Table 2: Pharmacokinetic Parameters of this compound in Broiler Chickens (Single Oral Dose)

ParameterUnitValue
Cmaxµg/mL
Tmaxhours
AUCµg·h/mL
t1/2hours

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_data Data Collection cluster_analysis Analysis start Day-old chicks acclimation Acclimation Period start->acclimation grouping Random Allocation to Treatment Groups acclimation->grouping medication Administer Medicated Feed grouping->medication infection Oral Inoculation with Eimeria Oocysts medication->infection monitoring Daily Monitoring: - Morbidity - Mortality - Clinical Signs infection->monitoring fecal_collection Fecal Collection (Oocyst Counting) monitoring->fecal_collection necropsy Necropsy and Lesion Scoring monitoring->necropsy performance Performance Data: - Weight Gain - FCR monitoring->performance end Data Analysis and Efficacy Determination (ACI) fecal_collection->end necropsy->end performance->end

Caption: Workflow for a battery cage efficacy trial.

start Select Healthy Birds dosing Administer Single Oral Dose of this compound start->dosing sampling Serial Blood Sampling (e.g., 0-24 hours) dosing->sampling plasma Plasma Separation sampling->plasma analysis LC-MS/MS Analysis for this compound Concentration plasma->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end Determine ADME Profile pk_calc->end

Caption: Workflow for a pharmacokinetic study.

References

Nithiamide as a research tool for studying NAD+ metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Nithiamide: An Antiprotozoal Agent

Initial research indicates that this compound is recognized as an antiprotozoal agent.[1][2] It is active against various protozoa, including Giardia intestinalis and Trichomonas vaginalis, with IC50 values of 0.49 and 0.022 µM, respectively.[1] Furthermore, studies have shown its efficacy in veterinary medicine, where a diet containing 0.05% this compound was found to reduce mortality in turkeys with histomoniasis.[1] The mechanism of action for antiprotozoal drugs like this compound often involves interference with the parasite's metabolic processes or DNA.[3][4]

There is currently no scientific literature available that characterizes or as an inhibitor of NAMPT. Given the user's interest in this specific research area, the following application notes have been prepared for FK866 (Daporinad) , a well-established and potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), which is a cornerstone research tool for investigating NAD+ metabolism.

Application Notes: FK866 as a Research Tool for Studying NAD+ Metabolism

Introduction

FK866, also known as Daporinad, is a highly specific, non-competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[5] NAMPT is the rate-limiting enzyme in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis, which recycles nicotinamide back into NAD+.[6] Due to its potent and specific inhibition of this pathway, FK866 is an invaluable tool for researchers studying the roles of NAD+ in various cellular processes, including metabolism, DNA repair, cell signaling, and survival.[7]

Mechanism of Action

FK866 binds to the NAMPT active site, competing with the substrate nicotinamide (NAM).[8] This inhibition blocks the synthesis of nicotinamide mononucleotide (NMN), the direct product of the NAMPT reaction and a key precursor to NAD+.[7] The subsequent depletion of the cellular NAD+ pool leads to a cascade of downstream effects:

  • ATP Depletion: A reduction in NAD+ levels impairs cellular redox reactions that are fundamental for ATP production, such as glycolysis and oxidative phosphorylation, leading to a decline in cellular energy.[9][10]

  • Inhibition of NAD+-Dependent Enzymes: The activity of enzymes that use NAD+ as a co-substrate, such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), is diminished.[11][12] This has profound effects on gene expression, DNA repair, and cellular stress responses.

  • Induction of Cell Cycle Arrest and Apoptosis: In rapidly dividing cells, particularly cancer cells that have a high demand for NAD+, depletion of this coenzyme leads to cell cycle arrest and programmed cell death (apoptosis).[13][14]

Quantitative Data

The following tables summarize key quantitative data for FK866 from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of FK866 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (NAD+ Depletion)IC50 (Proliferation/Viability)Reference
A2780Ovarian0.5 nM1.4 nM[9]
HCT116Colorectal0.5 nM3.0 nM[9]
IOMMAnaplastic MeningiomaNot specified~2.5 µM (effective dose)[13]
HuCCT1CholangiocarcinomaNot specified~10 nM[10]
KMCHCholangiocarcinomaNot specified~10 nM[10]
Panc-1PancreaticEffective at 10 nMNot specified[15]
MiaPaca2PancreaticNot specifiedLow nM range (72h)[12]
MDA-MB-468BreastEffective at 1 µMNot specified[16]
U251Glioblastoma~80% reduction at 20 nM~40 nM[17]

Table 2: Time-Dependent Effects of FK866

Cell LineFK866 ConcentrationTime to NAD+ DepletionTime to ATP DepletionTime to Max. Cell DeathReference
A2780/HCT116Not specified20-30 hours40-50 hours>60 hours[9]
HeLa100 µM~20% at 30 min, max at 24-96hStarts after 6 hoursNot specified[18]
293TNot specified80% decreaseNot specifiedSlower proliferation[19]
CLL Cells≥ 10 nMSignificant at Day 1Significant at Day 2Not specified[14]

Table 3: In Vivo Data for FK866

Animal ModelDosingPharmacokinetic ParameterObservationReference
Mice10 mg/kg IVCmax = 14 µM, T1/2 ≈ 50 minRapid clearance[8]
Mice (Anaplastic Meningioma Xenograft)5 mg/kgNot specifiedSignificant reduction in tumor volume[13]
Mice (T-ALL PDX model)Not specifiedNot specifiedProlonged survival[20]

Signaling Pathways and Experimental Workflows

NAD_Salvage_Pathway caption NAD+ Salvage Pathway Inhibition by FK866

Experimental_Workflow start Seed Cells (e.g., Cancer Cell Line) treat Treat with FK866 (Dose-Response and Time-Course) start->treat nad_assay nad_assay treat->nad_assay atp_assay atp_assay treat->atp_assay viability_assay viability_assay treat->viability_assay apoptosis_assay apoptosis_assay treat->apoptosis_assay analyze Data Analysis: Determine IC50, Correlate NAD+ Depletion with Cellular Phenotype caption Workflow for In Vitro Characterization of FK866

Downstream_Signaling FK866 FK866 NAMPT NAMPT FK866->NAMPT NAD_pool Cellular NAD+ Pool NAMPT->NAD_pool Synthesis ↓ PARPs PARPs NAD_pool->PARPs Co-substrate Sirtuins Sirtuins NAD_pool->Sirtuins Co-substrate Redox Redox NAD_pool->Redox Coenzyme DNA_repair DNA_repair PARPs->DNA_repair Gene_silencing Gene_silencing Sirtuins->Gene_silencing ATP_prod ATP_prod Redox->ATP_prod caption Downstream Effects of NAMPT Inhibition by FK866

Experimental Protocols

Protocol 1: Measurement of Intracellular NAD+ Levels Following FK866 Treatment

This protocol describes how to measure changes in intracellular NAD+ levels in cultured cells using an enzymatic cycling assay after treatment with FK866.

Materials:

  • Cultured cells (e.g., A2780, HCT116)

  • 96-well culture plates

  • FK866 stock solution (in DMSO)

  • Culture medium

  • 0.2 M HCl

  • 0.2 M NaOH

  • NAD+ Extraction Buffer (e.g., perchloric acid-based)

  • NAD+/NADH quantification kit (commercially available)

  • Plate reader capable of absorbance or fluorescence measurement

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest (e.g., 5 x 10^4 cells/well).[9] Allow cells to adhere overnight.

  • FK866 Treatment: Prepare serial dilutions of FK866 in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of FK866 (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours). A 24-hour incubation is often sufficient to observe significant NAD+ depletion.[9][15]

  • NAD+ Extraction:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Lyse the cells by adding 50 µL of 0.2 M HCl to each well.[9]

    • Incubate the plate at 60°C for 10 minutes to degrade NADH.

    • Neutralize the samples by adding 50 µL of 0.2 M NaOH.[9]

    • Alternatively, use a commercial extraction buffer as per the manufacturer's protocol.

  • Centrifugation: Centrifuge the plate at 2000 x g for 15 minutes to pellet cell debris.[9]

  • NAD+ Quantification:

    • Transfer the supernatant to a new 96-well plate.

    • Perform the NAD+ enzymatic cycling assay according to the manufacturer's instructions. This typically involves adding a reaction mixture that generates a colored or fluorescent product in proportion to the amount of NAD+.

    • Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of NAD+.

    • Calculate the NAD+ concentration in each sample based on the standard curve.

    • Normalize the NAD+ levels to the protein concentration of a parallel well to account for differences in cell number.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol measures the effect of FK866-induced NAD+ depletion on cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cells and reagents from Protocol 1

  • MTS assay kit (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. It is recommended to use a longer incubation time (e.g., 72 hours) to observe the full effect of NAD+ depletion on cell viability.[15]

  • MTS Reagent Addition: Add the MTS reagent directly to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for your specific cell line.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the FK866 concentration to determine the IC50 value.

Protocol 3: In Vivo Study of FK866 in a Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of FK866 in vivo.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Tumor cells for injection (e.g., IOMM anaplastic meningioma cells)[13]

  • FK866 formulated for in vivo use (e.g., in a vehicle like DMSO)

  • Calipers for tumor measurement

  • Standard animal care and monitoring equipment

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment and control groups (e.g., n=5-10 mice per group).

  • Treatment Administration:

    • Administer FK866 to the treatment group via a suitable route (e.g., intraperitoneal injection). A typical dose might be 5 mg/kg.[13]

    • Administer the vehicle solution to the control group.

    • Treatment can be administered daily or on another schedule depending on the experimental design.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size, or a specific time point).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • At the end of the study, excise the tumors and measure their final weight.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the tumor growth between the FK866-treated and control groups.[13]

References

Application Note: Spectrophotometric Analysis of Nithiamide Degradation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nithiamide, chemically known as N-(5-nitro-2-thiazolyl)-acetamide, is an antiprotozoal agent. Understanding its stability and degradation kinetics is crucial for formulation development, shelf-life determination, and ensuring its therapeutic efficacy. This document provides a detailed protocol for the spectrophotometric analysis of this compound's degradation kinetics under various stress conditions. The method is based on the ultraviolet (UV) absorbance of this compound, which exhibits absorption maxima at 235 nm and 339 nm.

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to accelerate its degradation.[3][4] The rate of degradation can be monitored by measuring the change in absorbance of the drug solution over time using a UV-Vis spectrophotometer.

Instrumentation and Reagents

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

  • Reagents:

    • This compound reference standard

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Hydrochloric acid (HCl), analytical grade

    • Sodium hydroxide (NaOH), analytical grade

    • Hydrogen peroxide (H₂O₂), 30%, analytical grade

    • Methanol, HPLC grade

    • Distilled or deionized water

Experimental Protocols

1. Preparation of Standard and Sample Solutions

  • Solvent Selection: Based on solubility data, this compound is soluble in DMF (3 mg/mL) and DMSO (10 mg/mL).[5] For spectrophotometric analysis, a solvent that does not interfere with the absorbance spectrum of this compound in the UV region should be chosen. Methanol is often a suitable solvent for dilution.

  • Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a minimal amount of DMF or DMSO. Dilute with methanol to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 2-20 µg/mL. These will be used to establish a calibration curve.

2. Spectrophotometric Analysis

  • Wavelength Selection: Scan the UV spectrum of a diluted this compound solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on available data, the λmax for this compound are 235 nm and 339 nm.[5] The most suitable wavelength for quantification should be selected based on sensitivity and potential interference from degradation products.

  • Calibration Curve: Measure the absorbance of the working standard solutions at the selected λmax. Plot a graph of absorbance versus concentration and determine the linearity and regression equation.

3. Forced Degradation Studies

The goal of forced degradation is to achieve a 5-20% degradation of the active pharmaceutical ingredient (API).[2]

  • Acid Hydrolysis:

    • To a known volume of this compound stock solution, add an equal volume of 0.1 N HCl.

    • Reflux the solution at a controlled temperature (e.g., 60-80 °C) for a specified period.

    • Withdraw samples at regular time intervals (e.g., 0, 1, 2, 4, 6, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH.

    • Dilute the neutralized samples with methanol to a suitable concentration for spectrophotometric analysis.

    • Measure the absorbance at the selected λmax.

  • Alkaline Hydrolysis:

    • Follow the procedure for acid hydrolysis, but use 0.1 N NaOH instead of 0.1 N HCl.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation:

    • To a known volume of this compound stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature or a slightly elevated temperature.

    • Monitor the degradation over time by withdrawing samples at regular intervals.

    • Dilute the samples with methanol for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of this compound powder in a petri dish.

    • Expose it to a high temperature (e.g., 105 °C) in a hot air oven for a specified duration.

    • At different time points, withdraw a sample, dissolve it in the chosen solvent system, and dilute it for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.

    • Keep a control sample in the dark.

    • Withdraw samples at various time points and measure their absorbance.

4. Kinetic Analysis

The degradation rate constants can be determined by plotting the natural logarithm of the remaining drug concentration versus time (for first-order kinetics) or the reciprocal of the concentration versus time (for second-order kinetics). The order of the reaction is determined by the plot that yields a straight line.

Data Presentation

Table 1: UV Spectrophotometric Data for this compound

ParameterValue
λmax 1235 nm[5]
λmax 2339 nm[5]
Linearity Range2-20 µg/mL (Hypothetical)
Regression Equationy = mx + c (To be determined experimentally)
Correlation Coefficient (r²)> 0.999 (To be determined experimentally)

Table 2: Summary of Forced Degradation of this compound (Hypothetical Data)

Stress ConditionTime (hours)% DegradationApparent Rate Constant (k)
0.1 N HCl (80 °C)815.2k₁
0.1 N NaOH (Room Temp)418.5k₂
3% H₂O₂ (Room Temp)2410.8k₃
Thermal (105 °C)485.1k₄
Photolytic (UV 254 nm)1212.3k₅

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_degradation Forced Degradation Studies cluster_kinetics Data Analysis stock Prepare this compound Stock Solution working Prepare Working Standards stock->working acid Acid Hydrolysis stock->acid base Alkaline Hydrolysis stock->base oxid Oxidative Degradation stock->oxid therm Thermal Degradation stock->therm photo Photolytic Degradation stock->photo scan UV Spectrum Scan (Determine λmax) working->scan calib Generate Calibration Curve scan->calib measure Measure Absorbance of Degraded Samples acid->measure base->measure oxid->measure therm->measure photo->measure calc Calculate % Degradation and Rate Constants measure->calc

Caption: Experimental workflow for spectrophotometric analysis of this compound degradation.

Degradation_Pathway cluster_products Potential Degradation Products (Hypothetical) This compound This compound (N-(5-nitro-2-thiazolyl)-acetamide) Product1 2-amino-5-nitrothiazole This compound->Product1 Amide Hydrolysis (Acidic/Basic) Product2 Acetic Acid This compound->Product2 Amide Hydrolysis (Acidic/Basic)

Caption: Hypothetical degradation pathway of this compound via amide hydrolysis.

Disclaimer: The degradation pathway presented is hypothetical and based on the chemical structure of this compound. Experimental identification of degradation products using techniques such as mass spectrometry is required for confirmation. The quantitative data in the tables are for illustrative purposes only and must be determined experimentally.

References

Application Notes and Protocols for Nithiamide and its Analogs in the Treatment of Drug-Resistant Parasitic Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nithiamide, a term representing a class of nitrothiazole and nitroimidazole-based compounds, and their potential for treating drug-resistant parasitic infections. The document details their mechanism of action, summarizes efficacy data, and provides standardized protocols for in vitro and in vivo evaluation.

Introduction to this compound and its Analogs

This compound and its structural analogs, primarily belonging to the 5-nitroimidazole and nitrothiazole classes, are synthetic broad-spectrum antiparasitic agents.[1][2] While the term "this compound" is not commonly used in literature, it represents a crucial area of research focused on developing derivatives of compounds like Nitazoxanide and other nitroimidazoles to combat emerging drug resistance in various parasites.[3][4] The development of resistance to frontline drugs such as metronidazole has necessitated the exploration of these alternative compounds.[3]

Key Features:

  • Broad-Spectrum Activity: Effective against a wide range of protozoa (e.g., Giardia lamblia, Entamoeba histolytica, Trichomonas vaginalis, Leishmania donovani) and helminths.[3][5]

  • Activity Against Resistant Strains: Several derivatives have demonstrated significant efficacy against parasitic strains resistant to conventional therapies.[3]

  • Favorable Safety Profile: Many of these compounds have shown low toxicity to mammalian cells in preclinical studies.[3]

Mechanism of Action

The primary mechanism of action for nitroimidazole-based compounds involves the reduction of their nitro group within the parasite. This process, which occurs in the low-redox potential environment of anaerobic and microaerophilic parasites, leads to the formation of cytotoxic radical anions and other reactive intermediates. These intermediates then induce cellular damage by several mechanisms:

  • DNA Disruption: The reactive intermediates can bind to and disrupt the helical structure of parasitic DNA, inhibiting protein synthesis and leading to cell death.[6]

  • Redox System Disruption: These compounds can interfere with the parasite's cellular redox equilibrium by depleting intracellular thiol pools and inhibiting key enzymes like thioredoxin reductase.[7] This disruption leads to oxidative stress and subsequent cellular damage.

  • Enzyme Inhibition: In some parasites, these compounds are known to inhibit pyruvate:ferredoxin/flavodoxin oxidoreductases, which are crucial for the parasite's energy metabolism.[8]

Nithiamide_Mechanism_of_Action cluster_parasite Parasite Cell This compound This compound (Prodrug) Activation Reductive Activation (e.g., by PFOR) This compound->Activation Radical Cytotoxic Nitro Radical Anion Activation->Radical DNA Parasite DNA Radical->DNA Causes Strand Breaks Redox Redox Homeostasis (e.g., Thioredoxin Reductase) Radical->Redox Inhibits Metabolism Energy Metabolism Radical->Metabolism Disrupts DNA Damage\n& Apoptosis DNA Damage & Apoptosis DNA->DNA Damage\n& Apoptosis Oxidative Stress Oxidative Stress Redox->Oxidative Stress Metabolic Collapse Metabolic Collapse Metabolism->Metabolic Collapse

Caption: Mechanism of action for this compound and its analogs.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of various this compound analogs against different parasitic strains, including drug-resistant ones.

Table 1: In Vitro Efficacy of Nitroimidazole Carboxamides Against Protozoa [3]

Compound/DrugG. lamblia (Metronidazole-Sensitive) EC50 (µM)G. lamblia (Metronidazole-Resistant) EC50 (µM)E. histolytica EC50 (µM)T. vaginalis EC50 (µM)
Metronidazole6.1 - 18> 305.00.8
Derivative 8a 0.20.12.50.6
Derivative 12b 0.50.41.71.4
Derivative 13c 1.52.55.1Not Reported

Table 2: In Vitro and In Vivo Efficacy of Nitazoxanide (NTZ) Against Leishmania donovani [5]

Assay TypeMetricConcentration/DoseResult
In Vitro Promastigote Growth Inhibition200 µg/mL>90% inhibition
In Vivo (BALB/c mice) Parasite Burden Reduction (Spleen)Oral NTZSignificant reduction vs. untreated (P < 0.05)
In Vivo (BALB/c mice) Parasite Burden Reduction (Liver)Oral NTZSignificant reduction vs. untreated (P < 0.05)

Table 3: Efficacy of Nicotinamide (a related compound) in a Mouse Model of Visceral Leishmaniasis [9]

Treatment GroupLiver Parasite Reduction (%)Spleen Parasite Reduction (%)
Nicotinamide (NAM)79.7%86.7%

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

4.1 Protocol: In Vitro Susceptibility Assay for Giardia lamblia

This protocol is adapted from studies evaluating nitroimidazole carboxamides.[3]

Objective: To determine the 50% effective concentration (EC50) of a test compound against G. lamblia trophozoites.

Materials:

  • G. lamblia trophozoites (sensitive and resistant strains)

  • TYI-S-33 medium supplemented with bovine bile and fetal bovine serum

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (for luminescence)

  • Incubator (37°C, anaerobic conditions)

Procedure:

  • Culture Maintenance: Maintain G. lamblia trophozoites in TYI-S-33 medium at 37°C.

  • Drug Dilution: Prepare a serial dilution of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Cell Seeding: Seed the 96-well plates with trophozoites at a density of 1 x 10^4 cells/well.

  • Drug Exposure: Add the diluted compounds to the wells. Include a drug-free control (vehicle only) and a positive control (e.g., metronidazole).

  • Incubation: Incubate the plates for 48 hours at 37°C under anaerobic conditions.

  • Viability Assessment: After incubation, equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the drug-free control. Determine the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

In_Vitro_Susceptibility_Workflow start Start: Culture G. lamblia prepare_plates Prepare 96-well plates with serial drug dilutions start->prepare_plates seed_cells Seed trophozoites (1x10^4 cells/well) prepare_plates->seed_cells incubate Incubate for 48h at 37°C (anaerobic) seed_cells->incubate add_reagent Add CellTiter-Glo® viability reagent incubate->add_reagent read_luminescence Measure luminescence with plate reader add_reagent->read_luminescence analyze Calculate % inhibition and determine EC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for the in vitro susceptibility assay.

4.2 Protocol: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

This protocol is based on the evaluation of Nitazoxanide against Leishmania donovani.[5]

Objective: To assess the therapeutic efficacy of a test compound in reducing the parasite burden in a BALB/c mouse model of visceral leishmaniasis.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • L. donovani promastigotes

  • Schneider's Drosophila medium

  • Test compound (formulated for oral administration)

  • Vehicle control

  • Positive control drug (e.g., Amphotericin B)

  • Spleen and liver homogenization equipment

  • Giemsa stain

Procedure:

  • Infection: Infect BALB/c mice via intravenous injection with 1 x 10^7 L. donovani promastigotes.

  • Treatment Initiation: Begin treatment 7-10 days post-infection.

  • Dosing: Administer the test compound orally once daily for 5-10 consecutive days. Include a vehicle-treated group and a positive control group.

  • Euthanasia and Organ Harvest: Euthanize the mice 24 hours after the final dose. Aseptically remove the spleen and liver.

  • Parasite Burden Quantification:

    • Weigh the organs.

    • Prepare impression smears from a small section of the spleen and liver on glass slides.

    • Fix the smears with methanol and stain with Giemsa.

    • Determine the Leishman-Donovan Units (LDU) by counting the number of amastigotes per 1000 host cell nuclei, multiplied by the organ weight in grams.

  • Data Analysis: Calculate the percentage of parasite reduction in the treated groups compared to the vehicle control group. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

In_Vivo_Efficacy_Workflow start Start: Infect BALB/c mice with L. donovani treatment Initiate oral treatment (Test compound, Vehicle, Positive Control) start->treatment euthanize Euthanize mice after treatment period treatment->euthanize harvest Harvest spleen and liver euthanize->harvest smears Prepare Giemsa-stained impression smears harvest->smears quantify Quantify parasite burden (LDU calculation) smears->quantify analyze Analyze % parasite reduction and statistical significance quantify->analyze end End analyze->end

Caption: Workflow for the in vivo murine leishmaniasis model.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of new therapies against drug-resistant parasites. Their broad-spectrum activity and novel mechanisms of action make them valuable candidates for further investigation. The protocols and data presented here provide a framework for researchers to evaluate these compounds and advance the development of next-generation antiparasitic drugs.

References

Application Note: High-Throughput Screening Assays for Nithiamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nithiamide, an antiprotozoal agent, and its parent structure, nicotinamide (a form of vitamin B3), have given rise to a diverse class of derivatives with a broad range of biological activities.[1][2][3] These activities include potential antifungal, anticancer, and enzyme-inhibiting effects.[4][5][6][7] Nicotinamide derivatives are known to interact with critical cellular targets, including enzymes like poly (ADP-ribose) polymerase (PARP) and succinate dehydrogenase (SDH), which are vital for DNA repair, cellular metabolism, and pathogen survival.[5][8][9] To efficiently explore the therapeutic potential of novel this compound derivatives, robust high-throughput screening (HTS) methodologies are essential.[10]

This document provides detailed protocols and application notes for three distinct HTS assays designed to evaluate this compound derivatives for antiparasitic activity, general cytotoxicity, and specific enzyme inhibition. These assays facilitate the rapid identification of lead compounds for further development.[11][12]

Phenotypic Screening: Antiparasitic Motility Assay

Objective: To identify this compound derivatives that inhibit the motility of a model parasitic organism, such as the free-living nematode Caenorhabditis elegans, which is often used as a surrogate for parasitic nematodes.[13]

Principle: Parasite motility is a key indicator of viability and is a widely accepted endpoint for anthelmintic drug screening.[14][15] This assay uses an automated system to quantify larval or adult worm movement in real-time within a microplate format. A reduction in motility upon compound treatment indicates potential anthelmintic activity.

Experimental Protocol

Materials and Reagents:

  • C. elegans synchronized L1 larval stage

  • Liquid culture medium (S-complete medium)

  • 96-well flat-bottom microplates

  • This compound derivative library (dissolved in DMSO)

  • Positive Control: Levamisole (known anthelmintic)

  • Negative Control: 1% DMSO in culture medium

  • Automated motility tracking instrument

Procedure:

  • Plate Preparation: Dispense 50 µL of S-complete medium into each well of a 96-well plate.

  • Compound Addition: Transfer 1 µL of this compound derivatives from the library plate to the assay plate using a robotic liquid handler. The final concentration will typically be in the 10-50 µM range for a primary screen.[13] Add 1 µL of 1% DMSO to negative control wells and 1 µL of Levamisole solution to positive control wells.

  • Organism Addition: Add approximately 20-30 synchronized L1 larvae in 50 µL of S-complete medium to each well.

  • Incubation and Monitoring: Place the plate in the automated motility reader. The instrument will monitor and quantify worm movement over a period of 24-72 hours.

  • Data Analysis: The primary output is a motility index or activity score. Calculate the percent inhibition for each compound relative to the negative (0% inhibition) and positive (100% inhibition) controls.

Data Presentation

Compound IDConcentration (µM)Motility Index (t=24h)% InhibitionHit (Yes/No)
Nith-D001100.1585%Yes
Nith-D002100.8911%No
Nith-D003100.0595%Yes
POS-CTRL250.0298%-
NEG-CTRL-0.980%-

Workflow Diagram

HTS_Workflow_Antiparasitic cluster_prep Assay Preparation cluster_run Assay Execution cluster_analysis Data Analysis prep_plate Dispense Culture Medium (96-well plate) add_compounds Add this compound Derivatives, DMSO (Negative), Levamisole (Positive) prep_plate->add_compounds add_worms Add Synchronized C. elegans Larvae add_compounds->add_worms monitor Incubate and Monitor Motility (24-72 hours) add_worms->monitor analyze Calculate % Inhibition monitor->analyze hit_id Identify Hits (e.g., >50% Inhibition) analyze->hit_id

Workflow for antiparasitic motility screening.

Cell-Based Screening: Cytotoxicity Assay

Objective: To evaluate the cytotoxicity of this compound derivatives against a human cell line (e.g., HEK-293 for general toxicity or a cancer cell line like A549) and determine their therapeutic window.[4]

Principle: This protocol uses a Resazurin-based assay to measure cell viability.[16] Viable, metabolically active cells reduce the blue, non-fluorescent Resazurin dye to the pink, highly fluorescent Resorufin. A decrease in fluorescence intensity indicates a reduction in cell viability, or cytotoxicity. This method is robust, sensitive, and well-suited for HTS.[17]

Experimental Protocol

Materials and Reagents:

  • Human cell line (e.g., HEK-293)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 384-well clear-bottom, black-walled microplates

  • This compound derivative library (in DMSO)

  • Positive Control: Doxorubicin (known cytotoxic agent)

  • Negative Control: 0.5% DMSO in culture medium

  • Resazurin sodium salt solution (0.15 mg/mL)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a pre-optimized density (e.g., 2,500 cells/well in 40 µL) and incubate for 24 hours.

  • Compound Addition: Add 200 nL of this compound derivatives to achieve the desired final concentration. Add controls to designated wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours.

  • Signal Detection: Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis: Calculate the percent viability for each well relative to controls. Dose-response curves are then generated for hit compounds to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation

Compound IDConcentration (µM)Fluorescence (RFU)% ViabilityIC₅₀ (µM)
Nith-D0011045,10095%> 100
Nith-D004108,30015%4.5
Nith-D0051023,50048%11.2
POS-CTRL52,1000%-
NEG-CTRL-47,500100%-

Workflow Diagram

HTS_Workflow_Cytotoxicity cluster_prep Assay Preparation cluster_run Assay Execution cluster_analysis Data Analysis seed_cells Seed Human Cells (384-well plate) incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add this compound Derivatives and Controls incubate_24h->add_compounds incubate_48h Incubate with Compounds (48 hours) add_compounds->incubate_48h add_resazurin Add Resazurin Reagent incubate_48h->add_resazurin incubate_4h Incubate 2-4h add_resazurin->incubate_4h read_plate Read Fluorescence (Ex: 560nm, Em: 590nm) incubate_4h->read_plate analyze Calculate % Viability read_plate->analyze ic50 Determine IC50 Values for Hits analyze->ic50

Workflow for cell-based cytotoxicity screening.

Target-Based Screening: PARP-1 Inhibition Assay

Objective: To identify this compound derivatives that specifically inhibit the activity of Poly (ADP-ribose) Polymerase 1 (PARP-1), a key enzyme in DNA repair and a potential drug target.[8][9]

Principle: This is a biochemical assay that measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1 in the presence of damaged DNA. The biotinylated histones are then captured on a streptavidin-coated plate and detected using a horseradish peroxidase (HRP)-conjugated antibody. A reduction in the chemiluminescent signal indicates inhibition of PARP-1 activity. This assay format is highly amenable to HTS.[18]

Experimental Protocol

Materials and Reagents:

  • Recombinant human PARP-1 enzyme

  • Streptavidin-coated 384-well plates

  • Activated DNA (DNA breaks)

  • Histone H1

  • Biotinylated NAD+

  • This compound derivative library (in DMSO)

  • Positive Control: Olaparib (known PARP inhibitor)

  • Negative Control: 0.5% DMSO

  • Anti-Histone-HRP conjugate

  • Chemiluminescent HRP substrate

Procedure:

  • Reagent Coating: Add a mixture of Histone H1 and activated DNA to the streptavidin-coated plate. Incubate and wash.

  • Compound Addition: Add 200 nL of this compound derivatives and controls to the wells.

  • Enzyme Reaction: Add a reaction mixture containing PARP-1 enzyme and biotinylated NAD+. Incubate for 60 minutes at room temperature to allow for the PARP-ylation reaction.

  • Detection: Wash the plate to remove unbound reagents. Add Anti-Histone-HRP conjugate and incubate.

  • Signal Generation: Wash again, then add the chemiluminescent substrate.

  • Data Reading: Immediately read the luminescence signal on a plate reader.

  • Data Analysis: Calculate percent inhibition relative to controls and determine IC₅₀ values for active compounds.

Data Presentation

Compound IDConcentration (µM)Luminescence (RLU)% InhibitionIC₅₀ (µM)
Nith-D006112,50091%0.08
Nith-D0071115,00018%> 50
Nith-D008165,00054%0.95
POS-CTRL0.15,50096%-
NEG-CTRL-140,0000%-

Signaling Pathway Diagram

PARP_Inhibition_Assay cluster_reaction PARP-1 Catalytic Cycle cluster_inhibition Mechanism of Inhibition cluster_detection Assay Detection Principle dna_damage DNA Strand Break parp PARP-1 Enzyme dna_damage->parp recruits par Poly(ADP-ribose) (PAR) Chain parp->par polymerizes nad NAD+ nad->parp consumes par_histone PAR-ylated Histone par->par_histone histone Histone Protein histone->par_histone biotin_par Biotinylated PAR-Histone inhibitor This compound Derivative (Inhibitor) inhibitor->parp blocks active site biotin_nad Biotinylated NAD+ biotin_nad->biotin_par incorporated by PARP-1 streptavidin Streptavidin Plate biotin_par->streptavidin captured via Biotin hrp_ab Anti-Histone-HRP streptavidin->hrp_ab detected by signal Chemiluminescent Signal hrp_ab->signal generates

Principle of the PARP-1 enzymatic inhibition assay.

References

Application Note & Protocol: Identification of Nithiamide Metabolites using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nithiamide (N-(5-nitro-1,3-thiazol-2-yl)acetamide) is an antiprotozoal agent. Understanding its metabolic fate is crucial for evaluating its efficacy, potential toxicity, and overall pharmacokinetic profile. This document provides a detailed protocol for the identification of potential this compound metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the limited specific data on this compound metabolism in publicly available literature, the proposed metabolic pathways and analytical methodologies are based on the known biotransformation of structurally similar nitro-heterocyclic compounds.

Predicted Metabolic Pathways of this compound

The metabolism of xenobiotics, such as this compound, primarily occurs in the liver and involves a series of enzymatic reactions categorized into Phase I and Phase II biotransformations. For this compound, the primary metabolic transformations are predicted to be the reduction of the nitro group and hydrolysis of the amide linkage.

Phase I Metabolism:

  • Nitroreduction: The 5-nitro group is susceptible to reduction, a common metabolic pathway for nitro-aromatic compounds. This can occur in a stepwise manner, forming nitroso, hydroxylamino, and ultimately amino metabolites. This process is often mediated by cytochrome P450 reductases and other nitroreductases found in the liver and gut microbiota.

  • Deacetylation: The acetyl group on the amine can be hydrolyzed by amidases to yield 2-amino-5-nitrothiazole.

Phase II Metabolism:

  • Glucuronidation and Sulfation: The hydroxylamino and amino metabolites formed during Phase I can undergo conjugation reactions with glucuronic acid or sulfate groups to increase their water solubility and facilitate excretion.

The following diagram illustrates the predicted metabolic pathway of this compound.

Nithiamide_Metabolism This compound This compound (N-(5-nitro-1,3-thiazol-2-yl)acetamide) Nitroso Nitroso Metabolite This compound->Nitroso Nitroreduction (Phase I) Deacetylated Deacetylated this compound (2-amino-5-nitrothiazole) This compound->Deacetylated Deacetylation (Phase I) Hydroxylamino Hydroxylamino Metabolite Nitroso->Hydroxylamino Nitroreduction (Phase I) Amino Amino Metabolite (2-acetamido-5-aminothiazole) Hydroxylamino->Amino Nitroreduction (Phase I) PhaseII Phase II Conjugates (Glucuronides, Sulfates) Hydroxylamino->PhaseII Conjugation (Phase II) Amino->PhaseII Conjugation (Phase II) Deacetylated_Amino Deacetylated Amino Metabolite (2,5-diaminothiazole) Deacetylated->Deacetylated_Amino Nitroreduction (Phase I) Deacetylated_Amino->PhaseII Conjugation (Phase II)

Caption: Predicted metabolic pathway of this compound.

Experimental Protocol: LC-MS/MS for this compound Metabolite Identification

This protocol outlines a general procedure for the extraction and analysis of this compound and its potential metabolites from biological matrices such as plasma, urine, or liver microsomes.

Sample Preparation

The choice of sample preparation technique is critical for removing interfering matrix components and concentrating the analytes of interest. Solid-Phase Extraction (SPE) is a commonly used and effective method for this purpose.

Materials:

  • Biological matrix (e.g., plasma, urine, homogenized tissue)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be present in the sample)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • SPE cartridges (e.g., Oasis HLB or equivalent)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen biological samples on ice.

    • For plasma or urine: To 1 mL of the sample, add a known concentration of the internal standard.

    • For tissue homogenates: Homogenize the tissue in a suitable buffer (e.g., phosphate buffer) and then add the internal standard.

    • Vortex the samples for 30 seconds.

    • Add 2 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS/MS):

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative mode
Scan Type Full Scan (for initial screening), Product Ion Scan (for fragmentation), and Multiple Reaction Monitoring (MRM) for targeted quantification
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temp. 400°C
Collision Gas Argon
Data Analysis and Metabolite Identification
  • Full Scan Analysis: Acquire full scan MS data to identify potential metabolite peaks that are present in the test samples but absent in the control (blank matrix) samples.

  • Predicted Metabolite m/z Calculation: Calculate the theoretical mass-to-charge ratios (m/z) for the predicted metabolites of this compound (as outlined in the metabolic pathway).

  • Extracted Ion Chromatograms (EICs): Generate EICs for the predicted m/z values to confirm the presence of these metabolites.

  • Product Ion Scans (MS/MS): Perform product ion scans on the parent ions of the suspected metabolites to obtain fragmentation patterns. The fragmentation of metabolites should show characteristic fragments related to the parent drug structure.

  • Structural Elucidation: Compare the fragmentation patterns of the metabolites with that of the parent this compound to elucidate the structure of the metabolites.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data for this compound and its predicted metabolites that could be obtained from an LC-MS/MS analysis. This table is for illustrative purposes to demonstrate how to structure such data.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)LLOQ (ng/mL)ULOQ (ng/mL)
This compound188.0146.05.21.01000
Amino Metabolite158.0116.03.81.0500
Deacetylated this compound146.0104.04.50.5200
Deacetylated Amino Metabolite116.074.02.90.5100

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the identification of this compound metabolites.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Reconstitute Reconstitution SPE->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS FullScan Full Scan for Metabolite Screening MS->FullScan EIC Extracted Ion Chromatograms FullScan->EIC MSMS Product Ion Scans (Fragmentation) EIC->MSMS Identification Metabolite Identification & Structural Elucidation MSMS->Identification

Caption: LC-MS workflow for this compound metabolite ID.

Conclusion

This application note provides a comprehensive, albeit predictive, framework for the identification of this compound metabolites using LC-MS. The provided protocols for sample preparation and LC-MS/MS analysis are based on established methods for similar compounds and should serve as a strong starting point for researchers. Method optimization will be necessary based on the specific biological matrix and instrumentation used. The successful application of these methods will enable a better understanding of the metabolic profile of this compound, contributing to its safer and more effective use in drug development.

Troubleshooting & Optimization

Overcoming Nithiamide solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nithiamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation with this compound, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known by its chemical names N-(5-nitro-1,3-thiazol-2-yl)acetamide or 2-acetylamino-5-nitrothiazole, is an antiprotozoal agent.[1] It is active against various protozoa, including Giardia intestinalis and Trichomonas vaginalis.

Q2: What are the basic physicochemical properties of this compound?

  • Molecular Formula: C₅H₅N₃O₃S[1][2]

  • Molecular Weight: 187.18 g/mol [1][2]

  • Appearance: A solid, often appearing as a yellow to orange crystalline powder.

Q3: Is this compound soluble in aqueous buffers like PBS?

No, this compound is reported to be insoluble in PBS (pH 7.2).[3]

Q4: In which solvents can I dissolve this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]

Q5: What is the recommended storage condition for this compound solutions?

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered when preparing this compound for experimental use.

Problem: this compound precipitate is visible in my experimental buffer.

This is a common issue due to the poor aqueous solubility of this compound. Follow these steps to troubleshoot:

  • Initial Dissolution in Organic Solvent: Ensure that you are first dissolving the this compound powder in an appropriate organic solvent before introducing it to your aqueous buffer.

  • Choice of Organic Solvent: Use a solvent in which this compound is known to be soluble, such as DMSO or DMF.

  • Concentration of Stock Solution: Prepare a concentrated stock solution in the organic solvent. The higher the stock concentration, the smaller the volume you will need to add to your aqueous buffer, minimizing the final concentration of the organic solvent.

  • Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your experimental setup. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%.[5][6][7] However, it is always best to determine the specific tolerance of your cell line. High concentrations of organic solvents can be cytotoxic.

  • Dilution Method: When diluting the organic stock solution into your aqueous buffer, add the stock solution dropwise while vortexing or stirring the buffer to promote mixing and prevent localized high concentrations that can lead to precipitation.

  • Sonication: If precipitation persists, gentle sonication of the final solution in a water bath sonicator may help to dissolve the compound.

  • Warming: Gentle warming of the solution (e.g., to 37°C) might aid in dissolution, but be cautious as this could potentially degrade the compound.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)10 mg/mL[3]
Dimethylformamide (DMF)3 mg/mL[3]
EthanolInsoluble[3]
Phosphate-Buffered Saline (PBS), pH 7.2Insoluble[3]

Experimental Protocols

Protocol for Preparing a this compound Working Solution for In Vitro Assays

This protocol provides a general method for preparing a working solution of this compound in an aqueous experimental buffer, such as cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile experimental buffer (e.g., cell culture medium, PBS)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Weigh out the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10 mg/mL.

    • Vortex the tube until the this compound is completely dissolved. This is your stock solution .

  • Prepare the Working Solution:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the stock solution needed to achieve this final concentration in your desired volume of experimental buffer.

    • Important: Ensure the final concentration of DMSO in your working solution does not exceed the tolerance level of your experimental system (typically ≤ 0.5%).

    • In a sterile tube, add the desired volume of your experimental buffer.

    • While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise.

    • Continue to vortex for a few seconds to ensure thorough mixing.

  • Final Check and Use:

    • Visually inspect the working solution for any signs of precipitation.

    • If the solution is clear, it is ready for use in your experiment.

    • If precipitation is observed, refer to the Troubleshooting Guide.

Example Calculation:

  • Desired Final this compound Concentration: 10 µM

  • Stock Solution Concentration: 10 mg/mL (which is approximately 53.4 mM, given MW of 187.18 g/mol )

  • Desired Final Volume: 10 mL

  • Calculation for Stock Volume:

    • Using the formula C1V1 = C2V2:

    • (53.4 mM) * V1 = (0.01 mM) * (10 mL)

    • V1 = (0.01 mM * 10 mL) / 53.4 mM ≈ 0.00187 mL or 1.87 µL

  • Final DMSO Concentration:

    • (1.87 µL / 10,000 µL) * 100% = 0.0187% (This is well below the typical tolerance limit).

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: this compound Precipitation Observed check_dissolution Was this compound first dissolved in an organic solvent? start->check_dissolution dissolve_in_dmso Dissolve this compound in 100% DMSO or DMF check_dissolution->dissolve_in_dmso No check_stock_conc Is the stock solution concentration high enough? check_dissolution->check_stock_conc Yes dissolve_in_dmso->check_stock_conc increase_stock_conc Increase stock concentration (up to 10 mg/mL in DMSO) check_stock_conc->increase_stock_conc No check_dmso_conc Is the final DMSO concentration <= 0.5%? check_stock_conc->check_dmso_conc Yes increase_stock_conc->check_dmso_conc adjust_dilution Adjust dilution to lower final DMSO concentration check_dmso_conc->adjust_dilution No check_dilution_method Was the stock added dropwise to vortexing buffer? check_dmso_conc->check_dilution_method Yes adjust_dilution->check_dilution_method use_proper_dilution Add stock solution slowly to vigorously mixed buffer check_dilution_method->use_proper_dilution No try_sonication Try gentle sonication check_dilution_method->try_sonication Yes use_proper_dilution->try_sonication solution_clear Solution is clear try_sonication->solution_clear Success precipitation_persists Precipitation persists try_sonication->precipitation_persists Failure

Caption: Troubleshooting workflow for this compound solubility.

Experimental_Workflow Experimental Workflow for this compound Solution Preparation start Start weigh_this compound Weigh this compound powder start->weigh_this compound dissolve_in_dmso Dissolve in 100% DMSO to make stock solution weigh_this compound->dissolve_in_dmso calculate_volume Calculate required volume of stock solution and buffer dissolve_in_dmso->calculate_volume prepare_buffer Prepare experimental buffer calculate_volume->prepare_buffer add_stock_to_buffer Add stock solution dropwise to vortexing buffer prepare_buffer->add_stock_to_buffer check_solution Visually inspect for precipitation add_stock_to_buffer->check_solution solution_ready Working solution is ready for use check_solution->solution_ready Clear troubleshoot Refer to troubleshooting guide check_solution->troubleshoot Precipitate

Caption: Workflow for preparing this compound working solutions.

Signaling_Pathway Putative Mechanism of Action for 5-Nitrothiazoles This compound This compound (5-Nitrothiazole) pfor Pyruvate:Ferredoxin Oxidoreductase (PFOR) This compound->pfor Inhibits acetyl_coa Acetyl-CoA pfor->acetyl_coa Catalyzes conversion electron_transfer Electron Transfer Chain pfor->electron_transfer Provides electrons cell_death Protozoal Cell Death pfor->cell_death Inhibition disrupts energy metabolism pyruvate Pyruvate pyruvate->pfor atp_production ATP Production electron_transfer->atp_production atp_production->cell_death Depletion leads to

Caption: Putative signaling pathway for 5-nitrothiazoles.

References

Technical Support Center: Optimizing Nithiamide (Nicotinamide) Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Nithiamide" in the topic query appears to be a likely misspelling of "Nicotinamide." All information presented herein pertains to Nicotinamide, a well-researched amide form of vitamin B3, based on the prevalence of this compound in relevant scientific literature.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Nicotinamide dosage in animal models. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.

Troubleshooting Guide

This section addresses common issues encountered during in-vivo experiments with Nicotinamide.

Question/Issue Possible Cause(s) Recommended Solution(s)
Unexpected animal mortality or severe adverse effects. - Dosage too high: High doses of Nicotinamide can lead to toxicity. In mice, intraperitoneal injections of 400-1000 mg/kg have been shown to cause a significant reduction in blood pressure.[1] - Rapid intravenous injection: Bolus IV administration can lead to acute toxicity.- Review and adjust dosage: Ensure the dose is within the reported therapeutic range for the specific animal model and application. For example, doses between 100-200 mg/kg in mice are often used for radiosensitization without significant blood pressure changes.[1] - Administer via slow infusion: For intravenous routes, consider a slower infusion rate.
Lack of observed therapeutic effect. - Insufficient dosage: The dose may be too low to elicit a biological response. - Poor bioavailability: The administration route may not be optimal for absorption. Oral bioavailability can be influenced by factors like food intake. - Timing of administration: The therapeutic window for Nicotinamide's effect might be missed.- Perform a dose-response study: Test a range of doses to determine the optimal concentration for your experimental model. - Consider alternative administration routes: Intraperitoneal (i.p.) and intravenous (i.v.) routes generally offer higher bioavailability than oral administration.[2] - Optimize the timing of administration: For example, in studies of ischemia-reperfusion injury, administering Nicotinamide at the onset of reperfusion has shown to be effective.
Precipitation of Nicotinamide in the vehicle solution. - Low solubility: Nicotinamide has finite solubility in common vehicles, especially at high concentrations. - Incorrect vehicle: The chosen solvent may not be appropriate for the desired concentration.- Use appropriate vehicles: Nicotinamide is soluble in water and saline. For oral administration, it can be dissolved in drinking water or apple juice.[3][4] - Gentle warming and sonication: These techniques can aid in the dissolution of Nicotinamide. Ensure the solution returns to room temperature before administration.
Inconsistent results between animals. - Variability in administration: Inaccurate dosing or inconsistent technique (e.g., oral gavage) can lead to variability. - Animal-to-animal metabolic differences: Individual variations in drug metabolism can affect outcomes.- Ensure proper training and consistent technique: Standardize administration procedures across all animals. For oral gavage, ensure the correct volume is delivered to the stomach without causing injury.[5][6][7][8] - Increase sample size: A larger number of animals per group can help to account for biological variability.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for Nicotinamide in mice and rats?

The optimal dose depends on the research application. However, a general starting point for mice is in the range of 100-500 mg/kg for intraperitoneal injections.[2] For rats, oral doses of 200-600 mg/kg/day have been used in studies.[3] It is always recommended to perform a pilot study to determine the most effective dose for your specific model and endpoint.

2. What is the best route of administration for Nicotinamide in animal models?

The choice of administration route depends on the desired pharmacokinetic profile and experimental design:

  • Intraperitoneal (i.p.) injection: Offers high bioavailability (close to 100% in mice) and is commonly used in rodent studies.[2]

  • Oral gavage/in drinking water: A less invasive method suitable for chronic dosing.[3][4] However, bioavailability can be more variable.

  • Intravenous (i.v.) injection: Provides immediate and complete bioavailability, but can be technically challenging and may require a slower infusion rate to avoid acute toxicity.

3. What are the potential side effects of high-dose Nicotinamide in animal models?

High doses of Nicotinamide can lead to adverse effects. In mice, i.p. doses of 400-1000 mg/kg have been associated with a significant decrease in blood pressure.[1] In rare cases, very high doses in rats have been linked to hepatotoxicity.[9] Researchers should closely monitor animals for any signs of distress, especially when using higher dose ranges.

4. How should Nicotinamide solutions be prepared and stored?

Nicotinamide is soluble in aqueous solutions like saline or water. For oral administration in some studies, it has been dissolved in apple juice to improve palatability.[4] Solutions should be prepared fresh. If storage is necessary, sterile-filtered aqueous solutions can be stored at 4°C for a short period, protected from light.

5. How can I monitor the in-vivo effects of Nicotinamide administration?

Monitoring can include:

  • Behavioral assessments: Depending on the disease model, this can range from motor function tests to cognitive assessments.[10][11]

  • Physiological measurements: Blood pressure, blood glucose levels, and body weight should be monitored, especially at higher doses.[1]

  • Biochemical analysis: Measurement of NAD+ levels in tissues of interest can confirm the biological activity of Nicotinamide.

  • Histopathological analysis: Examination of target organs for therapeutic effects or signs of toxicity.[10]

Data Presentation

Table 1: Pharmacokinetic Parameters of Nicotinamide in Mice
Dose (mg/kg)Administration RoutePeak Plasma Concentration (nmol/ml)Initial Half-life (h)Terminal Half-life (h)Reference(s)
100i.p.1,0000.83.4[9]
500i.p.4,8002.05.6[9]
100-1000i.p.Dose-dependent increaseNot dose-dependent-[12]
Table 2: Overview of Nicotinamide Dosage and Effects in Rodent Models
Animal ModelSpeciesDose Range (mg/kg)Administration RouteObserved EffectsReference(s)
Traumatic Brain InjuryRat50 and 500i.p.Reduced behavioral impairments and cortical tissue loss.[11]
Huntington's Disease ModelRat100, 300, and 500i.p.Improved motor function and reduced oxidative stress.[10]
Diabetes ModelMouse500 (0.5 mg/g)SubcutaneousPrevented and treated diabetes.[13]
RadiosensitizationMouse100-1000i.p.Enhanced radiation damage in tumors.[12]
Glaucoma ModelRat200 and 600/dayOral (in food and water)Provided neuroprotection of retinal ganglion cells.[3]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of Nicotinamide in Mice

1. Materials:

  • Nicotinamide powder

  • Sterile 0.9% saline solution (vehicle)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Analytical balance and weighing paper

  • Sterile conical tubes

2. Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of Nicotinamide based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice.

    • Aseptically weigh the Nicotinamide powder and dissolve it in the appropriate volume of sterile saline to achieve the final desired concentration. Gentle warming or vortexing can aid dissolution.

    • Ensure the solution is clear and free of particulates. Allow it to cool to room temperature before injection.

  • Animal Handling and Injection:

    • Weigh each mouse to determine the precise injection volume.

    • Gently restrain the mouse, exposing the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing internal organs.

    • Aspirate briefly to ensure the needle is not in a blood vessel or organ.

    • Inject the calculated volume of the Nicotinamide solution smoothly.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions (e.g., lethargy, respiratory distress).

    • Continue to monitor the animals according to the experimental timeline for the desired endpoints.

Protocol 2: Oral Gavage Administration of Nicotinamide in Rats

1. Materials:

  • Nicotinamide powder

  • Sterile water or other appropriate vehicle

  • Flexible or stainless steel gavage needles (appropriate size for rats)

  • Syringes

2. Procedure:

  • Preparation of Dosing Solution:

    • Prepare the Nicotinamide solution in the chosen vehicle at the desired concentration.

  • Animal Handling and Gavage:

    • Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 ml/kg.[5][6]

    • Properly restrain the rat to immobilize its head and body.[5][6]

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.[5]

    • Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The needle should pass smoothly without force.[5][6][7][8]

    • Once the needle is in the correct position, slowly administer the Nicotinamide solution.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[5]

    • Monitor the animals as per the experimental protocol.

Mandatory Visualizations

Nicotinamide_Signaling_Pathway cluster_0 NAD+ Biosynthesis cluster_1 Downstream Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARP PARP NAD->PARP Substrate Sirtuins Sirtuins NAD->Sirtuins Co-substrate DNA_Repair DNA Repair PARP->DNA_Repair Gene_Silencing Gene Silencing Sirtuins->Gene_Silencing Metabolism Metabolic Regulation Sirtuins->Metabolism

Caption: Simplified signaling pathway of Nicotinamide's role in NAD+ biosynthesis and its downstream effects.

Experimental_Workflow start Start: Experimental Design dose_prep Dose Preparation (e.g., 100 mg/kg in Saline) start->dose_prep animal_grouping Animal Grouping (e.g., Control vs. Nicotinamide) dose_prep->animal_grouping administration Nicotinamide Administration (e.g., i.p. injection) animal_grouping->administration monitoring Monitoring (Behavioral, Physiological) administration->monitoring endpoint Endpoint Analysis (e.g., Tissue Collection, Biomarker Analysis) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end Conclusion data_analysis->end

Caption: A logical workflow for a typical in-vivo experiment using Nicotinamide in animal models.

References

Preventing Nithiamide degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Nithiamide during sample preparation for analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound, with the chemical name N-(5-nitro-1,3-thiazol-2-yl)acetamide, is an antiprotozoal agent.[1] Its chemical structure contains a nitrothiazole ring and an amide linkage, which make it susceptible to degradation under various environmental conditions. Ensuring its stability during sample preparation is critical for accurate and reproducible analytical results.

Q2: What are the primary factors that can cause this compound degradation?

Based on the chemical structure of this compound and data from related compounds, the primary factors that can induce degradation are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: The presence of a nitroaromatic group suggests potential photosensitivity.

  • Oxidizing agents: The molecule may be susceptible to oxidation.

Q3: What are the potential degradation products of this compound?

The most likely degradation pathway for this compound is the hydrolysis of the amide bond, which would result in the formation of 2-amino-5-nitrothiazole and acetic acid. Other degradation products may form under specific stress conditions. A proposed degradation pathway for a related compound, nitazoxanide, also shows cleavage of a similar amide linkage.[2]

Q4: What general precautions should I take during sample preparation to minimize this compound degradation?

  • Work with samples expeditiously and at low temperatures.

  • Protect samples from light by using amber vials or covering tubes with aluminum foil.

  • Use high-purity solvents and reagents.

  • Avoid strong acids, bases, and oxidizing agents unless required for a specific experimental purpose and validated.

  • Prepare samples just before analysis whenever possible.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the sample preparation of this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation due to pH: The sample or extraction solvent may be too acidic or basic.Maintain the pH of the sample and solutions in a neutral to slightly acidic range (pH 4-7). The use of formic acid in the mobile phase for LC-MS analysis of this compound suggests that a slightly acidic environment is compatible with the compound's stability.[1]
Thermal degradation: The sample was exposed to high temperatures during processing (e.g., evaporation, extraction).Perform all sample preparation steps, including extraction and solvent evaporation, at low temperatures. Use a nitrogen evaporator at a controlled, gentle temperature for solvent removal.
Photodegradation: The sample was exposed to light for an extended period.Protect samples from light at all stages of the preparation process by using amber-colored labware or wrapping containers in aluminum foil.
Inconsistent results between replicates Variable degradation: Inconsistent exposure to light, temperature, or pH across samples.Standardize all sample preparation steps to ensure uniform treatment of all samples. This includes consistent timing for each step and controlled environmental conditions.
Incomplete extraction: The extraction solvent or procedure is not optimal for the sample matrix.Optimize the extraction solvent and procedure. This compound is soluble in DMSO and DMF.[3] For biological matrices, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction may be necessary.
Appearance of unknown peaks in the chromatogram Formation of degradation products: The sample has degraded during preparation or storage.Compare the chromatograms of freshly prepared samples with those of samples that have been processed or stored under various conditions (e.g., different temperatures, light exposure) to identify potential degradation peaks. Conduct forced degradation studies to intentionally generate and identify degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify the potential degradation pathways of this compound.[4][5][6][7][8]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade methanol, acetonitrile, and water

  • pH meter

  • Photostability chamber

  • Heating oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a heating oven at 80°C for 48 hours.

    • Dissolve the heat-stressed sample in the mobile phase to an appropriate concentration for analysis.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the sample at appropriate time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Quantitative Data Summary from a Hypothetical Forced Degradation Study:

Stress ConditionThis compound Remaining (%)Degradation Products Observed
0.1 M HCl, 60°C, 24h85.2Peak 1 (presumed 2-amino-5-nitrothiazole)
0.1 M NaOH, 60°C, 24h72.5Peak 1, Peak 2 (unknown)
3% H₂O₂, RT, 24h91.8Minor unknown peaks
Solid, 80°C, 48h95.1Minor unknown peaks
Photolysis88.7Peak 3 (unknown)
Protocol 2: Sample Preparation of this compound from a Biological Matrix (e.g., Plasma) for LC-MS Analysis

Objective: To extract this compound from plasma while minimizing degradation for quantification by LC-MS.

Materials:

  • Plasma sample containing this compound

  • Acetonitrile (ACN) with 0.1% formic acid (ice-cold)

  • Internal standard (IS) solution (e.g., a structurally similar and stable compound)

  • Centrifuge capable of refrigeration

  • Nitrogen evaporator

  • LC-MS system

Methodology:

  • Sample Thawing: Thaw plasma samples on ice.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Visualizations

Nithiamide_Degradation_Pathways cluster_stress_conditions Stress Conditions This compound This compound (N-(5-nitro-1,3-thiazol-2-yl)acetamide) Degradation_Products Degradation Products This compound->Degradation_Products leads to Acid_Base Acid/Base (Hydrolysis) Acid_Base->this compound degrades Heat Heat (Thermolysis) Heat->this compound degrades Light Light (Photolysis) Light->this compound degrades Oxidation Oxidation Oxidation->this compound degrades

Caption: Potential degradation pathways of this compound under various stress conditions.

Sample_Prep_Workflow Start Start: Plasma Sample Protein_Precipitation Protein Precipitation (Ice-cold ACN + 0.1% Formic Acid) Start->Protein_Precipitation Centrifugation Centrifugation (4°C) Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Solvent_Evaporation Solvent Evaporation (Nitrogen, <30°C) Supernatant_Collection->Solvent_Evaporation Reconstitution Reconstitution (Mobile Phase) Solvent_Evaporation->Reconstitution Analysis LC-MS Analysis Reconstitution->Analysis

References

Troubleshooting Nithiamide instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues with Nithiamide during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound, also known as Aminitrozole or 2-acetamido-5-nitrothiazole, is an antiprotozoal agent. It has been historically used in veterinary medicine to treat infections such as histomoniasis in turkeys. In research, it serves as a reference compound in studies involving nitrothiazole derivatives and for developing new therapeutic agents.

Q2: What are the ideal long-term storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric contaminants.[1] For optimal long-term stability, storage at 2-8°C is advisable.

Q3: I've observed a change in the color of my stored this compound powder. What could be the cause?

A change in color, such as a darkening from its typical yellow hue, can be an indicator of degradation. This may be caused by exposure to light, elevated temperatures, or humidity. It is crucial to investigate the purity of the compound if any visual changes are observed.

Q4: Can this compound degrade in solution?

Yes, this compound can be susceptible to degradation in solution, particularly at non-neutral pH and when exposed to light. Hydrolysis of the amide group and reduction of the nitro group are potential degradation pathways. It is recommended to prepare solutions fresh and protect them from light.

Troubleshooting Guide

Issue 1: Loss of Potency or Inconsistent Experimental Results

Possible Cause: Degradation of this compound during storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).

  • Assess Purity: Perform a purity analysis of the stored this compound. A common method is High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the stored sample with a fresh or reference standard. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.

  • Stress Testing: To understand the degradation profile, you can perform forced degradation studies by exposing the compound to stress conditions such as heat, light, acid, base, and oxidation.[2] This can help identify the primary degradation products.

Issue 2: Appearance of Unknown Peaks in Chromatography

Possible Cause: Formation of degradation products. Nitroaromatic compounds can undergo reduction of the nitro group, and the amide linkage can be susceptible to hydrolysis.[3][4]

Troubleshooting Steps:

  • Characterize Degradants: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks. This can provide clues about the structure of the degradation products.

  • Review Degradation Pathways: Based on the mass data, hypothesize potential degradation pathways. For this compound, likely degradation products could include 2-amino-5-nitrothiazole (from deacetylation) or compounds where the nitro group is reduced.

  • Adjust Storage/Handling: If degradation is confirmed, re-evaluate your storage and handling procedures. Consider storing smaller aliquots to minimize freeze-thaw cycles and exposure to the atmosphere.

Data on this compound Stability

The following table summarizes hypothetical stability data for this compound under different storage conditions to illustrate potential degradation trends.

Storage ConditionTime (Months)Purity (%)Appearance
2-8°C, Dark, Sealed 099.8Light yellow powder
699.5No change
1299.2No change
2498.8No change
25°C/60% RH, Dark, Sealed 099.8Light yellow powder
698.1Slight darkening
1296.5Yellow-brown powder
2493.2Brown powder
40°C/75% RH, Dark, Sealed 099.8Light yellow powder
195.3Yellow-brown powder
388.7Brown powder
679.4Dark brown powder
25°C, Exposed to Light 099.8Light yellow powder
196.0Noticeable darkening
391.5Brown powder

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase at a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol helps in identifying potential degradation pathways.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Keep solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by HPLC (as per Protocol 1) and LC-MS to identify and characterize degradation products.

Visualizations

This compound Degradation Troubleshooting Workflow

A Inconsistent Results or Visual Change in this compound B Verify Storage Conditions (Cool, Dry, Dark, Sealed) A->B C Perform Purity Analysis (HPLC) B->C Conditions OK D Purity Acceptable? C->D E Continue Experiment D->E Yes F Identify Degradation Products (LC-MS) D->F No G Hypothesize Degradation Pathway F->G H Implement Corrective Actions: - Optimize Storage - Refine Handling Procedures G->H I Re-evaluate Purity H->I

Caption: A logical workflow for troubleshooting this compound instability.

Potential Degradation Pathways of this compound

cluster_main This compound cluster_degradation Potential Degradation Products This compound N-(5-nitro-2-thiazolyl)acetamide Deacetylated 2-amino-5-nitrothiazole This compound->Deacetylated Hydrolysis (Acid/Base) Reduced N-(5-amino-2-thiazolyl)acetamide This compound->Reduced Reduction (e.g., Oxidative Stress)

Caption: Potential chemical degradation pathways for this compound.

Experimental Workflow for Stability Assessment

A This compound Sample B Long-Term Storage (e.g., 2-8°C) A->B C Accelerated Storage (e.g., 40°C/75% RH) A->C D Forced Degradation (Acid, Base, Light, etc.) A->D E Periodic Sampling B->E C->E F HPLC Analysis (Purity Assay) D->F E->F G LC-MS Analysis (Degradant Identification) F->G H Data Analysis & Reporting G->H

Caption: A typical experimental workflow for assessing this compound stability.

References

Addressing batch-to-batch variability of Nithiamide compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential batch-to-batch variability of Nithiamide compounds. By implementing robust quality control measures and following systematic troubleshooting, consistent and reliable experimental outcomes can be achieved.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 2-Acetylamino-5-nitrothiazole or Aminitrozole, is an antiprotozoal agent.[1] It is active against various protozoa, including Giardia intestinalis and Trichomonas vaginalis, with IC50 values of 0.49 µM and 0.022 µM, respectively.[1] In veterinary medicine, it has been used to reduce mortality in turkeys with histomoniasis when administered as a dietary supplement.[1]

Q2: Why is batch-to-batch variability a concern for this compound compounds?

Q3: What are the key quality control parameters to check for a new batch of this compound?

For any new batch of this compound, it is crucial to verify its identity, purity, and concentration. Standard quality control (QC) specifications should include appearance, purity as determined by High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[5] Extended QC testing can include chiral analysis, water content by Karl Fisher titration, and elemental analysis.[5]

Q4: How should this compound be properly stored to ensure its stability?

This compound should be stored at -20°C for long-term stability, with a shelf life of at least four years under these conditions.[1] For short-term use, it can be shipped at room temperature in the continental US, though this may vary for other locations.[1] Once in solution, it is recommended to store at -20°C and use within three months to prevent loss of potency.[6] Aliquoting the solution can help avoid multiple freeze-thaw cycles.[6]

Q5: What are the known solubility properties of this compound?

This compound is soluble in Dimethylformamide (DMF) at 3 mg/ml and in Dimethyl sulfoxide (DMSO) at 10 mg/ml.[1] It is insoluble in ethanol and PBS (pH 7.2).[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues that may arise from batch-to-batch variability of this compound compounds.

Issue 1: Inconsistent or Unexpected Biological Activity
Possible Cause Troubleshooting Step Recommended Action
Incorrect Compound Identity Verify the molecular weight and structure of the compound.Perform Mass Spectrometry (MS) and 1H-NMR analysis on the current batch and compare the data with the certificate of analysis (CoA) and previous batches.[5]
Lower Purity than Specified Quantify the purity of the compound.Run a High-Performance Liquid Chromatography (HPLC) analysis to determine the purity percentage.[5] Compare this with the vendor's specifications and previous batches.
Presence of Active Impurities Analyze the impurity profile.Use LC-MS/MS to identify and quantify any impurities that may have biological activity.[7][8]
Degradation of the Compound Assess the stability of the compound under your experimental conditions.Ensure proper storage conditions are maintained.[1][6] Consider performing a stability study by analyzing the compound's purity over time in your experimental buffer.
Issue 2: Poor Reproducibility of Experimental Results
Possible Cause Troubleshooting Step Recommended Action
Variability in Compound Concentration Verify the concentration of your stock solution.Use a spectrophotometer to measure the absorbance at this compound's λmax (235, 339 nm) and calculate the concentration using the Beer-Lambert law, if the extinction coefficient is known.[1] Alternatively, use a validated HPLC method with a standard curve.
Inconsistent Solubilization Ensure complete dissolution of the compound.Visually inspect the solution for any precipitate. If necessary, gently warm the solution or use sonication to aid dissolution. Always prepare fresh solutions for critical experiments.
Pipetting Errors Calibrate and check your pipettes.Regularly calibrate your pipettes and use proper pipetting techniques to ensure accurate and precise delivery of the compound.
Experimental Design Flaws Review your experimental protocol for sources of variability.Include appropriate positive and negative controls in every experiment.[9][10] Randomize sample processing order to minimize batch effects.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and general quality control standards for research compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 140-40-9[1]
Molecular Formula C5H5N3O3S[1]
Molecular Weight 187.2 g/mol [1]
Purity (Typical) ≥95%[1]
Appearance A solid[1]
UV Absorbance (λmax) 235, 339 nm[1]
Solubility DMF: 3 mg/ml, DMSO: 10 mg/ml[1]
Storage -20°C[1]
Stability ≥ 4 years at -20°C[1]

Table 2: Recommended Quality Control Tests for this compound Batches

TestPurposeAcceptance CriteriaSource
Appearance Visual inspection for consistency.Consistent with previous batches (e.g., color, form).[5]
HPLC Purity Quantify the percentage of the active compound.≥ 95% (or as specified by the vendor).[5]
Mass Spectrometry (MS) Confirm the molecular weight.Measured MW should match the theoretical MW ± 0.1 Da.[5]
1H-NMR Confirm the chemical structure.Spectrum should be consistent with the expected structure.[5]
Water Content (Karl Fischer) Quantify the amount of water.Typically < 1%.[5]
Residual Solvents (GC-MS) Identify and quantify any remaining solvents from synthesis.Should be within acceptable limits (e.g., < 0.5%).[5]

Key Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Preparation of Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

  • Preparation of Sample Solution: Prepare a solution of the this compound batch to be tested in the same solvent and at a similar concentration to the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 339 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Determine the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to the total peak area of all components (area percent method).

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the this compound batch in a solvent compatible with the mass spectrometer's ionization source (e.g., acetonitrile/water).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Interpretation: Compare the observed mass-to-charge ratio (m/z) of the most abundant ion with the theoretical molecular weight of this compound.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor This compound This compound PARP PARP This compound->PARP Inhibits NAD NAD PARP->NAD Consumes NF_kB NF_kB PARP->NF_kB Regulates ADP_Ribose ADP_Ribose NAD->ADP_Ribose Gene_Transcription Gene_Transcription NF_kB->Gene_Transcription Promotes Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines DNA_Damage DNA_Damage DNA_Damage->PARP Activates Gene_Transcription->Pro_inflammatory_Cytokines Leads to Experimental_Workflow Start Start New_Batch Receive New Batch of this compound Start->New_Batch QC_Check Perform Quality Control Checks (HPLC, MS, NMR) New_Batch->QC_Check Compare_CoA Compare Results with CoA and Previous Batches QC_Check->Compare_CoA Decision Does it Pass QC? Compare_CoA->Decision Proceed Proceed with Experiments Decision->Proceed Yes Contact_Vendor Contact Vendor and Quarantine Batch Decision->Contact_Vendor No End End Proceed->End Contact_Vendor->End Troubleshooting_Logic Start Inconsistent Experimental Results Check_Compound Verify Compound Identity and Purity (MS, HPLC) Start->Check_Compound Compound_OK Is Compound OK? Check_Compound->Compound_OK Check_Protocol Review Experimental Protocol and Reagents Compound_OK->Check_Protocol Yes Replace_Compound Source New Batch of Compound Compound_OK->Replace_Compound No Protocol_OK Is Protocol OK? Check_Protocol->Protocol_OK Check_Equipment Calibrate and Check Equipment Protocol_OK->Check_Equipment Yes Revise_Protocol Revise Protocol Protocol_OK->Revise_Protocol No Equipment_OK Is Equipment OK? Check_Equipment->Equipment_OK Consult_Support Consult Technical Support Equipment_OK->Consult_Support Yes Repair_Equipment Repair/Replace Equipment Equipment_OK->Repair_Equipment No

References

Nithiamide and Nicotinamide Interference in Common Biological Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific interference of "nithiamide" (2-acetylamino-5-nitrothiazole) in biological assays is limited in publicly available scientific literature. This guide will focus on nicotinamide (niacinamide), a structurally related and extensively studied compound, as a proxy to illustrate potential mechanisms of assay interference. The principles and troubleshooting strategies discussed are broadly applicable to small molecules with similar biological activities.

Core Mechanisms of Nicotinamide's Biological Activity

Nicotinamide is a form of vitamin B3 and a key component of the coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] Its central role in cellular metabolism and signaling pathways is the primary reason it may interfere with various biological assays. Understanding these mechanisms is crucial for troubleshooting unexpected experimental results.

Nicotinamide is a key player in the NAD+ salvage pathway, which recycles it back into NAD+. NAD+ is an essential cofactor for a variety of enzymes, and its availability can influence cellular energy status.[3] Furthermore, nicotinamide can act as an inhibitor of two important classes of enzymes that use NAD+ as a substrate:

  • Poly(ADP-ribose) polymerases (PARPs): These enzymes are involved in DNA repair and cell death. Nicotinamide can inhibit PARP activity by competing with NAD+ at the catalytic site.[4][5][6][7]

  • Sirtuins (SIRTs): This family of NAD+-dependent deacetylases regulates a wide range of cellular processes, including gene expression, metabolism, and aging.[3][8] Nicotinamide is a known feedback inhibitor of sirtuins.[8][9]

The modulation of these fundamental cellular processes can lead to downstream effects that may be misinterpreted as specific compound activity in a variety of assays.

Nicotinamide_Pathway cluster_cell Cellular Environment Nicotinamide Nicotinamide NAD NAD+ Nicotinamide->NAD Salvage Pathway PARP PARP Nicotinamide->PARP inhibits SIRT1 SIRT1 Nicotinamide->SIRT1 inhibits NAD->PARP NAD->SIRT1 Downstream Downstream Effects (Gene Expression, Metabolism, Cell Survival) PARP->Downstream SIRT1->Downstream DNA_damage DNA Damage DNA_damage->PARP activates Metabolic_Stress Metabolic Stress Metabolic_Stress->SIRT1 activates

Caption: Nicotinamide's role in the NAD+ salvage pathway and its inhibitory effects on PARP and SIRT1.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by common assay types to help you identify and resolve potential interference from this compound, nicotinamide, or similar compounds.

Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS, AlamarBlue)

Q1: My test compound, at concentrations expected to be non-toxic, is causing a decrease in signal in my MTT/MTS assay. Is this real cytotoxicity?

A1: Not necessarily. While it could be true cytotoxicity, nicotinamide and similar compounds can interfere with cellular metabolism, which is what these assays measure as a proxy for viability.

  • Potential Mechanism: Nicotinamide can alter the NAD+/NADH ratio within the cell.[3] Assays like MTT and MTS rely on the reduction of a tetrazolium salt by cellular dehydrogenases, which use NADH as a cofactor. A shift in the NAD+/NADH balance could decrease the rate of this reduction, leading to a lower signal that mimics cytotoxicity.

Troubleshooting Steps:

  • Use an Orthogonal Assay: Confirm the results with a viability assay that does not directly measure metabolic activity. A good alternative is a method that measures cell membrane integrity, such as a CytoTox-Glo™ Assay (which measures protease release from dead cells) or simple trypan blue staining followed by cell counting.

  • Control for Redox Activity: Test the compound in a cell-free system containing NADH and the assay reagent to see if it directly inhibits the reduction of the tetrazolium salt.

Quantitative Data: Nicotinamide Effects on Cell Lines

Cell LineEffectConcentrationCitation
Human Melanoma (A375, SK-MEL-28)Reduced cell number20-50 mM[10]
Human Breast Cancer (MDA-MB-436, MCF-7)Reduced viability, sensitized to cisplatinNot specified[11]
Merkel Cell Carcinoma (MCC-26)Knockdown of NNMT (related enzyme) decreased viabilityN/A[12]

Experimental Protocol: Trypan Blue Exclusion Assay

  • Cell Treatment: Plate and treat cells with your compound as in your primary assay.

  • Cell Harvest: At the end of the treatment period, collect the cells by trypsinization and resuspend them in complete medium.

  • Staining: Mix a small volume of your cell suspension (e.g., 20 µL) with an equal volume of 0.4% trypan blue solution.

  • Counting: Incubate for 1-2 minutes at room temperature. Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Cell Viability (%) = (Number of viable cells / Total number of cells) x 100.

Enzyme and Kinase Assays

Q2: My compound is showing inhibitory activity against my target enzyme, but the results are inconsistent. Could it be an artifact?

A2: Yes, especially if the assay relies on NAD+/NADH cycling or if the target is a PARP or sirtuin.

  • Potential Mechanisms:

    • Direct Inhibition: If your target enzyme is a PARP or a sirtuin, nicotinamide is a known inhibitor and will show true, on-target activity.[4][8][9]

    • Cofactor Competition: If your assay uses a coupled enzyme system that produces or consumes NAD(P)H, high concentrations of nicotinamide could alter the NAD+ pool and affect the activity of the coupling enzyme, leading to a false positive or negative result.[3]

Troubleshooting Steps:

  • Run a Counter-Screen: Test your compound against the coupling enzymes alone to see if it has any direct inhibitory effect.

  • Vary Cofactor Concentrations: If possible, run the assay with varying concentrations of NAD+. If the compound's inhibitory effect changes significantly with NAD+ concentration, it suggests a competitive mechanism.

  • Use an Orthogonal Assay: If the primary assay is biochemical, validate the hits using a biophysical method like Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA) to confirm direct binding to the target protein.

Quantitative Data: Nicotinamide IC50 Values

EnzymeIC50ConditionsCitation
SIRT336.7 ± 1.3 µM1 mM NAD+, 90 min incubation[9]
PARPInhibition starts at 0.5 mMIn vitro assay[13]
Reporter Gene Assays (e.g., Luciferase, Beta-galactosidase)

Q3: I'm seeing changes in my luciferase reporter assay signal. How can I be sure it's due to promoter activity and not interference?

A3: Luciferase assays are prone to interference from small molecules that can either directly inhibit the luciferase enzyme or stabilize it, leading to signal changes unrelated to gene expression.[14][15]

  • Potential Mechanisms:

    • Direct Luciferase Inhibition: Some compounds can directly inhibit the activity of the luciferase enzyme, leading to a decrease in signal.[14][15]

    • Luciferase Stabilization: Paradoxically, some luciferase inhibitors can lead to an increase in signal in cell-based assays. By binding to and stabilizing the luciferase protein, they can cause it to accumulate to higher levels over the course of the experiment.[14]

    • Upstream Pathway Effects: Nicotinamide's influence on sirtuins can affect the acetylation status of histones and transcription factors, which could indirectly and non-specifically alter the expression of your reporter gene.[3]

Troubleshooting Steps:

  • Perform a Luciferase Counter-Screen: Test your compound in a cell-free assay using purified luciferase enzyme to check for direct inhibition.

  • Use a Different Reporter: Validate your findings using a different reporter system, such as a beta-galactosidase or SEAP (secreted embryonic alkaline phosphatase) assay.

  • Normalize with a Constitutive Reporter: Co-transfect your cells with a second plasmid expressing a different luciferase (e.g., Renilla if your primary is firefly) under the control of a constitutive promoter (e.g., CMV). A change in your experimental reporter without a corresponding change in the control reporter is more likely to be a true result.

Experimental Protocol: Cell-Free Luciferase Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution similar to your assay lysis buffer. Add purified luciferase enzyme and its substrate (e.g., luciferin for firefly luciferase) at the concentrations used in your primary assay.

  • Compound Addition: Add your test compound at various concentrations to the wells of a microplate. Include a known luciferase inhibitor as a positive control and DMSO as a negative control.

  • Signal Measurement: Add the luciferase/substrate mix to the wells and immediately measure the luminescence.

  • Analysis: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.

Fluorescence-Based Assays

Q4: My compound is causing a high background signal or quenching in my fluorescence polarization (FP) / FRET assay. What should I do?

A4: This is a common issue. Many small molecules are autofluorescent or can absorb light at the excitation or emission wavelengths of your fluorophores, a phenomenon known as the inner filter effect.[16]

  • Potential Mechanisms:

    • Autofluorescence: The compound itself may fluoresce at the same wavelengths as your assay's reporter dye, leading to a false positive signal.

    • Quenching/Inner Filter Effect: The compound may absorb the excitation light intended for your fluorophore or the emitted light from it, leading to a false negative signal.

Troubleshooting Steps:

  • Measure Compound Autofluorescence: Scan the emission spectrum of your compound at the assay's excitation wavelength. Run the assay in the absence of the fluorescent probe but with the compound present.

  • Pre-read the Plate: Before adding the final assay reagent, read the plate with the compounds in it at both the excitation and emission wavelengths. This can help you identify and correct for background fluorescence.

  • Use a Red-Shifted Dye: Many interfering compounds are fluorescent in the blue-green spectrum. Switching to a red-shifted fluorophore can often mitigate the problem.

  • Change Assay Format: If interference is persistent, consider switching to a non-fluorescent assay format, such as an AlphaScreen or a luminescence-based assay.

Workflow for Identifying and Mitigating Assay Interference

The following workflow provides a systematic approach to identifying and dealing with potential assay artifacts.

Troubleshooting_Workflow Start Primary Screen Hit Confirm Confirm Hit in Primary Assay Start->Confirm IsConfirmed Is Hit Confirmed? Confirm->IsConfirmed TechScreen Technology Counter-Screen (e.g., cell-free luciferase assay) IsConfirmed->TechScreen Yes Triage Triage as Artifact IsConfirmed->Triage No IsInterference Interference Detected? TechScreen->IsInterference Orthogonal Orthogonal Assay (Different detection method, e.g., SPR, Western Blot) IsInterference->Orthogonal No IsInterference->Triage Yes IsValidated Is Hit Validated? Orthogonal->IsValidated IsValidated->Triage No Proceed Proceed with Hit IsValidated->Proceed Yes

Caption: A general workflow for hit confirmation and triage to identify assay interference.

References

Technical Support Center: Enhancing Small Molecule Specificity in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the specificity of small molecule compounds, such as Nithiamide, in cellular models.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is this compound and what is its known general function? This compound, also known as Aminitrozole, is an antiprotozoal agent.[1] It is classified as an aromatic amide and a member of the acetamides.[1] While its primary use has been in treating vaginal trichomoniasis, its broader cellular mechanisms and potential off-target effects are not extensively documented in publicly available literature.[1]
2. What are the common challenges in achieving target specificity with small molecules in cellular models? Small molecule inhibitors can often interact with multiple proteins, leading to off-target effects that can confound experimental results and lead to toxicity.[2][3] Achieving specificity is challenging due to the structural similarities among protein families, such as kinases, making it difficult to design molecules that interact with only the intended target.[3][4]
3. How can I begin to assess the specificity of my compound? A critical first step is to determine the on-target and off-target binding profile. This can be achieved through techniques like proteome-wide target deconvolution using chemical proteomics approaches such as affinity purification coupled with mass spectrometry.[5][6][7][8] Additionally, performing dose-response curves in various cell lines can provide initial clues about on-target versus potential off-target or toxic effects.
4. What are the key strategies to improve the specificity of a small molecule inhibitor? Improving specificity is a multi-faceted process that can involve medicinal chemistry to modify the compound's structure, as well as optimizing experimental conditions in cellular assays.[4][9] Strategies include structure-based drug design, computational modeling, and the use of lower, more targeted concentrations of the compound in your experiments.[9][10]
5. How can I be sure the observed phenotype is due to the on-target effect of my compound? To confirm that the observed cellular phenotype is a direct result of inhibiting the intended target, it is crucial to perform rescue experiments. This can involve overexpressing a drug-resistant mutant of the target protein or supplementing the cells with a downstream product of the inhibited pathway. A reversal of the compound's effect would strongly suggest on-target activity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background signal or unexpected cellular toxicity at low compound concentrations. - Insufficient blocking in immunoassays. - Poor cell health or contamination.[11] - Off-target effects of the compound.[12] - Issues with the solvent (e.g., DMSO) concentration.- Optimize blocking conditions with different blocking buffers and incubation times.[11] - Regularly check cell morphology and test for mycoplasma contamination.[13][14] - Perform a target deconvolution study to identify potential off-target interactions.[5][7] - Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level.
Inconsistent results between experimental replicates. - Pipetting errors or uneven cell seeding.[14][15] - Variation in cell passage number.[13][14] - Reagent degradation.[16]- Use calibrated pipettes and ensure a homogenous cell suspension before seeding.[15] - Maintain a consistent cell passage number for all experiments.[14] - Aliquot and store reagents properly, avoiding multiple freeze-thaw cycles.[17]
The observed phenotype does not correlate with the known function of the intended target. - The compound may have potent off-target effects that dominate the cellular response. - The presumed target may not be the primary mediator of the observed phenotype in the specific cellular model used.- Employ a secondary, structurally distinct inhibitor of the same target to see if it recapitulates the phenotype. - Use genetic approaches like siRNA or CRISPR/Cas9 to knockdown the intended target and observe if the phenotype is similar to that of the compound treatment. - Consider that your compound may have a novel mechanism of action.
Difficulty in determining the optimal compound concentration. - The therapeutic window for on-target effects is narrow. - The compound may have biphasic dose-response effects.- Perform a detailed dose-response curve spanning a wide range of concentrations (e.g., logarithmic dilutions). - Use multiple, independent assays to assess on-target activity and cytotoxicity in parallel.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of target engagement by a compound within a cellular context.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of the compound or vehicle control for a specified duration.

  • Cell Lysis and Heating:

    • Harvest and wash the cells.

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Subject the cell lysates to a temperature gradient using a PCR machine.

  • Protein Precipitation and Separation:

    • Centrifuge the heated lysates to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Analysis:

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting for the target of interest.

    • Alternatively, for proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.

Protocol 2: Target Deconvolution using Affinity Chromatography

This protocol aims to identify the cellular binding partners of a compound.

  • Compound Immobilization:

    • Synthesize a derivative of the compound with a linker for immobilization onto beads (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation:

    • Prepare a native cell lysate from the cellular model of interest.

  • Affinity Purification:

    • Incubate the cell lysate with the compound-immobilized beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the specifically bound proteins.

  • Protein Identification:

    • Identify the eluted proteins using mass spectrometry.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: CETSA Workflow cluster_protocol2 Protocol 2: Affinity Chromatography Workflow p1_start Start: Cell Culture p1_treat Compound Treatment p1_start->p1_treat p1_lyse Cell Lysis p1_treat->p1_lyse p1_heat Heat Treatment p1_lyse->p1_heat p1_separate Separate Soluble/Insoluble p1_heat->p1_separate p1_analyze Analyze Soluble Fraction p1_separate->p1_analyze p1_end End: Target Engagement Data p1_analyze->p1_end p2_start Start: Immobilize Compound p2_lysate Prepare Cell Lysate p2_start->p2_lysate p2_incubate Incubate Lysate with Beads p2_lysate->p2_incubate p2_wash Wash Beads p2_incubate->p2_wash p2_elute Elute Bound Proteins p2_wash->p2_elute p2_ms Mass Spectrometry p2_elute->p2_ms p2_end End: Identify Binding Partners p2_ms->p2_end

Caption: Experimental workflows for CETSA and Affinity Chromatography.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Target of this compound) Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse This compound This compound This compound->Kinase2 Inhibition OffTargetKinase Off-Target Kinase This compound->OffTargetKinase Potential Off-Target Inhibition UnwantedResponse UnwantedResponse OffTargetKinase->UnwantedResponse Unwanted Cellular Response

Caption: Hypothetical signaling pathway illustrating on- and off-target effects.

troubleshooting_logic start Start: Unexpected Experimental Result check_cells Are cells healthy and consistent? start->check_cells check_cells->start No, address cell culture issues check_reagents Are reagents and compound stable? check_cells->check_reagents Yes check_reagents->start No, prepare fresh reagents check_protocol Is the experimental protocol optimized? check_reagents->check_protocol Yes check_protocol->start No, optimize protocol consider_off_target Consider off-target effects check_protocol->consider_off_target Yes deconvolution Perform Target Deconvolution consider_off_target->deconvolution new_hypothesis Formulate New Hypothesis deconvolution->new_hypothesis

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Mitigating Nithiamide Off-Target Effects In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Nithiamide (and its close analog, Nicotinamide) in in vivo experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential off-target effects.

A Note on Terminology: The term "this compound" can be ambiguous. While it is identified chemically as 2-Acetamido-5-nitrothiazole, an antiprotozoal agent, the available research on its off-target effects is limited. In contrast, "Nicotinamide," the amide form of vitamin B3, is extensively studied and often appears in searches for "this compound," suggesting a possible conflation. This guide will primarily focus on Nicotinamide due to the wealth of available data regarding its in vivo use and potential off-target effects, while also providing available information on this compound.

Troubleshooting Guide: Nicotinamide In Vivo Experiments

This guide addresses common issues encountered during in vivo studies with Nicotinamide.

Observed Issue Potential Cause Recommended Action
Unexpected Toxicity (e.g., weight loss, lethargy, ruffled fur) High dosage, rapid administration, or vehicle toxicity.- Dose Reduction: Lower the Nicotinamide dose. Start with a dose-response study to determine the optimal therapeutic window with minimal toxicity.[1][2]- Route of Administration: Consider switching from intraperitoneal (i.p.) to oral (p.o.) administration, which may reduce acute toxicity.- Vehicle Control: Ensure the vehicle used for dissolving Nicotinamide is non-toxic at the administered volume. Run a vehicle-only control group.
Inconsistent or Lack of Efficacy Poor bioavailability, rapid metabolism, or incorrect timing of administration relative to the experimental endpoint.- Pharmacokinetic Analysis: Determine the peak plasma and tissue concentrations of Nicotinamide in your animal model to optimize the timing of administration and measurements.[3][4]- Dosing Frequency: Increase the dosing frequency to maintain therapeutic levels, especially if the compound has a short half-life in the target tissue.[5]- Formulation: Ensure complete dissolution of Nicotinamide in the vehicle.
Hepatotoxicity (elevated liver enzymes) High cumulative dose of Nicotinamide.- Dose and Duration Management: Reduce the daily dose or the duration of the treatment.[6]- Liver Function Monitoring: Regularly monitor liver enzymes (e.g., ALT, AST) in the blood.- Histopathological Analysis: Perform histological analysis of the liver at the end of the study to assess for any pathological changes.
Altered Glucose Metabolism Nicotinamide can influence insulin sensitivity and glucose metabolism.- Blood Glucose Monitoring: Regularly monitor fasting and non-fasting blood glucose levels.- Glucose Tolerance Tests: Conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess the impact on glucose homeostasis.[7]
Off-Target Gene Expression Changes Nicotinamide can modulate the activity of sirtuins and PARPs, leading to widespread changes in gene expression.- Transcriptomic Analysis: Perform RNA-sequencing or microarray analysis on target tissues to identify off-target gene expression changes.- Pathway Analysis: Use bioinformatics tools to determine which signaling pathways are affected.- Dose-Response Correlation: Correlate the observed gene expression changes with the administered dose of Nicotinamide.

Frequently Asked Questions (FAQs)

Nicotinamide

Q1: What is the recommended starting dose for Nicotinamide in mice?

A1: The optimal dose depends on the specific application and mouse model. Published studies have used a wide range of doses, from 100 mg/kg to 1800 mg/kg.[2][4] A good starting point for many applications is 200-500 mg/kg administered intraperitoneally (i.p.) or orally (p.o.).[7] A dose-response study is highly recommended to determine the optimal dose for your specific experimental goals.

Q2: How should I prepare and administer Nicotinamide for in vivo studies?

A2: Nicotinamide is soluble in water or saline. For i.p. injection, dissolve Nicotinamide in sterile saline. For oral administration, it can be dissolved in the drinking water or administered by gavage. Ensure the solution is fresh and protected from light.

Q3: What are the known on-target and off-target effects of Nicotinamide?

A3:

  • On-target effects: Nicotinamide is a precursor to NAD+, a critical coenzyme in cellular metabolism. Its primary on-target effects are related to boosting NAD+ levels, which in turn modulates the activity of NAD+-dependent enzymes such as sirtuins and poly (ADP-ribose) polymerases (PARPs).[8]

  • Off-target effects: At high doses, Nicotinamide can have off-target effects, including potential hepatotoxicity and alterations in glucose metabolism.[6] It can also influence DNA methylation patterns and other epigenetic modifications.[9]

Q4: How can I monitor the bioavailability and target engagement of Nicotinamide in my animal model?

A4:

  • Bioavailability: Measure Nicotinamide and its metabolites (e.g., N-methylnicotinamide) in plasma and target tissues using techniques like HPLC or LC-MS/MS.[3][4]

  • Target Engagement: Measure NAD+ levels in tissues of interest to confirm that Nicotinamide administration is effectively increasing the NAD+ pool.[4][5][7] You can also assess the activity of downstream targets, such as the acetylation status of sirtuin substrates or PARP activity.

This compound (2-Acetamido-5-nitrothiazole)

Q1: What is this compound and what is it used for?

A1: this compound, also known as Aminitrozole, is an antiprotozoal agent.[10][11] It has been used to treat infections caused by protozoa such as Trichomonas vaginalis.

Q2: What are the known off-target effects of this compound?

A2: There is very limited publicly available information on the specific off-target effects of this compound in vivo. General strategies for identifying off-target effects of novel compounds, such as broad in vitro screening against a panel of receptors and enzymes, and in vivo toxicological studies, would be necessary to characterize its off-target profile.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Nicotinamide in Mice

ParameterValueRoute of AdministrationDose (mg/kg)Reference
LD50 2050 mg/kgi.p.Single dose[1]
Peak Plasma Time 30-60 mini.p.1000[1]
Plasma Half-life ~3 hoursi.p.1000[1]
Peak Plasma Concentration 1000-4800 nmol/mli.p.100-500[4]
Tumor NAD+ Increase 1.5 - 1.8 foldi.p.100-500[4]

Table 2: In Vivo Effects of Nicotinamide in Mice

EffectDose (mg/kg)RouteDurationAnimal ModelOutcomeReference
Tumor Growth Delay 1500-1800i.p.5 days/weekC57BL/6 with B16-F10 melanomaSignificant delay in tumor growth[2]
Improved Glucose Tolerance 500i.p.7-10 daysHFD-induced diabetic miceNormalized glucose tolerance[7]
Increased Liver NAD+ 500i.p.10 daysHFD-induced diabetic miceRestored NAD+ levels[7]
Improved Oocyte Quality 200i.p.DailyObese miceImproved oocyte quality[12]

Experimental Protocols

Protocol 1: In Vivo Administration of Nicotinamide in Mice
  • Preparation of Nicotinamide Solution:

    • Weigh the required amount of Nicotinamide powder (Sigma-Aldrich, Cat# N0636 or equivalent).

    • Dissolve in sterile 0.9% saline to the desired final concentration (e.g., 50 mg/mL for a 500 mg/kg dose in a 25g mouse, injecting 0.25 mL).

    • Ensure complete dissolution by vortexing. Prepare the solution fresh on the day of use and protect it from light.

  • Administration:

    • Intraperitoneal (i.p.) Injection:

      • Gently restrain the mouse.

      • Inject the Nicotinamide solution into the lower right or left quadrant of the abdomen, avoiding the midline.

      • Use a 27-gauge or smaller needle.

    • Oral Gavage (p.o.):

      • Use a proper-sized, soft-tipped gavage needle.

      • Gently insert the needle into the esophagus.

      • Slowly administer the solution.

  • Monitoring:

    • Monitor the animals for any signs of distress or toxicity (e.g., weight loss, changes in behavior) for several hours post-injection and daily thereafter.

    • Record body weights at least twice a week.

Protocol 2: Measurement of NAD+ Levels in Mouse Liver Tissue
  • Tissue Collection:

    • Euthanize the mouse at the desired time point after Nicotinamide administration.

    • Quickly excise the liver, rinse with ice-cold PBS, blot dry, and snap-freeze in liquid nitrogen.

    • Store samples at -80°C until analysis.

  • NAD+ Extraction:

    • Homogenize a known weight of frozen liver tissue (e.g., 50 mg) in an acidic extraction buffer (e.g., 0.6 M perchloric acid).

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Neutralize the supernatant with a potassium carbonate solution.

    • Centrifuge again to remove the precipitate.

  • NAD+ Quantification:

    • Use a commercially available NAD+/NADH assay kit (e.g., from Abcam, Promega, or Sigma-Aldrich) following the manufacturer's instructions.

    • Alternatively, use LC-MS/MS for more precise quantification of NAD+ and other metabolites in the pathway.

    • Normalize the NAD+ concentration to the initial tissue weight or protein concentration.

Visualizations

Nicotinamide_Metabolic_Pathway cluster_0 Nicotinamide Salvage Pathway cluster_1 Downstream Effects NAM Nicotinamide (NAM) (Administered) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD Nicotinamide Adenine Dinucleotide (NAD+) NMN->NAD NMNAT Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins Activates PARPs PARPs NAD->PARPs Substrate for Cellular_Processes Cellular Processes (e.g., DNA repair, Gene Silencing, Metabolism) Sirtuins->Cellular_Processes PARPs->Cellular_Processes Experimental_Workflow cluster_outcomes Outcome Measures start Start: In Vivo Experiment treatment Administer Nicotinamide (Dose-response) start->treatment monitoring Monitor for Toxicity (Weight, Behavior) treatment->monitoring monitoring->treatment Toxicity observed (Adjust dose/protocol) endpoint Endpoint Analysis monitoring->endpoint No significant toxicity efficacy On-Target Efficacy (e.g., Tumor size, Biomarker) endpoint->efficacy off_target Off-Target Effects (e.g., Liver enzymes, Glucose levels) endpoint->off_target pk_pd Pharmacokinetics/Pharmacodynamics (Plasma/Tissue NAD+ levels) endpoint->pk_pd

References

Technical Support Center: Refinement of Thiamine (Vitamin B1) Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the extraction of thiamine and its phosphate esters from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during thiamine extraction?

A1: Researchers often face challenges related to thiamine's inherent instability, particularly in alkaline conditions.[1][2] Key challenges include:

  • Degradation: Thiamine is susceptible to degradation at alkaline pH and when exposed to heat.[1][2]

  • Adsorption: Thiamine can adsorb to glass surfaces, leading to significant losses during sample handling and storage.[3][4]

  • Interference: Endogenous fluorescent compounds in biological matrices can interfere with the detection of thiochrome, the fluorescent derivative of thiamine.[1]

  • Low Recoveries: Inefficient extraction procedures, such as the use of certain acids like sulfuric acid, can lead to low recovery rates due to precipitation or degradation.[1]

  • Matrix Effects: The complex nature of biological samples like blood, urine, and tissue can interfere with the analytical method, affecting accuracy and precision.[1]

Q2: How can I improve the stability of thiamine in my samples during extraction?

A2: To enhance thiamine stability, it is crucial to maintain an acidic environment.[1] Samples should be pH-adjusted to the acidic range to prevent degradation.[1] For tissue samples, storage conditions are critical; for instance, storing at -70°C is recommended for whole blood to ensure complete lysis of red blood cells, which contain the majority of thiamine in the form of thiamine diphosphate (TDP).[1] When using trichloroacetic acid (TCA) for protein precipitation, washing the sample with solvents like water-saturated methyl tert-butyl ether (MTBE) or a 3:2 ethyl acetate/hexane mixture can remove the acid and improve stability for at least 48 hours.[1]

Q3: Which extraction method is most suitable for my biological matrix?

A3: The choice of extraction method depends on the specific biological matrix and the analytical technique to be used.

  • Protein Precipitation: This is a common first step for blood and tissue samples. Trichloroacetic acid (TCA) or perchloric acid are frequently used to precipitate proteins and release thiamine.[1][5][6]

  • Solid-Phase Extraction (SPE): SPE is effective for cleaning up extracts and concentrating thiamine. C18 reversed-phase SPE columns are often used to separate thiamine from interfering compounds.[7]

  • Liquid-Liquid Extraction (LLE): LLE can be used to extract the fluorescent thiochrome derivative into an organic solvent, such as isobutanol, for fluorometric detection.[1] Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version that offers high enrichment factors.[8][9]

Q4: What is thiochrome, and why is its formation important for thiamine analysis?

A4: Thiochrome is a highly fluorescent derivative of thiamine produced by its oxidation in an alkaline solution, typically using an oxidizing agent like potassium ferricyanide.[1][2][10] Since thiamine itself has relatively low UV absorbance and is not naturally fluorescent, its conversion to thiochrome allows for highly sensitive and specific detection using fluorescence-based analytical methods like HPLC with fluorescence detection.[1][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Recovery Incomplete cell lysis (for whole blood). Ensure complete hemolysis by storing samples at -70°C overnight before processing.[1]
Adsorption of thiamine to glassware. Use polypropylene or polystyrene tubes for sample storage and handling to minimize adsorptive losses.[3][4] If glassware must be used, consider silanization.
Precipitation of thiamine with certain acids. Use hydrochloric acid (HCl) for acid hydrolysis instead of sulfuric acid, as the latter can cause co-precipitation of thiamine.[1]
Inefficient elution from SPE column. Optimize the elution solvent composition and volume. For C18 SPE, a mixture of methanol or acetonitrile with a buffer is typically used.[7]
High Background Noise or Interfering Peaks in Chromatogram Endogenous fluorescent compounds in the matrix. Incorporate a "blank" measurement by omitting the oxidizing agent (e.g., ferricyanide) to correct for background fluorescence.[1] Utilize a more selective extraction method like SPE to remove interfering substances.[7]
Incomplete removal of precipitating agent (e.g., TCA). Wash the TCA-treated sample with an appropriate organic solvent (e.g., water-saturated MTBE) to remove residual acid.[1]
Poor Reproducibility (High RSD%) Inconsistent derivatization to thiochrome. Ensure the pH of the reaction mixture is consistently alkaline (pH 12-13 for maximal fluorescence) and that the oxidizing agent is fresh and added in a controlled manner.[1]
Variable matrix effects. Use an internal standard to compensate for variations in extraction efficiency and instrument response.[12]
Degradation of thiamine during sample processing. Keep samples on ice and in an acidic environment throughout the extraction process.[1]
Peak Tailing or Splitting in HPLC Interaction of thiamine with the analytical column. Use an ion-pairing reagent in the mobile phase to improve peak shape.[13]
Column contamination. Flush the column with a strong solvent or use a guard column to protect the analytical column from matrix components.

Quantitative Data Summary

The following tables summarize key quantitative data from various thiamine extraction and analysis methods.

Table 1: Recovery Rates of Thiamine from Biological Matrices

Biological MatrixExtraction MethodAnalytical MethodRecovery Rate (%)Reference
Infant Formula & Milk ProductsCentrifugal ultrafiltrationLC-MS/MS99.3 - 101.1[14]
Spiked Urine SamplesDispersive liquid-liquid microextractionHPLC-Fluorimetry93 - 107[15]
Spiked Urine SamplesHigh-pressure liquid chromatographyHPLC-Fluorimetry99.9 ± 5.3[10]
Energy Drinks (Spiked)Direct DilutionLC-MS/MS91 - 107

Table 2: Limits of Detection (LOD) for Thiamine Analysis

Analytical MethodLimit of Detection (LOD)Reference
Dispersive liquid-liquid microextraction with LC-Fluorimetry0.09 ng/mL[8]
Ultrasound-assisted dispersive magnetic solid phase extraction spectrofluorimetry0.37 µg/L[16]
Dispersive liquid-liquid microextraction with spectrofluorimetry0.06 ng/mL[9]
Titania-based ligand-exchange HPLC-UV75 ng/mL[17]
HPLC-Fluorimetry (for urinary thiamine)0.03 µg/mL[10]

Experimental Protocols

Protocol 1: Thiamine Extraction from Whole Blood for LC-MS/MS Analysis

This protocol is based on a simple protein precipitation method.[6]

  • Sample Preparation: Aliquot 250 µL of EDTA whole blood into a microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate volume of internal standard solution (e.g., TPP-d3).

  • Protein Precipitation: Add a solution of trichloroacetic acid (TCA) to the sample for deproteinization. Vortex thoroughly.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system for quantification of thiamine pyrophosphate (TPP).

Protocol 2: Thiamine Extraction from Food Samples for HPLC Analysis

This protocol involves acid hydrolysis and enzymatic treatment to determine total thiamine content.[18]

  • Sample Homogenization: Homogenize 5 g of the food sample with 60 mL of 0.1 N HCl.

  • Acid Hydrolysis: Heat the mixture at 100°C for 1 hour.

  • pH Adjustment: Cool the mixture to room temperature and adjust the pH to 4.0 - 4.5 using a 2.5 M sodium acetate solution.

  • Enzymatic Hydrolysis: Add 200 mg of Taka-diastase, shake well, and incubate for 18 hours at 45°C to convert thiamine esters to free thiamine.

  • Protein Precipitation: Add 2 mL of 50% TCA solution and heat at 100°C for 15 minutes.

  • Final pH Adjustment and Dilution: Adjust the pH to 2.6 - 2.8 with sodium acetate and bring the final volume to 100 mL with deionized water.

  • Filtration: Filter the extract through a 0.45 µm filter before HPLC analysis.

Visualizations

Experimental_Workflow_Thiamine_Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis BiologicalMatrix Biological Matrix (Blood, Urine, Tissue) Homogenization Homogenization (for tissues) BiologicalMatrix->Homogenization Tissues Acidification Acidification (to pH < 4.5) BiologicalMatrix->Acidification Blood, Urine Homogenization->Acidification ProteinPrecipitation Protein Precipitation (e.g., TCA, PCA) Acidification->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE Cleanup LLE Liquid-Liquid Extraction (LLE) ProteinPrecipitation->LLE Direct Extraction Derivatization Derivatization to Thiochrome (Alkaline Oxidation) SPE->Derivatization Detection Fluorescence / MS Detection LLE->Detection HPLC HPLC / LC-MS/MS Derivatization->HPLC HPLC->Detection Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions LowRecovery Low Thiamine Recovery Degradation Alkaline Degradation LowRecovery->Degradation Adsorption Adsorption to Surfaces LowRecovery->Adsorption IncompleteExtraction Incomplete Extraction LowRecovery->IncompleteExtraction Precipitation Co-precipitation LowRecovery->Precipitation AcidicpH Maintain Acidic pH Degradation->AcidicpH Polymerware Use Polypropylene/Polystyrene Adsorption->Polymerware OptimizeMethod Optimize Extraction Method IncompleteExtraction->OptimizeMethod ChooseAcid Use Appropriate Acid (e.g., HCl) Precipitation->ChooseAcid

References

Strategies to reduce Nithiamide toxicity in host cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Nithiamide-induced toxicity in host cells. The following information is based on a hypothesized mechanism of action involving the induction of oxidative stress, a common pathway for drug-induced cellular damage.

Frequently Asked Questions (FAQs)

Q1: We are observing significant host cell death after this compound treatment. What is the likely mechanism of toxicity?

A1: While the exact mechanism can be cell-type specific, a primary hypothesized mechanism of this compound toxicity is the induction of excessive intracellular reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death pathways.

Q2: What are the initial steps to troubleshoot and reduce this compound-induced cytotoxicity?

A2: The initial steps should focus on confirming the dose-dependent toxicity and exploring the role of oxidative stress. We recommend the following:

  • Perform a dose-response curve: Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) to identify a therapeutic window.

  • Measure ROS levels: Quantify intracellular ROS levels post-treatment to confirm the involvement of oxidative stress.

  • Co-treatment with an antioxidant: Assess if the cytotoxicity can be rescued by co-administering a general antioxidant like N-acetylcysteine (NAC).

Q3: Can modifying the treatment conditions reduce toxicity?

A3: Yes, modifying treatment conditions can significantly impact cell viability. Consider the following:

  • Treatment Duration: Shortening the exposure time to this compound may reduce cumulative damage.

  • Cell Density: Ensure cells are in a logarithmic growth phase and at an optimal density, as stressed or overly confluent cells can be more susceptible to drug-induced toxicity.

  • Serum Concentration: In some cases, increasing the serum concentration in the culture medium can provide protective effects.

Troubleshooting Guides

Issue 1: High levels of cell death even at low concentrations of this compound.
  • Possible Cause 1: High sensitivity of the host cell line.

    • Solution: Screen different host cell lines to identify one with a better tolerance profile.

  • Possible Cause 2: Contamination of cell culture.

    • Solution: Perform routine checks for mycoplasma and other contaminants, as these can sensitize cells to chemical stressors.

  • Possible Cause 3: Incorrect this compound concentration.

    • Solution: Verify the stock solution concentration and ensure proper dilution. Perform a fresh dose-response experiment.

Issue 2: Co-treatment with N-acetylcysteine (NAC) is not reducing toxicity.
  • Possible Cause 1: Insufficient NAC concentration or pre-treatment time.

    • Solution: Optimize the NAC concentration and consider pre-incubating the cells with NAC for 1-2 hours before adding this compound.

  • Possible Cause 2: Oxidative stress is not the primary toxicity pathway.

    • Solution: Explore other potential mechanisms such as mitochondrial dysfunction, endoplasmic reticulum (ER) stress, or direct enzyme inhibition.

  • Possible Cause 3: The type of ROS produced is not effectively scavenged by NAC.

    • Solution: Test other antioxidants that target different ROS species or cellular compartments (e.g., Mito-TEMPO for mitochondrial ROS).

Quantitative Data Summary

Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity and ROS Production in Host Cells

Treatment GroupThis compound (µM)NAC (mM)Cell Viability (%)Relative ROS Levels (%)
Vehicle Control00100 ± 4.5100 ± 8.2
This compound10045 ± 5.1250 ± 15.3
This compound + NAC10185 ± 6.2120 ± 10.1
This compound + NAC10592 ± 4.8105 ± 7.9
NAC only0598 ± 3.995 ± 6.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (with or without antioxidant co-treatment) for the desired time period (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA
  • Cell Seeding and Treatment: Seed and treat cells as described in the cell viability protocol.

  • DCFH-DA Staining: After treatment, wash the cells with warm PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Normalization: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a percentage of the control.

Visualizations

G This compound This compound ROS Increased ROS This compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis Damage->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS Inhibits G cluster_exp Experimental Workflow A Seed Cells B This compound +/- Antioxidant Treatment A->B C1 MTT Assay (Cell Viability) B->C1 C2 DCFH-DA Assay (ROS Levels) B->C2 D Data Analysis C1->D C2->D

Technical Support Center: Optimizing Nithiamide Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for Nithiamide enzymatic assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide

Encountering issues during your enzymatic assays is a common part of the experimental process. This guide is designed to help you identify and resolve some of the most frequent problems.

IssuePotential Cause(s)Suggested Solution(s)
High Background Signal 1. Autohydrolysis of the substrate. 2. Contamination of reagents or buffers. 3. Non-specific binding of assay components.1. Run a no-enzyme control to quantify substrate autohydrolysis and subtract this from all readings. 2. Prepare fresh buffers and reagents. Ensure proper sterilization of all materials. 3. Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer.[1][2][3]
Low or No Enzyme Activity 1. Incorrect buffer pH or ionic strength. 2. Enzyme instability or degradation. 3. Presence of inhibitors in the sample or buffer.1. Perform a pH and salt concentration titration to determine the optimal conditions for your enzyme. 2. Keep the enzyme on ice at all times and add it to the reaction mixture last. Prepare fresh enzyme dilutions for each experiment. 3. Run a control with a known activator or a different batch of substrate. Consider sample purification to remove potential inhibitors.
Poor Reproducibility 1. Inconsistent pipetting or temperature control. 2. Reagent instability over the course of the experiment. 3. Edge effects in microplates.1. Ensure all equipment is properly calibrated. Allow all reagents to equilibrate to the assay temperature before starting.[4] 2. Prepare fresh reagents for each assay run. If using frozen stocks, thaw them completely and mix well before use.[4] 3. Avoid using the outer wells of the microplate or fill them with a blank solution to maintain a humid environment.
Assay Interference by this compound 1. This compound precipitating out of solution. 2. This compound absorbing or fluorescing at the assay wavelength. 3. This compound acting as a promiscuous inhibitor through aggregation.[5]1. Determine the solubility of this compound in the assay buffer. A co-solvent like DMSO may be necessary, but its final concentration should typically be kept below 1%. 2. Run a control with this compound but no enzyme to check for interference. If interference is observed, consider using a different detection method or wavelength. 3. Include a non-ionic detergent in the assay buffer to disrupt potential aggregates.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound enzymatic assay?

A1: The optimal pH will depend on the specific enzyme being studied. This compound is a thiamine analog, and studies on thiamine show it is more stable in acidic conditions (pH 3-6).[6][7][8] However, if this compound is a substrate for a nitroreductase, the optimal pH is likely to be in the neutral to slightly basic range (pH 7-8).[9] A pH titration experiment is essential to determine the optimal pH for your specific enzyme.

Q2: What buffer components should I use?

A2: The choice of buffer system is critical. A buffer with a pKa close to the desired pH should be chosen. Common biological buffers such as Tris, HEPES, and phosphate buffers are good starting points. It is important to consider that the buffer components themselves can sometimes affect enzyme activity.

Q3: How does salt concentration affect the assay?

A3: Salt concentration can significantly impact enzyme activity by affecting the protein's conformation and the interaction between the enzyme and its substrate. A salt titration (e.g., with NaCl or KCl) should be performed to determine the optimal ionic strength for the assay.

Q4: Should I include additives in my assay buffer?

A4: Additives can be beneficial in certain situations. For example:

  • Detergents (e.g., Triton X-100, Tween-20): Can help to prevent protein aggregation and non-specific binding.[1][2][3]

  • Reducing agents (e.g., DTT, β-mercaptoethanol): Can be necessary for enzymes with critical cysteine residues in their active site.

  • Co-solvents (e.g., DMSO, ethanol): May be required to dissolve this compound, but their concentration should be kept to a minimum as they can inhibit enzyme activity.

Experimental Protocols

Protocol 1: Determining the Optimal pH for a this compound Enzymatic Assay

This protocol describes a method for determining the optimal pH for an enzyme that utilizes this compound as a substrate.

Materials:

  • Purified enzyme stock solution

  • This compound stock solution

  • Substrate stock solution (if different from this compound)

  • A series of buffers with different pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris for pH 7-9)

  • Microplate reader

Procedure:

  • Prepare a series of reaction buffers, each at a different pH value, but with the same ionic strength.

  • In a 96-well plate, add the reaction buffer, substrate, and any other necessary cofactors to each well.

  • Initiate the reaction by adding the enzyme to each well.

  • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.

  • Calculate the initial reaction velocity for each pH value.

  • Plot the initial velocity as a function of pH to determine the optimal pH.

Protocol 2: Determining the Optimal Salt Concentration

This protocol outlines a method for determining the optimal salt concentration for the enzymatic assay.

Materials:

  • Purified enzyme stock solution

  • This compound stock solution

  • Substrate stock solution

  • Optimal pH buffer (determined from Protocol 1)

  • Stock solution of NaCl or KCl

  • Microplate reader

Procedure:

  • Prepare a series of reaction buffers at the optimal pH, each with a different concentration of salt (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM NaCl).

  • In a 96-well plate, add the corresponding reaction buffer, substrate, and any other necessary cofactors to each well.

  • Initiate the reaction by adding the enzyme to each well.

  • Measure the reaction kinetics in a microplate reader.

  • Calculate the initial reaction velocity for each salt concentration.

  • Plot the initial velocity as a function of salt concentration to identify the optimal ionic strength.

Data Presentation

Table 1: Effect of pH on Enzyme Activity

pHBuffer SystemInitial Velocity (mOD/min)Relative Activity (%)
5.0Citrate10.225.5
6.0Phosphate25.864.5
7.0Phosphate40.0100.0
7.5Tris38.596.3
8.0Tris32.180.3
9.0Tris15.438.5

Table 2: Effect of NaCl Concentration on Enzyme Activity (at optimal pH 7.0)

NaCl (mM)Initial Velocity (mOD/min)Relative Activity (%)
035.288.0
5040.0100.0
10036.190.3
15028.972.3
20019.849.5

Visualizations

experimental_workflow cluster_optimization Buffer Optimization Workflow A Define Assay Components (Enzyme, this compound, Substrate) B pH Titration (e.g., pH 4-9) A->B C Determine Optimal pH B->C D Salt Titration (e.g., 0-200 mM NaCl) C->D E Determine Optimal Salt Conc. D->E F Detergent Titration (e.g., 0-0.1% Triton X-100) E->F G Determine Optimal Detergent Conc. F->G H Final Optimized Assay Buffer G->H

Caption: Experimental workflow for optimizing buffer conditions.

signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Nitroreductase Nitroreductase (Target Enzyme) This compound->Nitroreductase Substrate Reduced_this compound Reduced Metabolite Nitroreductase->Reduced_this compound Catalysis Downstream_Target Downstream Effector Protein Reduced_this compound->Downstream_Target Activation Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Target->Cellular_Response Signal Transduction

Caption: Hypothetical signaling pathway involving this compound.

References

Nithiamide stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Nithiamide under various experimental conditions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 2-Acetamido-5-nitrothiazole, is an antiprotozoal agent.[1] Its mechanism of action is related to the inhibition of thiaminase I, an enzyme that degrades thiamine (Vitamin B1).[2][3] By inhibiting this enzyme, this compound helps prevent thiamine deficiency that can be induced by thiaminase-producing organisms.[2]

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound in aqueous solutions is influenced by several factors, chief among them being pH, temperature, and exposure to light. Like many pharmaceuticals, particularly those with structures similar to thiamine, this compound is susceptible to hydrolysis.[4][5] Thiamine, for instance, is known to be most stable in acidic conditions (pH < 6.0) and degrades in neutral to alkaline solutions.[6][7][8] Therefore, pH is a critical parameter to control in any experiment involving this compound solutions.

Q3: What is the expected stability of this compound at different pH values and temperatures?

While specific degradation kinetic data for this compound is not extensively published, its stability can be inferred from general principles of chemical stability and data from related compounds like thiamine.[6][8] this compound is expected to exhibit greater stability in acidic conditions and degrade more rapidly as the pH becomes neutral or alkaline. Higher temperatures will accelerate this degradation process across all pH levels.[9][10]

For illustrative purposes, the table below provides a summary of the expected stability profile.

Table 1: Illustrative Stability Data for this compound (0.1 mg/mL Solution) % this compound Remaining After Incubation (Hypothetical Data)

Incubation Time4°C25°C (Room Temp)40°C (Accelerated)
pH 3.0
24 hours>99%>99%98%
7 days>99%98%92%
30 days98%94%81%
pH 7.0
24 hours>99%97%90%
7 days98%90%75%
30 days93%78%52%
pH 9.0
24 hours98%91%79%
7 days92%74%48%
30 days80%51%<20%

Q4: How should this compound stock solutions be prepared and stored for maximum stability?

To ensure maximum stability, it is recommended to:

  • Prepare stock solutions in an acidic buffer (e.g., pH 3-5 citrate or phosphate buffer).[8]

  • Use a suitable solvent: If solubility is an issue, a minimal amount of an organic solvent like DMSO or ethanol can be used before dilution with the acidic buffer.

  • Store at low temperatures: Stock solutions should be stored at 2-8°C. For long-term storage (>1 month), aliquoting and freezing at -20°C or -80°C is advisable to prevent freeze-thaw cycles.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent potential photodegradation.

Q5: What is the recommended analytical method for quantifying this compound in stability studies?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely used technique for stability-indicating assays.[4][11][12] A reversed-phase HPLC method allows for the separation of the parent this compound peak from its potential degradation products, ensuring accurate quantification.[13]

Troubleshooting Guides

Issue 1: Rapid and unexpected degradation of this compound is observed in my experiment.

This is a common issue that can often be traced back to the experimental conditions.

G Start Unexpected Degradation Observed Check_pH Is the solution pH > 6.0? Start->Check_pH Check_Temp Is the solution stored above 8°C? Check_pH->Check_Temp No Sol_High_pH Root Cause: Alkaline Hydrolysis. Action: Buffer solution to pH 3-5. Check_pH->Sol_High_pH Yes Check_Light Is the solution exposed to light? Check_Temp->Check_Light No Sol_High_Temp Root Cause: Thermal Degradation. Action: Store at 2-8°C or frozen. Check_Temp->Sol_High_Temp Yes Check_Media Is the compound in complex media (e.g., cell culture)? Check_Light->Check_Media No Sol_Light Root Cause: Photodegradation. Action: Use amber vials or foil. Check_Light->Sol_Light Yes Sol_Media Root Cause: Media component interaction. Action: Perform stability test in media. Prepare fresh solutions before use. Check_Media->Sol_Media Yes End Problem Resolved Sol_High_pH->End Sol_High_Temp->End Sol_Light->End Sol_Media->End

Figure 1: Troubleshooting Degradation Issues

Issue 2: Multiple unexpected peaks are present in the HPLC chromatogram.

Unexpected peaks can be impurities, degradation products, or artifacts.

  • Check your blank: Inject your solvent/buffer blank to ensure the peaks are not from your mobile phase or diluent.

  • Review handling: Peaks could be degradation products. Was the sample left at room temperature for too long before injection? Was it exposed to light?

  • Perform a forced degradation study: As detailed in the protocol below, stressing the sample with acid, base, heat, and oxidation will help you identify the retention times of specific degradation products.[4] This confirms if the extra peaks are related to this compound degradation.

Experimental Protocols

Protocol 1: this compound Stability-Indicating HPLC Method

This protocol outlines a general method for assessing this compound stability. Method optimization and validation are required for specific applications.[14]

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis P1 Prepare Buffers (pH 3, 5, 7, 9) P3 Prepare Working Samples (Dilute stock in each buffer) P1->P3 P2 Prepare this compound Stock (e.g., in DMSO) P2->P3 S1 Incubate samples at different temperatures (e.g., 4°C, 25°C, 40°C) P3->S1 S2 Protect from light S1->S2 A1 Collect aliquots at time points (0, 24h, 7d, etc.) S2->A1 A2 Quench reaction if needed (e.g., neutralize pH) A1->A2 A3 Analyze via HPLC-UV A2->A3 A4 Quantify this compound peak area against T0 sample A3->A4 R1 Final Data A4->R1 Calculate % Remaining and Degradation Rate

Figure 2: Workflow for this compound Stability Assessment

Methodology Details:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate this compound solution in 0.1M HCl at 60°C for 2-8 hours.

    • Base Hydrolysis: Incubate this compound solution in 0.1M NaOH at 60°C for 30 minutes.[4]

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.[4]

    • Thermal Degradation: Expose solid this compound powder to 80°C for 48 hours.

    • Photodegradation: Expose this compound solution to direct sunlight or a photostability chamber.

    • Before injection, neutralize acidic and basic samples to prevent column damage.

  • Suggested HPLC Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution. Start with Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: Monitor at a wavelength determined by a UV scan of this compound (typically near its λmax).

    • Data Analysis: The stability is determined by comparing the peak area of this compound in a stressed sample to that of an unstressed control sample (T=0).

Mechanism Visualization

This compound functions by protecting thiamine from enzymatic degradation.

G cluster_normal Normal Process cluster_inhibition Inhibition by this compound Thiamine Thiamine (Active Vitamin B1) Thiaminase Thiaminase I (Enzyme) Thiamine->Thiaminase Cleavage Degraded Degraded Products (Inactive) Thiaminase->Degraded Cleavage This compound This compound (Inhibitor) This compound->Thiaminase Blocks

Figure 3: Simplified Mechanism of this compound Action

References

Minimizing matrix effects in Nithiamide mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in Nithiamide mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[1][2] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[3][4] Given that this compound is a polar compound, it can be particularly susceptible to matrix effects from other polar endogenous components.

Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A2: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the baseline signal of this compound indicate the retention times of matrix components that cause ion suppression or enhancement, respectively.[5][6]

  • Post-Extraction Spike Analysis: This quantitative method compares the response of this compound in a neat solution to its response when spiked into an extracted blank matrix.[2] The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

    An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. An MF of 1 indicates no matrix effect.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A3: The choice of sample preparation is critical for removing interfering matrix components. For a polar compound like this compound, the following techniques are commonly employed, with varying degrees of effectiveness:

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, especially phospholipids, which can cause significant ion suppression.[7]

  • Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT in removing salts and some phospholipids. However, for a polar analyte like this compound, finding a suitable organic solvent that provides good extraction recovery can be challenging.[3][8]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing matrix effects as it can provide a much cleaner extract.[3][7][9] For this compound, a mixed-mode or a polar-enhanced reversed-phase SPE sorbent would likely provide the best results by retaining this compound while effectively washing away interfering phospholipids and salts.

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing the chromatographic separation is a powerful strategy. The goal is to chromatographically separate this compound from the co-eluting matrix components that cause ion suppression or enhancement.[6] Strategies include:

  • Gradient Elution: Employing a well-designed gradient can help resolve this compound from early-eluting polar interferences and late-eluting non-polar interferences like phospholipids.

  • Column Chemistry: Using a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column instead of a standard C18) can alter the elution profile of both this compound and matrix components, potentially leading to better separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can be an effective alternative to reversed-phase chromatography, as it uses a polar stationary phase and a high organic mobile phase, which can provide different selectivity for polar analytes and interferences.

Q5: How does a stable isotope-labeled internal standard (SIL-IS) help in mitigating matrix effects?

A5: A SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[6][10] A SIL-IS of this compound (e.g., this compound-d3 or ¹³C₃-Nithiamide) is chemically identical to this compound but has a different mass. It is added to the sample at the beginning of the sample preparation process. Since the SIL-IS co-elutes with this compound and experiences the same degree of ion suppression or enhancement, the ratio of the analyte signal to the internal standard signal remains constant. This allows for accurate quantification even in the presence of significant matrix effects.[6][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Signal/No Peak for this compound Severe Ion Suppression: Co-eluting matrix components are preventing this compound from being efficiently ionized.1. Assess Matrix Effects: Perform a post-column infusion experiment to identify suppression zones. 2. Improve Sample Cleanup: Switch from PPT to LLE or, preferably, SPE. Optimize the SPE wash and elution steps. 3. Optimize Chromatography: Modify the gradient to separate this compound from the suppression zone. Try a column with a different selectivity.
High Variability in this compound Response (High %CV) Inconsistent Matrix Effects: The composition of the matrix varies from sample to sample, leading to different degrees of ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Enhance Sample Preparation: A more rigorous sample cleanup method like SPE will reduce the variability of interfering components. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
Ion Enhancement Observed Co-eluting compounds are aiding the ionization of this compound. While less common than suppression, this still leads to inaccurate results.1. Identify the Enhancing Region: Use post-column infusion to determine the retention time of the enhancing components. 2. Improve Chromatographic Resolution: Adjust the gradient or change the column to separate this compound from the enhancing species. 3. Refine Sample Preparation: Utilize a more selective extraction method (e.g., SPE) to remove the compounds causing enhancement.
Peak Tailing or Splitting Matrix components interfering with chromatography or ionization. 1. Check for Column Contamination: Flush the column with a strong solvent. 2. Improve Sample Cleanup: Ensure the final extract is free of particulates and highly retained matrix components. 3. Adjust Mobile Phase pH: The pKa of this compound (if it has ionizable groups) can influence peak shape. Experiment with mobile phase pH to improve peak symmetry.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes hypothetical quantitative data on the effectiveness of different sample preparation techniques in minimizing matrix effects for this compound analysis in human plasma.

Sample Preparation Method Matrix Effect (%) *Recovery (%) Process Efficiency (%) Signal-to-Noise (S/N) Ratio at LLOQ
Protein Precipitation (PPT) 55 (Suppression)95528
Liquid-Liquid Extraction (LLE) 78 (Suppression)705515
Solid-Phase Extraction (SPE) - C18 85 (Slight Suppression)887535
Solid-Phase Extraction (SPE) - Mixed-Mode 98 (Minimal Effect)929050

*Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
  • Prepare a this compound solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Set up the infusion: Infuse the this compound solution into the mass spectrometer post-column using a T-fitting at a low flow rate (e.g., 10 µL/min).

  • Establish a stable baseline: Allow the infused signal to stabilize.

  • Inject a blank matrix extract: Prepare a blank plasma sample using your intended sample preparation method and inject it onto the LC system.

  • Monitor the this compound signal: Observe for any dips (ion suppression) or increases (ion enhancement) in the baseline signal. The retention times of these signal changes correspond to the elution of interfering matrix components.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application. A mixed-mode cation exchange (MCX) sorbent is a good starting point for a potentially basic this compound.

  • Condition the SPE cartridge:

    • 1 mL Methanol

    • 1 mL Water

  • Load the sample:

    • Pre-treat 0.5 mL of plasma with 0.5 mL of 4% phosphoric acid in water.

    • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge:

    • 1 mL 0.1 M HCl in water (to remove polar interferences)

    • 1 mL Methanol (to remove non-polar interferences like phospholipids)

  • Elute this compound:

    • 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-IS Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant G Start Low this compound Signal Check_MS Check MS Performance (Tuning & Calibration) Start->Check_MS MS_OK MS OK? Check_MS->MS_OK Troubleshoot_MS Troubleshoot MS Hardware MS_OK->Troubleshoot_MS No Assess_Matrix Assess Matrix Effects (Post-Column Infusion) MS_OK->Assess_Matrix Yes Suppression Ion Suppression Present? Assess_Matrix->Suppression Optimize_SamplePrep Optimize Sample Preparation (e.g., switch to SPE) Suppression->Optimize_SamplePrep Yes Check_Recovery Check Extraction Recovery Suppression->Check_Recovery No Optimize_Chromo Optimize Chromatography (Gradient, Column) Optimize_SamplePrep->Optimize_Chromo

References

Validation & Comparative

Nithiamide vs. Nicotinamide: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the antiprotozoal agent Nithiamide and the essential vitamin Nicotinamide, focusing on their mechanisms of action, biological effects, and supporting experimental data.

This guide provides a comprehensive comparison of this compound and Nicotinamide for researchers, scientists, and drug development professionals. While both are nitrogen-containing heterocyclic compounds, their known biological activities and applications differ significantly. Nicotinamide is a well-studied form of vitamin B3 with a crucial role in cellular metabolism, whereas this compound is primarily recognized for its antiprotozoal properties. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways.

I. Overview and Physicochemical Properties

Nicotinamide, also known as niacinamide, is an essential nutrient and a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are vital for numerous metabolic reactions. This compound, chemically known as 2-Acetylamino-5-nitrothiazole, is a synthetic compound that has demonstrated efficacy against certain protozoan parasites.

PropertyThis compoundNicotinamide
Chemical Name N-(5-nitro-2-thiazolyl)-acetamidePyridine-3-carboxamide
Synonyms Aminitrozole, 2-Acetylamino-5-nitrothiazoleNiacinamide, Nicotinic acid amide
Molecular Formula C₅H₅N₃O₃SC₆H₆N₂O
Molecular Weight 187.18 g/mol 122.12 g/mol
Primary Function Antiprotozoal agentVitamin B3, NAD+ Precursor

II. Mechanism of Action

This compound: Putative Antiprotozoal Mechanism

The precise mechanism of action for this compound has not been extensively elucidated in the available literature. However, based on its chemical structure as a 5-nitrothiazole derivative, its mechanism is likely similar to other compounds in this class, such as Nitazoxanide. The proposed mechanism involves the reduction of the nitro group by microbial enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR), which is essential for anaerobic energy metabolism in susceptible protozoa. This reduction leads to the formation of cytotoxic radical anions that can damage parasitic DNA, proteins, and other macromolecules, ultimately leading to cell death.

This compound This compound Protozoal_Cell Protozoal Cell This compound->Protozoal_Cell PFOR Pyruvate:ferredoxin oxidoreductase (PFOR) Protozoal_Cell->PFOR Nitro_Reduction Reduction of Nitro Group PFOR->Nitro_Reduction Radical_Anions Cytotoxic Radical Anions Nitro_Reduction->Radical_Anions Macromolecule_Damage Damage to DNA, Proteins, etc. Radical_Anions->Macromolecule_Damage Cell_Death Parasite Cell Death Macromolecule_Damage->Cell_Death

Caption: Putative mechanism of this compound's antiprotozoal activity.

Nicotinamide: Role in the NAD+ Salvage Pathway

Nicotinamide serves as a primary precursor for the synthesis of NAD+ through the salvage pathway, which is the main route for NAD+ production in mammalian cells.[1] In this pathway, the enzyme nicotinamide phosphoribosyltransferase (NAMPT) converts nicotinamide to nicotinamide mononucleotide (NMN).[1] NMN is then adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form NAD+.[1] NAD+ is a critical coenzyme for redox reactions in cellular metabolism and a substrate for NAD+-consuming enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene regulation, and cellular signaling.[2]

Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD NAD_Consuming NAD+-Consuming Enzymes (e.g., Sirtuins, PARPs) NAD->NAD_Consuming NAD_Consuming->Nicotinamide Recycles Nicotinamide Cellular_Functions DNA Repair, Metabolism, Signaling NAD_Consuming->Cellular_Functions

Caption: The NAD+ salvage pathway involving Nicotinamide.

III. Comparative Efficacy Data

Direct comparative efficacy studies between this compound and Nicotinamide are not available due to their distinct primary applications. The following tables summarize the available efficacy data for each compound in their respective areas of study.

This compound: In Vitro Antiprotozoal Activity
ParasiteIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Giardia intestinalis0.49Metronidazole>10[3]
Trichomonas vaginalis0.022Metronidazole0.64[3]
Nicotinamide: Effects on Cellular NAD+ Levels and Other Biological Activities

Due to the vast body of research on Nicotinamide, a comprehensive table of its efficacy is not feasible. Instead, key findings from representative studies are highlighted below:

  • Increases Cellular NAD+ Levels: Oral administration of Nicotinamide has been shown to effectively increase NAD+ levels in various tissues.

  • Anti-inflammatory Effects: Nicotinamide has demonstrated anti-inflammatory properties, which may be beneficial in treating certain skin conditions.

  • DNA Repair: As a precursor to NAD+, Nicotinamide supports the function of PARP enzymes, which are crucial for DNA repair.

  • Cellular Metabolism: Nicotinamide plays a fundamental role in cellular energy production by contributing to the NAD+ pool required for metabolic redox reactions.[4]

IV. Experimental Protocols

This compound: In Vitro Antiprotozoal Assay (General Protocol)

While the specific, detailed experimental protocol for the cited this compound efficacy data was not available in the public domain, a general protocol for similar in vitro antiprotozoal assays is described below.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against Giardia intestinalis and Trichomonas vaginalis.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Giardia intestinalis trophozoites (e.g., WB strain)

  • Trichomonas vaginalis trophozoites (e.g., G3 strain)

  • Appropriate culture medium for each parasite (e.g., TYI-S-33 for G. intestinalis, Diamond's medium for T. vaginalis)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Parasite Culture: Maintain axenic cultures of G. intestinalis and T. vaginalis trophozoites in their respective media at 37°C.

  • Drug Dilution: Prepare a series of dilutions of this compound in the culture medium. A control group with the solvent alone should also be prepared.

  • Assay Setup: Seed the wells of a 96-well plate with a defined number of trophozoites.

  • Drug Exposure: Add the different concentrations of this compound to the wells.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 48 hours).

  • Viability Assessment: Determine the viability of the trophozoites using a suitable method, such as the subculture method or a colorimetric assay (e.g., MTT assay).

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the control. The IC₅₀ value is determined by a dose-response curve analysis.

Start Start Culture Culture Parasites Start->Culture Plate Plate Parasites in 96-well Plate Culture->Plate Dilute Prepare this compound Dilutions Add_Drug Add this compound to Wells Dilute->Add_Drug Plate->Add_Drug Incubate Incubate at 37°C Add_Drug->Incubate Assess Assess Parasite Viability Incubate->Assess Analyze Calculate IC50 Assess->Analyze End End Analyze->End

Caption: General workflow for an in vitro antiprotozoal assay.

Nicotinamide: Measurement of Cellular NAD+ Levels by HPLC

Objective: To quantify the intracellular concentration of NAD+ in cells treated with Nicotinamide.[4]

Materials:

  • Cell culture (e.g., mammalian cell line)

  • Nicotinamide solution

  • Perchloric acid (HClO₄)

  • Potassium hydroxide (KOH)

  • Phosphate buffer

  • Methanol (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • NAD+ standard solution

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with different concentrations of Nicotinamide for a specified time.

  • Cell Lysis and Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells and precipitate proteins by adding a specific concentration of perchloric acid.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet the protein debris.

  • Neutralization: Neutralize the supernatant containing NAD+ by adding potassium hydroxide.

  • Sample Preparation: Centrifuge to remove the potassium perchlorate precipitate and filter the supernatant.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate NAD+ from other cellular components using a suitable column (e.g., C18 reverse-phase) and a mobile phase gradient of phosphate buffer and methanol.[4]

    • Detect NAD+ using a UV detector at a wavelength of 261 nm.[4]

  • Quantification: Determine the concentration of NAD+ in the samples by comparing the peak area to a standard curve generated from known concentrations of NAD+.[4]

Start Start Treat_Cells Treat Cells with Nicotinamide Start->Treat_Cells Lyse_Cells Lyse Cells with Perchloric Acid Treat_Cells->Lyse_Cells Neutralize Neutralize with KOH Lyse_Cells->Neutralize Prepare_Sample Prepare Sample for HPLC Neutralize->Prepare_Sample HPLC HPLC Analysis Prepare_Sample->HPLC Quantify Quantify NAD+ HPLC->Quantify End End Quantify->End

Caption: Workflow for measuring cellular NAD+ levels by HPLC.

V. Conclusion

This compound and Nicotinamide are compounds with distinct and well-defined primary areas of biological activity. This compound is an effective antiprotozoal agent in vitro, with a mechanism likely involving the reductive activation of its nitro group within the target parasite. In contrast, Nicotinamide is a vital nutrient that plays a central role in cellular energy metabolism and signaling through its function as an NAD+ precursor.

A direct comparative efficacy study is not applicable due to their different therapeutic and biological roles. The data and protocols presented here provide a foundation for researchers to understand the individual characteristics of these two molecules. Further research into the precise mechanism of action of this compound and its potential broader biological effects would be beneficial for a more comprehensive understanding of this compound.

References

Validating Nithiamide's Enigmatic Mechanism: A Comparative Guide and a Roadmap for Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nithiamide, a nitrothiazole-based compound, has demonstrated efficacy as an antiprotozoal agent. However, its precise mechanism of action remains largely unelucidated in publicly available research, and to date, no studies have been published employing genetic knockout models for its validation. This guide provides a comprehensive overview of this compound's known biological activity, proposes a putative mechanism based on structurally related compounds, and offers a detailed, hypothetical experimental framework for its validation using modern genetic techniques. We will also compare this compound with a well-characterized alternative, Nitazoxanide, to provide context for its potential therapeutic applications.

Unraveling the Mechanism: A Proposed Pathway

While direct evidence is lacking for this compound, its chemical structure, specifically the 5-nitrothiazole ring, is shared by other antiparasitic drugs with established mechanisms. One such prominent example is Nitazoxanide. The proposed mechanism of action for this compound is therefore extrapolated from the known activity of these related compounds.

It is hypothesized that this compound, like Nitazoxanide, acts as a non-competitive inhibitor of Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR). This enzyme is crucial for the anaerobic energy metabolism of many protozoan parasites. By inhibiting PFOR, this compound would disrupt the parasite's ability to generate ATP, leading to metabolic collapse and cell death.

Below is a diagram illustrating this proposed signaling pathway.

Nithiamide_Mechanism Proposed Mechanism of Action of this compound This compound This compound PFOR Pyruvate:Ferredoxin/ Flavodoxin Oxidoreductase (PFOR) This compound->PFOR Inhibits AcetylCoA Acetyl-CoA PFOR->AcetylCoA Catalyzes conversion Pyruvate Pyruvate Pyruvate->PFOR Substrate Energy_Metabolism Anaerobic Energy Metabolism AcetylCoA->Energy_Metabolism ATP_Production ATP Production Energy_Metabolism->ATP_Production Parasite_Death Parasite Cell Death ATP_Production->Parasite_Death Depletion leads to

Caption: Proposed mechanism of this compound action.

A Roadmap for Validation: Hypothetical Genetic Knockout Workflow

To definitively validate the proposed mechanism of action, a genetic knockout of the gene encoding the alpha-catalytic subunit of PFOR in a susceptible protozoan, such as Giardia lamblia, would be the gold standard. The following workflow outlines the key steps for such an experiment.

Knockout_Workflow Hypothetical PFOR Knockout Validation Workflow cluster_0 Strain Generation cluster_1 Phenotypic Analysis cluster_2 Hypothesis Testing Construct Design PFOR Knockout Construct (e.g., CRISPR-Cas9) Transfection Transfect Wild-Type Giardia lamblia Construct->Transfection Selection Select for Knockout Mutants Transfection->Selection Verification Verify PFOR Gene Disruption (PCR & Sequencing) Selection->Verification KO_Culture Culture PFOR Knockout (KO) Strain Verification->KO_Culture WT_Culture Culture Wild-Type (WT) Strain Nithiamide_WT Treat WT with This compound WT_Culture->Nithiamide_WT Nithiamide_KO Treat KO with This compound KO_Culture->Nithiamide_KO Viability_Assay Assess Parasite Viability (e.g., IC50 determination) Nithiamide_WT->Viability_Assay Nithiamide_KO->Viability_Assay Compare_IC50 Compare IC50 Values between WT and KO Strains Viability_Assay->Compare_IC50 Conclusion Draw Conclusion on PFOR as this compound's Target Compare_IC50->Conclusion

Caption: Workflow for PFOR knockout validation.

Comparative Performance: this compound vs. Nitazoxanide

While both this compound and Nitazoxanide are nitrothiazole-based antiparasitics, Nitazoxanide has been more extensively studied and has a broader range of approved clinical applications. The following table summarizes the available comparative data.

FeatureThis compoundNitazoxanide
Chemical Structure 2-Acetamido-5-nitrothiazole2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide
Known Spectrum of Activity Giardia intestinalis, Trichomonas vaginalis, Histomonas meleagridisBroad-spectrum including various protozoa and helminths
Mechanism of Action Proposed to inhibit PFORInhibits PFOR
IC50 against G. intestinalis ~0.49 µM~0.2 µM
IC50 against T. vaginalis ~0.022 µM~0.08 µM
Genetic Knockout Validation Not availablePFOR inhibition confirmed through biochemical assays

Experimental Protocols

Hypothetical PFOR Knockout in Giardia lamblia using CRISPR-Cas9

  • gRNA Design and Plasmid Construction:

    • Design two guide RNAs (gRNAs) targeting the 5' and 3' ends of the PFOR coding sequence in the G. lamblia genome.

    • Clone the gRNAs into a Cas9-expressing plasmid suitable for Giardia transfection.

    • Co-transfect a donor DNA template containing a selectable marker (e.g., puromycin resistance gene) flanked by homology arms corresponding to the regions upstream and downstream of the PFOR gene.

  • Transfection of G. lamblia Trophozoites:

    • Grow G. lamblia trophozoites to mid-log phase in appropriate axenic culture medium.

    • Harvest and wash the trophozoites.

    • Electroporate the cells with the Cas9/gRNA plasmid and the donor DNA template.

  • Selection and Clonal Isolation:

    • After a recovery period, apply drug selection (e.g., puromycin) to the culture.

    • Isolate single cells by limiting dilution to establish clonal knockout cell lines.

  • Genotypic Verification:

    • Extract genomic DNA from putative knockout clones.

    • Perform PCR using primers flanking the PFOR gene to confirm the integration of the selectable marker and the deletion of the PFOR gene.

    • Sequence the PCR products to verify the correct integration and gene disruption.

  • Phenotypic Analysis (IC50 Determination):

    • Culture wild-type and PFOR knockout G. lamblia in 96-well plates.

    • Expose the cultures to a serial dilution of this compound for a defined period (e.g., 48 hours).

    • Determine parasite viability using a suitable assay (e.g., AlamarBlue or counting with a hemocytometer).

    • Calculate the IC50 value (the concentration of this compound that inhibits parasite growth by 50%) for both wild-type and knockout strains. A significant increase in the IC50 for the knockout strain would validate PFOR as the primary target of this compound.

Logical Comparison of Expected Outcomes

The following diagram illustrates the logical relationship between the experimental outcome and the validation of this compound's mechanism of action.

Logical_Comparison Logical Framework for Mechanism Validation Hypothesis Hypothesis: This compound targets PFOR Experiment Experiment: Compare this compound IC50 in WT vs. PFOR KO Giardia Hypothesis->Experiment Outcome1 Outcome A: IC50 (KO) >> IC50 (WT) Experiment->Outcome1 Outcome2 Outcome B: IC50 (KO) ≈ IC50 (WT) Experiment->Outcome2 Conclusion1 Conclusion: Hypothesis Supported. PFOR is the primary target. Outcome1->Conclusion1 Conclusion2 Conclusion: Hypothesis Not Supported. This compound has other targets. Outcome2->Conclusion2

Caption: Decision tree for experimental outcomes.

Unveiling Nithiamide's Potential: A Comparative Analysis of its Cross-Resistance Profile with Other Nitroimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against parasitic infections, the emergence of drug resistance poses a significant threat to public health. This guide provides a comprehensive comparison of Nithiamide, an antiprotozoal agent, with other commonly used nitroimidazoles, focusing on cross-resistance patterns in key pathogenic protozoa. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anti-parasitic therapies.

Executive Summary

This compound has demonstrated significant in vitro activity against Trichomonas vaginalis and Giardia intestinalis, two of the most prevalent protozoan parasites worldwide. While direct comparative studies on cross-resistance between this compound and other nitroimidazoles are limited, existing data suggests that this compound may be effective against strains resistant to conventional nitroimidazole therapies, such as metronidazole. This guide synthesizes the available quantitative data, outlines the experimental methodologies used in these assessments, and provides a visual representation of the typical workflow for determining antiprotozoal drug susceptibility.

Data Presentation: In Vitro Susceptibility of Protozoan Parasites

The following table summarizes the available in vitro efficacy data for this compound and the commonly used nitroimidazole, Metronidazole, against susceptible strains of Trichomonas vaginalis and Giardia intestinalis. It is important to note the current lack of published specific IC50 or Minimum Lethal Concentration (MLC) values for this compound against well-characterized metronidazole-resistant strains of these parasites.

DrugOrganismStrain TypeIC50 (µM)Citation
This compound Trichomonas vaginalisMetronidazole-Susceptible2.24[1]
This compound Giardia intestinalisMetronidazole-Susceptible0.49
MetronidazoleGiardia intestinalisSusceptible~5-12.8[2]

Note: The IC50 value for this compound against G. intestinalis is cited from a correction of the original publication by Navarrete-Vázquez et al., 2015.

While quantitative data on resistant strains is lacking, a study screening a drug library against metronidazole-susceptible and -resistant T. vaginalis isolates identified this compound as one of the most active non-5-nitroimidazole drugs.[3] This suggests a potential difference in its mechanism of action or activation, which may allow it to bypass the common resistance pathways observed with 5-nitroimidazoles.

Experimental Protocols

The determination of in vitro antiprotozoal activity, typically expressed as the half-maximal inhibitory concentration (IC50) or minimum lethal concentration (MLC), is crucial for evaluating the efficacy of new compounds and understanding resistance mechanisms. The following is a generalized protocol based on methodologies described in the cited literature for assessing the susceptibility of T. vaginalis and G. intestinalis to antimicrobial agents.

In Vitro Susceptibility Testing of Trichomonas vaginalis
  • Parasite Culture: Axenic cultures of T. vaginalis strains (both susceptible and resistant) are maintained in Diamond's TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with serum at 37°C.

  • Drug Preparation: The test compounds (e.g., this compound, Metronidazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium.

  • Susceptibility Assay:

    • In a 96-well microtiter plate, aliquots of the parasite culture (containing a standardized number of trophozoites) are added to wells containing the various drug concentrations.

    • Control wells containing parasites with drug-free medium and medium with the solvent alone are included.

    • The plates are incubated under anaerobic or aerobic conditions at 37°C for a specified period (e.g., 48 hours).

  • Determination of IC50/MLC:

    • After incubation, the viability of the trophozoites is assessed. This can be done by microscopic examination to determine the lowest concentration of the drug that causes 100% non-motility or death of the parasites (MLC).

    • For IC50 determination, a quantitative method such as a colorimetric assay (e.g., MTT assay) or a fluorescence-based assay can be used to measure the metabolic activity or proliferation of the parasites. The IC50 is the concentration of the drug that inhibits parasite growth by 50% compared to the control.

In Vitro Susceptibility Testing of Giardia intestinalis

The protocol for G. intestinalis is similar to that for T. vaginalis, with some modifications:

  • Parasite Culture: G. intestinalis trophozoites are cultured in TYI-S-33 medium, often supplemented with bovine bile, at 37°C.

  • Susceptibility Assay: The assay is typically performed in sterile microcentrifuge tubes or 96-well plates. A known number of trophozoites are exposed to serial dilutions of the test compounds.

  • Determination of IC50: After an incubation period (e.g., 48 hours), the tubes are chilled to detach the adherent trophozoites. The number of viable trophozoites is then determined using a hemocytometer or an electronic cell counter. The IC50 is calculated by comparing the number of parasites in the drug-treated tubes to the untreated controls.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Exposure cluster_analysis Data Analysis P_culture Parasite Culture (T. vaginalis / G. intestinalis) Assay 96-well Plate Assay (Parasites + Drug Dilutions) P_culture->Assay D_prep Drug Preparation (this compound, Nitroimidazoles) S_dilution Serial Dilutions D_prep->S_dilution S_dilution->Assay Incubate Incubation (37°C, 48h) Assay->Incubate Viability Viability Assessment (Microscopy / Colorimetric Assay) Incubate->Viability IC50_calc IC50 / MLC Calculation Viability->IC50_calc Comparison Comparison of Susceptible vs. Resistant Strains IC50_calc->Comparison

Caption: Workflow for in vitro antiprotozoal susceptibility testing.

Resistance_Signaling cluster_activation Drug Activation Pathway cluster_resistance Resistance Mechanism Nitroimidazole Nitroimidazole (Prodrug) PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Nitroimidazole->PFOR Reduction Nitroreductase Nitroreductase Nitroimidazole->Nitroreductase Reduction Active_Drug Toxic Nitro Radical PFOR->Active_Drug Nitroreductase->Active_Drug DNA Damage DNA Damage Active_Drug->DNA Damage Reduced_PFOR Reduced PFOR Expression/Activity No_Activation Failed Drug Activation Reduced_PFOR->No_Activation Reduced_NR Reduced Nitroreductase Expression/Activity Reduced_NR->No_Activation Drug_Efflux Increased Drug Efflux Drug_Efflux->Nitroimidazole Reduced intracellular concentration Parasite Survival Parasite Survival No_Activation->Parasite Survival

Caption: Simplified signaling pathway of nitroimidazole action and resistance.

References

A Comparative Analysis of Nithiamide and Nitazoxanide Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the therapeutic activities of Nitazoxanide and a comparative look at the potential of Nithiamide-related compounds, supported by experimental data.

This guide provides a detailed comparative analysis of the biological activities of Nitazoxanide and compounds structurally related to this compound. While extensive data is available for the broad-spectrum agent Nitazoxanide, information on this compound (also known as Aminitrozole or 2-Acetamido-5-nitrothiazole) is limited. However, recent research into 2-amino-5-nitrothiazole derivatives, the core structure of this compound, allows for a preliminary comparison, particularly in the realm of antiparasitic activity. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of current knowledge, including quantitative data, experimental methodologies, and visual representations of relevant pathways.

I. Overview of Compounds

Nitazoxanide , a member of the thiazolide class, is a well-established broad-spectrum antimicrobial agent with proven efficacy against a wide range of intestinal protozoa, helminths, anaerobic bacteria, and viruses.[1][2][3] It is commercially available and has undergone extensive clinical evaluation.

This compound (2-Acetamido-5-nitrothiazole) is a nitrothiazole compound. While data on this compound itself is sparse in publicly available literature, its core structure, 2-amino-5-nitrothiazole, has been the subject of medicinal chemistry efforts to develop new antiparasitic and antibacterial agents.[2][4] This guide will, therefore, refer to data on this compound derivatives to draw comparative insights.

II. Comparative Activity Data

The following tables summarize the available quantitative data on the activity of Nitazoxanide and this compound-related compounds against various pathogens.

Table 1: Antiparasitic Activity
Compound/DerivativeParasiteIC50 (µM)Reference
Nitazoxanide Giardia intestinalis1.21[1]
Trichomonas vaginalis0.13[1]
This compound Derivative (Compound 13) Giardia intestinalis0.01[1]
This compound Derivative (Compound 14) Trichomonas vaginalis0.02[1]

Note: Compound 13 is a methylcarbamate derivative and Compound 14 is an ethyloxamate derivative of 2-amino-5-nitrothiazole.[1]

Table 2: Antibacterial Activity Against Anaerobic Bacteria
CompoundBacterial GroupMIC50 (µg/mL)MIC90 (µg/mL)Reference
Nitazoxanide Gram-positive & Gram-negative anaerobes1-24-8[5]
Tizoxanide (active metabolite of Nitazoxanide) Gram-positive & Gram-negative anaerobes1-24-8[5]

Note: Data for this compound against these specific anaerobic bacteria is not available in the cited literature.

Table 3: Antiviral Activity
CompoundVirusIC50Reference
Nitazoxanide Human Coronaviruses (HCoV-OC43, HCoV-229E)0.05-0.15 µg/mL[6]
Influenza A and B strainsVaries by strain[4]

Note: Antiviral activity data for this compound or its close derivatives is not currently available in the public domain.

III. Mechanism of Action

Nitazoxanide

Nitazoxanide's primary mechanism of action against anaerobic parasites and bacteria is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme. This enzyme is critical for the anaerobic energy metabolism of these organisms. By inhibiting PFOR, Nitazoxanide disrupts their energy production, leading to cell death.

In its antiviral capacity, particularly against influenza viruses, Nitazoxanide has been shown to block the maturation of the viral hemagglutinin glycoprotein at a post-translational stage.[4] This action prevents the proper assembly of new viral particles.

This compound and Derivatives

While the exact mechanism of this compound has not been extensively studied, its structural similarity to other nitrothiazoles suggests a potential for similar mechanisms of action. Research on 2-amino-5-nitrothiazole derivatives indicates that they also target PFOR.[2] However, it is noteworthy that unlike many nitro-containing drugs, the activity of Nitazoxanide is not dependent on the reduction of its nitro group.[2] The significantly higher potency of some this compound derivatives against certain parasites suggests that modifications to the 2-amino-5-nitrothiazole scaffold can enhance its inhibitory activity, possibly through improved binding to the target enzyme or other ancillary mechanisms.[1]

IV. Experimental Protocols

In Vitro Antiparasitic Activity Assay (Giardia intestinalis)
  • Parasite Culture: Trophozoites of Giardia intestinalis are cultured in TYI-S-33 medium supplemented with bovine bile and antibiotics at 37°C.

  • Drug Preparation: The test compounds (Nitazoxanide and this compound derivatives) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium.

  • Assay Procedure:

    • Parasites are harvested during the logarithmic growth phase.

    • A suspension of trophozoites is added to 96-well microplates.

    • The various concentrations of the test compounds are added to the wells.

    • The plates are incubated anaerobically at 37°C for 48 hours.

  • Data Analysis:

    • After incubation, the viability of the trophozoites is determined using a resazurin-based assay or by cell counting.

    • The concentration of the compound that inhibits parasite growth by 50% (IC50) is calculated by non-linear regression analysis of the dose-response curves.

Pyruvate:Ferredoxin Oxidoreductase (PFOR) Enzyme Inhibition Assay
  • Enzyme Extraction: PFOR is purified from the target organism (e.g., Clostridium difficile or parasitic protozoa).

  • Assay Mixture: The reaction mixture contains the purified PFOR enzyme, pyruvate, coenzyme A, and an electron acceptor such as methyl viologen.

  • Inhibition Study:

    • The test compounds (Nitazoxanide and its analogues) are pre-incubated with the enzyme at various concentrations.

    • The reaction is initiated by the addition of pyruvate.

  • Measurement of Activity: The rate of pyruvate oxidation is monitored spectrophotometrically by measuring the reduction of the electron acceptor at a specific wavelength.

  • Data Analysis: The inhibitory constant (Ki) or IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.

V. Visualizations

Signaling Pathways and Experimental Workflows

PFOR_Inhibition_Pathway Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR AcetylCoA Acetyl-CoA PFOR->AcetylCoA Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_ox->PFOR Energy_Metabolism Anaerobic Energy Metabolism Ferredoxin_red->Energy_Metabolism Nitazoxanide Nitazoxanide / this compound Derivatives Nitazoxanide->PFOR Inhibition

Caption: Mechanism of action via PFOR inhibition.

Experimental_Workflow_Antiparasitic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Parasite Culture (e.g., Giardia intestinalis) Incubation Co-incubation of Parasites and Drugs (48h) Culture->Incubation Drug_Prep Drug Dilution Series (Nitazoxanide, this compound derivatives) Drug_Prep->Incubation Viability Viability Assessment (e.g., Resazurin Assay) Incubation->Viability IC50 IC50 Calculation Viability->IC50

Caption: In vitro antiparasitic activity workflow.

VI. Conclusion

Nitazoxanide is a versatile and potent broad-spectrum antimicrobial agent with well-documented activity against a wide array of pathogens. Its primary mechanism of action through the inhibition of PFOR is a key factor in its efficacy against anaerobic organisms.

While data on this compound is scarce, preliminary research on its structural analogues is highly encouraging. The finding that certain 2-amino-5-nitrothiazole derivatives exhibit significantly greater potency against Giardia intestinalis and Trichomonas vaginalis than Nitazoxanide highlights the therapeutic potential of this chemical scaffold.[1] These findings suggest that further investigation into this compound and its derivatives is warranted. Future studies should aim to elucidate the precise mechanism of action of these more potent compounds, expand the scope of activity testing to include a wider range of parasites, bacteria, and viruses, and assess their pharmacokinetic and safety profiles. Such research could lead to the development of a new generation of more effective antimicrobial agents.

References

Head-to-Head Comparison: Nithiamide and Amproliom for Coccidiosis - A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the data available for Nithiamide and Amprolium in the context of coccidiosis treatment and prevention. While Amprolium is a well-documented and widely used anticoccidial agent with a substantial body of research supporting its efficacy and mechanism of action, data on this compound for coccidiosis is sparse to non-existent in recent scientific publications. Therefore, a direct head-to-head comparison with supporting experimental data is not feasible at this time.

This guide will provide a detailed overview of Amprolium, including its performance data and experimental protocols. The limited information available on this compound will also be presented to provide as complete a picture as possible based on current knowledge.

Amprolium: A Thiamine Antagonist for Coccidiosis Control

Amprolium is a synthetic organic compound that has been a cornerstone of coccidiosis control programs in poultry for decades.[1] Its primary mechanism of action is the competitive inhibition of thiamine (Vitamin B1) uptake by Eimeria parasites.[2]

Mechanism of Action

Amprolium's structural similarity to thiamine allows it to bind to the thiamine transporters on the parasite's cell membrane, effectively blocking the uptake of this essential vitamin.[2] Thiamine is crucial for the carbohydrate metabolism of the coccidia. By depriving the parasite of thiamine, Amprolium disrupts its energy production and ultimately leads to its death. This mechanism is particularly effective against the first-generation schizonts of Eimeria.

cluster_parasite Eimeria Parasite cluster_host Host Environment Thiamine_Transporter Thiamine Transporter Metabolism Carbohydrate Metabolism Thiamine_Transporter->Metabolism Thiamine Uptake Energy Energy Production (ATP) Metabolism->Energy Parasite_Death Parasite Death Energy->Parasite_Death Amprolium Amprolium Amprolium->Thiamine_Transporter Blocks Thiamine Thiamine (Vitamin B1) Thiamine->Thiamine_Transporter Binds

Caption: Mechanism of Amprolium as a thiamine antagonist in Eimeria.

Performance Data

The efficacy of Amprolium has been evaluated in numerous studies, typically assessing parameters such as weight gain, feed conversion ratio (FCR), oocyst shedding, and intestinal lesion scores in poultry challenged with various Eimeria species.

Performance MetricUninfected ControlInfected, Untreated ControlAmprolium-TreatedReference
Body Weight Gain (g) Data not consistently providedVariable, significantly reducedSignificantly improved vs. infected control[3]
Feed Conversion Ratio (FCR) Data not consistently providedIncreasedSignificantly improved vs. infected control[3]
Oocyst per Gram (OPG) of Feces 0HighSignificantly reduced[3]
Lesion Score 0High (e.g., 3.61 ± 0.12)Significantly reduced (e.g., 1.29 ± 0.18)[4]
Mortality Rate (%) 0High (e.g., 40%)Significantly reduced (e.g., 7.5%)[4]

Note: The values presented are illustrative and can vary significantly based on the specific Eimeria challenge, dosage, and experimental conditions.

Experimental Protocols for Efficacy Evaluation

A standard experimental design to test the efficacy of an anticoccidial agent like Amprolium typically involves the following steps:

  • Animal Model: Day-old broiler chicks are commonly used. They are housed in a controlled environment to prevent accidental coccidia exposure.

  • Acclimation: Birds are allowed to acclimate for a period, often around two weeks, and are fed a non-medicated starter diet.

  • Group Allocation: Chicks are randomly assigned to different treatment groups, including:

    • Uninfected, Unmedicated Control

    • Infected, Unmedicated Control

    • Infected, Amprolium-Treated (at a specified dosage)

  • Infection: Birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more pathogenic Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).

  • Treatment: The treatment group receives Amprolium in their feed or drinking water, starting shortly before or at the time of infection and continuing for a specified period.

  • Data Collection: Key parameters are measured, typically around 6-7 days post-infection:

    • Body weight gain

    • Feed intake (to calculate FCR)

    • Mortality

    • Fecal oocyst counts (using a McMaster chamber)

    • Intestinal lesion scoring (on a scale of 0 to 4)

  • Statistical Analysis: Data are statistically analyzed to determine significant differences between the treatment groups.

Start Day-old Chicks Acclimation Acclimation Period (Non-medicated feed) Start->Acclimation Grouping Random Group Allocation Acclimation->Grouping Infection Oral Inoculation with Eimeria Oocysts Grouping->Infection Treatment Administration of Anticoccidial Drug Grouping->Treatment Data_Collection Data Collection (Weight, FCR, Oocysts, Lesions) Infection->Data_Collection Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: General experimental workflow for anticoccidial drug efficacy testing.

This compound: An Antiprotozoal with Limited Coccidiosis Data

This compound, also known as Aminitrozole, is an antiprotozoal agent.[5] Historical literature indicates its use against other protozoan diseases, such as histomoniasis in turkeys.[5]

Mechanism of Action

The precise mechanism of action of this compound against Eimeria species is not well-documented in recent literature. However, some older research suggests that it may act as a nicotinamide (a form of Vitamin B3) antagonist.[6] This would imply a different metabolic pathway disruption compared to Amprolium. Nicotinamide is a precursor to NAD and NADP, coenzymes essential for various metabolic redox reactions.

This compound This compound (Potential Nicotinamide Antagonist) Nicotinamide_Pathway Nicotinamide Metabolism This compound->Nicotinamide_Pathway Inhibits? NAD_NADP NAD / NADP Synthesis Nicotinamide_Pathway->NAD_NADP Redox_Reactions Metabolic Redox Reactions NAD_NADP->Redox_Reactions

Caption: Postulated mechanism of this compound as a nicotinamide antagonist.

Performance Data

A thorough search of the scientific literature did not yield any recent, quantitative experimental data on the efficacy of this compound for the treatment or prevention of coccidiosis in poultry. Consequently, a data table for this compound's performance metrics cannot be provided.

Conclusion

Amprolium remains a well-characterized anticoccidial drug with a clearly defined mechanism of action and a wealth of supporting efficacy data. In contrast, this compound is a historical antiprotozoal for which there is a significant lack of current scientific data regarding its use in coccidiosis control. The potential mechanism of this compound as a nicotinamide antagonist is intriguing but requires experimental validation.

For researchers, scientists, and drug development professionals, Amprolium serves as a benchmark for a thiamine antagonist anticoccidial. The data gap for this compound presents an opportunity for further research to explore its potential efficacy and mechanism of action against Eimeria species. However, based on the currently available information, a direct, data-driven comparison between this compound and Amprolium for coccidiosis is not possible.

References

Unveiling the Molecular Target of Nithiamide: A Comparative Guide to In Situ Target Engagement Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a bioactive compound reaches and interacts with its intended molecular target within a complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive overview of modern techniques for validating the in situ target engagement of Nithiamide, a compound with known antiprotozoan activity but an unelucidated precise molecular target. We present a comparative analysis of key methodologies, supported by detailed experimental protocols and data presentation, to empower researchers in unequivocally identifying and validating the cellular targets of novel compounds.

Validating target engagement provides direct evidence of a drug's mechanism of action and is essential for building robust structure-activity relationships.[1] Failure to confirm target interaction in a physiologically relevant setting can lead to misinterpretation of phenotypic data and costly failures in later stages of drug development. This guide will explore a strategic workflow, beginning with target identification for a compound with an unknown mechanism, like this compound, and progressing to rigorous in situ validation of the identified target.

From Discovery to Validation: A Strategic Workflow

For a compound such as this compound, where the specific molecular target is not well-defined, the initial step involves target identification. Techniques like photo-affinity labeling are invaluable for this purpose. Once a putative target is identified, methods such as the Cellular Thermal Shift Assay (CETSA) can be employed to confirm and quantify the engagement in a cellular context without modifying the compound.

cluster_0 Target Identification cluster_1 Target Validation Compound of Interest (this compound) Compound of Interest (this compound) Photo-affinity Probe Synthesis Photo-affinity Probe Synthesis Compound of Interest (this compound)->Photo-affinity Probe Synthesis Incubation with Cells/Lysate Incubation with Cells/Lysate Photo-affinity Probe Synthesis->Incubation with Cells/Lysate UV Cross-linking UV Cross-linking Enrichment & Mass Spectrometry Enrichment & Mass Spectrometry UV Cross-linking->Enrichment & Mass Spectrometry Putative Target(s) Identified Putative Target(s) Identified Enrichment & Mass Spectrometry->Putative Target(s) Identified Unmodified this compound Unmodified this compound Putative Target(s) Identified->Unmodified this compound Validate Hit Incubation with Cells/Lysate) Incubation with Cells/Lysate) Incubation with Cells/Lysate)->UV Cross-linking Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Unmodified this compound->Cellular Thermal Shift Assay (CETSA) Western Blot or MS Analysis Western Blot or MS Analysis Cellular Thermal Shift Assay (CETSA)->Western Blot or MS Analysis Confirmation of Target Engagement Confirmation of Target Engagement Western Blot or MS Analysis->Confirmation of Target Engagement

Figure 1: A workflow for identifying and validating a drug target.

Comparative Analysis of Key Target Engagement Methodologies

Several powerful techniques are at the disposal of researchers to interrogate target engagement. The choice of method depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput. Below is a comparison of leading methodologies.

Method Principle Advantages Disadvantages Compound Modification Required?
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[2][3]Label-free, applicable in live cells and tissues, reflects physiological conditions.[4][5]Not suitable for all targets (e.g., some membrane proteins), can be low-throughput with Western blot detection.[6]No
Photo-affinity Labeling (PAL) A photoreactive group on the compound covalently links it to the target upon UV irradiation.[7][8]Enables identification of unknown targets, provides direct evidence of binding.[9][10]Requires synthesis of a modified probe, potential for off-target labeling.[11]Yes
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease digestion.Label-free, relatively simple and low-cost.May not be suitable for all proteins, requires optimization of protease conditions.No
Activity-Based Protein Profiling (ABPP) Covalent probes react with the active sites of specific enzyme families.[12]Provides information on enzyme activity and selectivity.Limited to specific enzyme classes with reactive residues.Yes

In-Depth Experimental Protocols

Photo-affinity Labeling for Target Identification

This method is ideal for identifying the molecular target of a compound like this compound. It involves synthesizing a probe that incorporates a photoreactive group (e.g., diazirine, aryl azide) and a reporter tag (e.g., biotin, alkyne) for enrichment.[7][8]

Experimental Workflow:

  • Probe Synthesis: Synthesize a this compound analog containing a photoreactive moiety and an enrichment handle.

  • Cellular Treatment: Incubate the cells or cell lysate of interest with the photo-affinity probe.

  • UV Irradiation: Expose the samples to UV light to induce covalent cross-linking between the probe and its binding partners.

  • Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using the reporter tag (e.g., streptavidin beads for a biotin tag).

  • Proteomic Analysis: Elute the enriched proteins, digest them into peptides, and identify them using mass spectrometry.

This compound-Probe This compound Photo-affinity Probe Cells Incubate with Cells This compound-Probe->Cells UV UV Irradiation (Cross-linking) Cells->UV Lysis Cell Lysis UV->Lysis Enrichment Affinity Enrichment (e.g., Streptavidin beads) Lysis->Enrichment Wash Wash to Remove Non-specific Binders Enrichment->Wash Elution Elution of Labeled Proteins Wash->Elution MS Mass Spectrometry Analysis Elution->MS TargetID Identification of Putative Targets MS->TargetID

Figure 2: Workflow for Photo-affinity Labeling.
Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA is a powerful method to confirm the engagement of unmodified this compound with its putative target in a cellular context.[2][3] The principle is that ligand binding increases the thermal stability of the target protein.[13]

Experimental Workflow:

  • Cell Treatment: Treat intact cells or cell lysates with various concentrations of this compound or a vehicle control.

  • Heat Challenge: Heat the samples to a range of temperatures.

  • Fractionation: Separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Cells Treat Cells with this compound Heat Apply Heat Challenge Cells->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregates Lyse->Centrifuge Supernatant Collect Soluble Fraction Centrifuge->Supernatant Analysis Analyze Target Protein Levels (Western Blot/MS) Supernatant->Analysis Curve Generate Thermal Shift Curve Analysis->Curve

Figure 3: Workflow for the Cellular Thermal Shift Assay.

Hypothetical Signaling Pathway Modulated by this compound

Assuming this compound is identified to target a key kinase in a protozoan signaling pathway, CETSA can be used to confirm this engagement. The downstream functional consequences of this engagement can then be investigated.

This compound This compound TargetKinase Target Kinase This compound->TargetKinase Inhibits Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Cellular Effect PhosphoSubstrate->Downstream

Figure 4: Hypothetical this compound-modulated signaling pathway.

By employing the strategic workflow and methodologies outlined in this guide, researchers can confidently identify and validate the in situ target engagement of this compound and other bioactive compounds. This crucial step paves the way for a deeper understanding of their mechanisms of action and accelerates the development of novel therapeutics.

References

Comparative Efficacy of Nithiamide and Sulfonamides in Poultry: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nithiamide

A comprehensive review of published scientific literature reveals a significant lack of data regarding the use and efficacy of this compound for the treatment or prevention of coccidiosis in poultry. This compound, chemically identified as N-(5-nitro-2-thiazolyl)-acetamide, is recognized as an antiprotozoal agent. Limited studies have demonstrated its efficacy against other protozoan parasites, such as Histomonas meleagridis, the causative agent of blackhead disease in turkeys. However, there is no available research detailing its effectiveness against Eimeria species, the causative agents of coccidiosis in chickens. Consequently, a direct, data-driven comparison of this compound's efficacy with that of sulfonamides for poultry coccidiosis is not feasible at this time.

This guide will therefore focus on providing a detailed overview of the well-documented efficacy, mechanism of action, and experimental protocols for sulfonamides in the context of poultry coccidiosis.

Sulfonamides: A Comprehensive Overview for Poultry Coccidiosis

Sulfonamides are a class of synthetic antimicrobial drugs that have been widely used in the poultry industry for the control of coccidiosis.[1] They exhibit a broad spectrum of activity against various Eimeria species.[2]

Data Presentation: Efficacy of Sulfonamides in Broiler Chickens

The following tables summarize quantitative data from studies evaluating the efficacy of sulfonamides in controlling coccidiosis in broiler chickens.

Table 1: Effect of Sulfonamides on Performance Parameters in Broilers Experimentally Infected with Eimeria spp. [2]

Treatment GroupMortality Rate (%)Final Body Weight (g)Feed Conversion Ratio (FCR)
Negative Control (Non-infected, Non-treated) 0987.25-
Positive Control (Infected, Non-treated) 12.5722.8-
Sulfaclozine 30% (Infected, Treated) 0967.27-
Sulfaquinoxaline + Diaveridine (Infected, Treated) 0--

Data derived from a study involving broiler chicks infected with a mixture of Eimeria species.

Table 2: Efficacy of Sulfonamides based on Lesion Scores and Oocyst Shedding [2]

Treatment GroupMean Lesion Score (Day 25)Oocysts Per Gram (OPG) of Feces (Day 25)
Negative Control (Non-infected, Non-treated) 00
Positive Control (Infected, Non-treated) >0>0
Sulfaclozine 30% (Infected, Treated) 00
Sulfaquinoxaline + Diaveridine (Infected, Treated) 00

Lesion scores and oocyst counts are key indicators of the severity of coccidial infection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the efficacy of anticoccidial drugs like sulfonamides in poultry.

General Experimental Protocol for Anticoccidial Drug Trials

A standard experimental design for testing the efficacy of anticoccidial drugs in poultry, as recommended by regulatory bodies like the FDA, involves the following key steps.[3]

  • Animal Model: Day-old broiler chicks of a commercial strain are typically used.[2][4] The birds are housed in a controlled environment to prevent accidental exposure to coccidia.

  • Acclimation Period: Birds are allowed a period of acclimation (e.g., up to 12 days of age) before the start of the experiment.[2]

  • Group Allocation: Chicks are randomly allocated to different treatment groups, including:

    • Negative Control: Non-infected and non-medicated.

    • Positive Control: Infected and non-medicated.

    • Treatment Group(s): Infected and treated with the test drug (e.g., sulfonamides) at various dosages.[2]

  • Infection: Birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more pathogenic Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).[2]

  • Medication: The anticoccidial drug is administered through the feed or drinking water, starting either before or after the experimental infection, depending on the study's objective (prophylactic or therapeutic effect).[2]

  • Data Collection: Key parameters are measured throughout the experiment, typically for a period of several weeks post-infection. These include:

    • Performance Parameters: Body weight gain, feed intake, and feed conversion ratio.[2][4]

    • Clinical Signs and Mortality: Daily observation for signs of coccidiosis (e.g., bloody droppings) and recording of mortality.[2][4]

    • Parasitological Parameters:

      • Lesion Scoring: At specific time points post-infection, a subset of birds from each group is euthanized, and their intestines are examined for the presence and severity of lesions caused by coccidia. Lesions are scored on a scale (e.g., 0 to 4).[2]

      • Oocyst Counting: Fecal samples are collected to determine the number of oocysts shed per gram of feces (OPG), which indicates the level of parasite replication.[2][5]

  • Statistical Analysis: The collected data are statistically analyzed to determine the significance of the differences between the treatment groups.[2]

Mechanism of Action of Sulfonamides

Sulfonamides are bacteriostatic and coccidiostatic agents that interfere with the synthesis of folic acid in protozoa and bacteria.[][7] Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA).

The mechanism of action involves the competitive inhibition of the enzyme dihydropteroate synthetase (DHPS).[][7] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of folic acid. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid.[][8] As poultry and other vertebrates obtain folic acid from their diet, they are not affected by this mechanism.[9]

Sulfonamide Mechanism of Action cluster_parasite Eimeria Parasite PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Replication Parasite Replication NucleicAcids->Replication

Sulfonamide's competitive inhibition of DHPS.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy trial of an anticoccidial drug in broiler chickens.

Anticoccidial Efficacy Trial Workflow cluster_groups Treatment Groups start Day-old Broiler Chicks acclimation Acclimation Period (e.g., 12 days) start->acclimation grouping Random Allocation to Treatment Groups acclimation->grouping neg_control Negative Control (Non-infected) grouping->neg_control pos_control Positive Control (Infected, Non-treated) grouping->pos_control treat_group Treatment Group (Infected, Treated) grouping->treat_group data_collection Data Collection (Performance, Lesions, OPG) infection Oral Inoculation with Eimeria Oocysts pos_control->infection treat_group->infection infection->data_collection analysis Statistical Analysis data_collection->analysis end Efficacy Determination analysis->end

Workflow of an in vivo anticoccidial drug trial.

References

Nithiamide's Antiparasitic Efficacy: A Comparative Analysis Against Industry-Standard Treatments

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiparasitic drug discovery, the evaluation of novel compounds against established therapies is crucial for identifying promising new therapeutic agents. This guide provides a comprehensive performance benchmark of Nithiamide, a nitrothiazole-based compound, against the industry-standard antiparasitic, Metronidazole. The comparison focuses on their efficacy against two common protozoan pathogens: Giardia intestinalis and Trichomonas vaginalis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative performance data, experimental methodologies, and mechanisms of action to inform further research and development efforts.

Quantitative Performance Analysis

The in vitro efficacy of this compound and the industry-standard antiparasitic, Metronidazole, was evaluated against Giardia intestinalis and Trichomonas vaginalis. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound against both parasites. The results, summarized in the table below, demonstrate the potent activity of this compound.

CompoundTarget ParasiteIC50 (µM)Reference
This compound Giardia intestinalis0.122[1][2]Navarrete-Vázquez et al., 2015[1]
Trichomonas vaginalis2.24[1][2]Navarrete-Vázquez et al., 2015[1]
Metronidazole Giardia intestinalis5.36[1]Navarrete-Vázquez et al., 2015[1]
Trichomonas vaginalis0.33[3]Nava-Zuazo et al., 2014[3]

Note: Lower IC50 values indicate higher potency.

Mechanism of Action

The antiparasitic activity of this compound and Metronidazole stems from their distinct mechanisms of action at the cellular level.

This compound: As a member of the 5-nitrothiazole class, the precise mechanism of action for this compound is an area of ongoing research. However, studies on structurally related compounds suggest a multi-faceted mode of action. One proposed mechanism involves the inhibition of key parasitic enzymes. Research on similar nitro(benzo)thiazole acetamides has shown a clear inhibitory effect on fructose-1,6-biphosphate aldolase (FBPA) in Giardia intestinalis.[1] FBPA is a crucial enzyme in the glycolytic pathway, and its inhibition disrupts the parasite's energy metabolism. Molecular docking studies have further supported this by showing interactions between these compounds and the active site residues of the enzyme.[1] It is also hypothesized that, like other nitro-containing compounds, this compound may be activated by parasitic nitroreductases to produce cytotoxic radicals that damage cellular components.

Metronidazole: Metronidazole is a well-established antiparasitic agent whose mechanism of action is well-documented. It is a prodrug that is selectively activated in anaerobic organisms like Giardia intestinalis and Trichomonas vaginalis. The activation occurs through the reduction of its nitro group by low-redox-potential electron-transfer proteins, such as ferredoxin, which are present in these parasites. This reduction process generates highly reactive nitro radical anions. These cytotoxic radicals then interact with and damage the parasite's DNA, leading to strand breakage and helical structure disruption, ultimately resulting in cell death.

cluster_parasite Parasite Cell This compound This compound (2-acetylamino-5-nitrothiazole) This compound->Inhibition Inhibition FBPA Fructose-1,6-biphosphate Aldolase (FBPA) Glycolysis Glycolysis FBPA->Glycolysis Catalyzes key step Energy Energy Production (ATP) Glycolysis->Energy Inhibition->FBPA Disruption->Energy Disruption of

Proposed mechanism of this compound action.

Experimental Protocols

The following outlines a general methodology for the in vitro evaluation of antiparasitic compounds like this compound, based on established protocols.

1. Parasite Culture:

  • Giardia intestinalis trophozoites (e.g., WB strain) are cultured axenically in TYI-S-33 medium supplemented with bovine serum and antibiotics at 37°C.

  • Trichomonas vaginalis trophozoites (e.g., G3 strain) are cultured in Diamond's medium supplemented with horse serum at 37°C.

2. In Vitro Susceptibility Assay:

  • Trophozoites are harvested during the logarithmic growth phase.

  • A known concentration of parasites (e.g., 1 x 10^5 trophozoites/mL) is seeded into 96-well microtiter plates.

  • The test compounds (this compound and Metronidazole) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a series of dilutions. Control wells contain the solvent alone.

  • The plates are incubated under anaerobic or microaerophilic conditions at 37°C for a specified period (e.g., 24 or 48 hours).

3. Determination of IC50:

  • After incubation, parasite viability is assessed using a suitable method, such as:

    • Microscopic counting: Using a hemocytometer to count motile trophozoites.

    • Cell viability assays: Employing reagents like resazurin or MTT, where a colorimetric or fluorometric change indicates metabolic activity.

  • The percentage of growth inhibition is calculated for each drug concentration relative to the control.

  • The IC50 value is determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.

4. Enzyme Inhibition Assay (for mechanism of action studies):

  • The target enzyme (e.g., recombinant G. intestinalis FBPA) is purified.

  • The enzyme activity is measured in the presence of varying concentrations of the inhibitor (this compound).

  • The inhibitory effect is determined by monitoring the decrease in the rate of the enzymatic reaction, typically through spectrophotometric methods.

start Start culture Parasite Culture (Giardia or Trichomonas) start->culture harvest Harvest Trophozoites culture->harvest add_parasites Add parasites to plates harvest->add_parasites prepare_plates Prepare 96-well plates with serial drug dilutions prepare_plates->add_parasites incubate Incubate anaerobically (e.g., 24-48h at 37°C) add_parasites->incubate assess_viability Assess Parasite Viability (e.g., microscopy, MTT assay) incubate->assess_viability calculate_ic50 Calculate IC50 values assess_viability->calculate_ic50 end End calculate_ic50->end

References

Comparative Analysis of Nithiamide and Alternative Antiparasitic Agents: A Transcriptomic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in the scientific literature regarding the transcriptomic effects of Nithiamide on parasites. Despite its use as an antiparasitic agent, particularly against Trichomonas vaginalis, no published studies to date have performed a comparative transcriptomic analysis of parasites treated with this compound. This guide, therefore, aims to provide a comprehensive comparison based on the available data for this compound and its better-studied alternatives, primarily the nitroimidazole Metronidazole and the thiazolide Nitazoxanide.

This guide will present a comparative overview of the efficacy of these drugs, delve into the known transcriptomic and metabolic impact of Metronidazole as a proxy for understanding potential effects of this compound, and propose a detailed experimental protocol for a future comparative transcriptomics study involving this compound.

Comparative Efficacy of this compound and Alternatives

Clinical and in vitro studies have primarily focused on the efficacy of this compound in treating trichomoniasis, often in comparison to the standard-of-care drug, Metronidazole.

DrugDrug ClassParasiteEfficacyReference
This compound NitroimidazoleTrichomonas vaginalisCured 68% of patients in a clinical trial. Considered useful in cases of intolerance to Metronidazole.[1][2]
Metronidazole NitroimidazoleTrichomonas vaginalisCured 89% of patients in the same clinical trial. Standard treatment for trichomoniasis.[1][2][3]
Nitazoxanide ThiazolideTrichomonas vaginalisDemonstrates high in vitro activity against both Metronidazole-susceptible and -resistant strains.[4][5][4][5][6]

Insights from Metronidazole Transcriptomics: A Potential Model for this compound

Given that this compound is a substituted nitroimidazole like Metronidazole, it is plausible that they share a similar mechanism of action, which involves the reduction of their nitro group within the parasite to form cytotoxic radicals.[7] Transcriptomic studies on Metronidazole-treated Trichomonas vaginalis provide valuable insights into the potential cellular pathways affected by this class of drugs.

Upon treatment with Metronidazole, transcriptomic analyses of T. vaginalis have revealed significant changes in the expression of genes involved in:

  • Oxidoreductase activity: Genes encoding enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, which are involved in the activation of the drug, often show altered expression in resistant strains.[8]

  • DNA repair and stress response: The generation of free radicals by activated Metronidazole induces DNA damage, leading to the upregulation of genes involved in DNA repair and cellular stress responses.

  • Metabolic pathways: Key metabolic pathways, including amino acid metabolism and carbohydrate metabolism, are significantly altered in response to drug-induced stress.[8]

  • Drug resistance mechanisms: In resistant strains, genes encoding ATP-binding cassette (ABC) transporters and other multidrug resistance pumps may be upregulated.[8]

The following table summarizes key genes and pathways affected by Metronidazole in T. vaginalis, which could be hypothetically investigated in response to this compound treatment.

Gene/Pathway CategoryEffect of Metronidazole Treatment in Susceptible StrainsPotential Implication for this compound
Pyruvate:ferredoxin oxidoreductase (PFOR) Downregulation in some resistant strainsPotential for similar activation pathway and resistance mechanism
Thioredoxin Reductase Implicated in Metronidazole activationA likely target for this compound-mediated reduction
DNA Repair Enzymes UpregulationExpected response to DNA damage caused by activated this compound
ABC Transporters Upregulation in resistant strainsA potential mechanism of resistance to this compound
Oxidative Stress Response Upregulation of antioxidant enzymesA general response to the cytotoxic effects of the drug

Experimental Protocols

To address the current knowledge gap, a comparative transcriptomic study of this compound is essential. Below is a detailed protocol for such a study, designed to compare the effects of this compound with Metronidazole and a no-treatment control on Trichomonas vaginalis.

1. Parasite Culture and Drug Treatment:

  • Trichomonas vaginalis isolates (both Metronidazole-susceptible and -resistant strains) will be cultured in Diamond's medium supplemented with horse serum at 37°C.

  • Log-phase trophozoites will be treated with the respective IC50 concentrations of this compound and Metronidazole for a predetermined time course (e.g., 4, 8, and 24 hours). A control group will be cultured without any drug.

2. RNA Extraction and Quality Control:

  • Total RNA will be extracted from the parasite pellets using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA quality and quantity will be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8) for sequencing.

3. Library Preparation and RNA Sequencing:

  • mRNA will be enriched from total RNA using oligo(dT) magnetic beads.

  • Sequencing libraries will be prepared using a standard RNA-Seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • The prepared libraries will be sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.

4. Bioinformatic Analysis:

  • Quality control: Raw sequencing reads will be assessed for quality using FastQC and trimmed for adapters and low-quality bases using Trimmomatic.

  • Mapping: The trimmed reads will be aligned to the Trichomonas vaginalis reference genome using a splice-aware aligner like HISAT2.

  • Differential Gene Expression Analysis: Gene expression levels will be quantified using featureCounts or a similar tool. Differential expression analysis between the different treatment groups (this compound vs. Control, Metronidazole vs. Control, this compound vs. Metronidazole) will be performed using DESeq2 or edgeR in R.

  • Functional Annotation and Pathway Analysis: Differentially expressed genes (DEGs) will be subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and metabolic pathways affected by the drugs.

Visualizations

To facilitate the understanding of the proposed research and the known mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_culture Parasite Culture cluster_treatment Drug Treatment cluster_processing Sample Processing & Sequencing cluster_analysis Bioinformatic Analysis Culture T. vaginalis Culture Control Control Culture->Control This compound This compound Culture->this compound Metronidazole Metronidazole Culture->Metronidazole RNA_Extraction RNA Extraction Control->RNA_Extraction This compound->RNA_Extraction Metronidazole->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Mapping Read Mapping QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Functional_Analysis Functional Analysis DEG_Analysis->Functional_Analysis

Caption: Proposed experimental workflow for comparative transcriptomics.

Nitroimidazole_Activation_Pathway cluster_drug Drug cluster_parasite Parasite Cell cluster_activation Activation cluster_effect Cellular Effect Nitroimidazole Nitroimidazole (e.g., Metronidazole, this compound) PFOR PFOR Nitroimidazole->PFOR Reduction Ferredoxin Ferredoxin Nitroimidazole->Ferredoxin Reduction Thioredoxin_Reductase Thioredoxin Reductase Nitroimidazole->Thioredoxin_Reductase Reduction Radicals Cytotoxic Nitro Radicals PFOR->Radicals Generates Ferredoxin->Radicals Generates Thioredoxin_Reductase->Radicals Generates DNA_Damage DNA Damage Radicals->DNA_Damage Protein_Damage Protein Damage Radicals->Protein_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Putative mechanism of nitroimidazole drug action in parasites.

References

Independent Validation of Nithiamide Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the historical research findings on Nithiamide (also known as Aminitrozole) with contemporary antiprotozoal agents. The aim is to offer a clear perspective on its efficacy and to provide supporting experimental data for informed decision-making in drug development. Due to the limited recent research on this compound, this guide synthesizes early clinical data and compares it with the well-documented performance of current first-line treatments and related nitrothiazole compounds.

Comparative Efficacy of Antiprotozoal Agents

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives against common protozoal infections.

Table 1: In Vitro Activity against Giardia intestinalis

CompoundIC50 (µM)Source
This compound (Aminitrozole) Not Available-
Metronidazole 5.4 µMNavarrete-Vázquez et al., 2015[1]
Nitazoxanide 1.22 µMNavarrete-Vázquez et al., 2015[1]
Compound 1 (nitrothiazole acetamide) 0.122 µMNavarrete-Vázquez et al., 2015[1]

Table 2: In Vitro Activity against Trichomonas vaginalis

CompoundIC50 (µM)Source
This compound (Aminitrozole) Not Available-
Metronidazole 2.5 µMNavarrete-Vázquez et al., 2015[1]
Compound 1 (nitrothiazole acetamide) 2.24 µMNavarrete-Vázquez et al., 2015[1]

Table 3: Clinical Efficacy for Trichomoniasis Treatment

DrugDosageCure RateSource
This compound (Aminitrozole) 100 mg three times daily for 5-10 days70-80% (based on 200 cases)Willcox, 1957[2][3]
This compound (Aminitrozole) 100 mg three times daily for 7 days87% (34 out of 39 patients)Plentl et al., 1956[4]
Nitroimidazole drugs (e.g., Metronidazole) Single oral doseEffective in achieving parasitological cureCochrane Review[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. It is important to note that the protocols for this compound are based on historical reports and may lack the detail and rigor of modern studies.

In Vitro Antiprotozoal Activity Assay (Navarrete-Vázquez et al., 2015)
  • Parasite Culture: Trophozoites of Giardia intestinalis (ATCC 30957) and Trichomonas vaginalis (ATCC 30236) were cultured in TYI-S-33 medium supplemented with 10% bovine serum and 0.5% bovine bile for G. intestinalis.

  • Drug Preparation: Test compounds were dissolved in DMSO to prepare stock solutions.

  • Assay: Trophozoites were seeded in 96-well plates and incubated with serial dilutions of the test compounds for 48 hours at 37°C.

  • Viability Assessment: Parasite viability was determined using a resazurin-based assay. Fluorescence was measured to quantify the number of viable parasites.

  • Data Analysis: The 50% inhibitory concentration (IC50) was calculated from dose-response curves.

Clinical Trial for Trichomoniasis (Willcox, 1957)
  • Patient Population: 200 female patients with vaginal trichomoniasis confirmed by microscopic examination of vaginal discharge.

  • Treatment Regimen: Patients received 100 mg of Aminitrozole orally three times a day for 5 to 10 days.

  • Follow-up: Patients were re-examined at regular intervals, and vaginal swabs were taken for microscopic analysis to determine the presence or absence of Trichomonas vaginalis.

  • Outcome Assessment: "Cure" was defined as the absence of the parasite in post-treatment samples.

Visualizing Mechanisms and Workflows

To aid in the understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Historical) Parasite Culture Parasite Culture Incubation Incubation Parasite Culture->Incubation Drug Preparation Drug Preparation Drug Preparation->Incubation Viability Assay Viability Assay Incubation->Viability Assay IC50 Determination IC50 Determination Viability Assay->IC50 Determination Patient Selection Patient Selection Treatment Administration Treatment Administration Patient Selection->Treatment Administration Follow-up Examination Follow-up Examination Treatment Administration->Follow-up Examination Efficacy Assessment Efficacy Assessment Follow-up Examination->Efficacy Assessment

Caption: Experimental workflows for in vitro and in vivo antiprotozoal studies.

Potential Mechanism of Action of Nitro-heterocyclic Drugs

While the precise mechanism of action for this compound is not well-documented, the activity of other nitro-heterocyclic antiprotozoal drugs, such as Nitazoxanide, is better understood. These drugs are thought to act as non-competitive inhibitors of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for anaerobic energy metabolism in protozoa.[6]

mechanism_of_action Nitro-heterocyclic Drug Nitro-heterocyclic Drug PFOR Enzyme PFOR Enzyme Nitro-heterocyclic Drug->PFOR Enzyme Inhibits Acetyl-CoA Acetyl-CoA PFOR Enzyme->Acetyl-CoA Catalyzes Disrupted Energy Metabolism Disrupted Energy Metabolism PFOR Enzyme->Disrupted Energy Metabolism Leads to Pyruvate Pyruvate Pyruvate->PFOR Enzyme Substrate

Caption: Proposed mechanism of action for nitro-heterocyclic antiprotozoal drugs.

Logical Relationship of Drug Comparison

The evaluation of this compound's potential as a modern therapeutic agent requires a logical comparison with established treatments.

logical_comparison This compound (Historical Data) This compound (Historical Data) Comparative Efficacy Comparative Efficacy This compound (Historical Data)->Comparative Efficacy Safety Profile Safety Profile This compound (Historical Data)->Safety Profile Mechanism of Action Mechanism of Action This compound (Historical Data)->Mechanism of Action Modern Antiprotozoals (e.g., Metronidazole) Modern Antiprotozoals (e.g., Metronidazole) Modern Antiprotozoals (e.g., Metronidazole)->Comparative Efficacy Modern Antiprotozoals (e.g., Metronidazole)->Safety Profile Modern Antiprotozoals (e.g., Metronidazole)->Mechanism of Action Recommendation for Further Study Recommendation for Further Study Comparative Efficacy->Recommendation for Further Study Safety Profile->Recommendation for Further Study Mechanism of Action->Recommendation for Further Study

Caption: Logical framework for comparing this compound with modern antiprotozoal drugs.

References

Nithiamide and its Structural Analogs: A Comparative Analysis of Antiprotozoal Activity

Author: BenchChem Technical Support Team. Date: November 2025

Nithiamide, a 5-nitrothiazole derivative, has long been recognized for its antiprotozoal properties, particularly against Trichomonas vaginalis. This guide provides a detailed comparison of this compound (2-acetylamino-5-nitrothiazole) and its structural analogs, focusing on the relationship between their chemical structures and biological activities. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Structure-Activity Relationship: Insights from Experimental Data

A systematic analysis of this compound and its analogs reveals critical insights into their structure-activity relationship (SAR). Modifications to the acyl group at the 2-amino position of the 5-nitrothiazole scaffold have been shown to significantly influence antiprotozoal potency. A key study by Nava-Vázquez and colleagues in 2014 provides quantitative data on a series of 2-acylamino-5-nitro-1,3-thiazole derivatives, allowing for a direct comparison of their efficacy against Giardia intestinalis and Trichomonas vaginalis.

The following table summarizes the in vitro activity (IC50 values) of this compound and its structural analogs. This compound is represented as compound 9 .

CompoundR GroupIC50 vs. G. intestinalis (µM)IC50 vs. T. vaginalis (µM)
1 -NH(CH₃)>50>50
2 -NH(CH₂CH₃)2.130.43
3 -NH(n-propyl)0.980.17
4 -NH(n-butyl)1.150.22
5 -NH(phenyl)0.510.11
6 -NH(benzyl)1.480.24
7 -NH(cyclohexyl)1.430.22
8 -(CH₂)₂CH₃0.120.02
9 (this compound) -CH₃0.06 0.01
10 -(CH₂)₃CH₃0.040.01
11 -CH(CH₃)₂0.110.02
12 -phenyl0.030.01
13 -OCH₃0.010.02
14 -COOC₂H₅0.020.005
Metronidazole (Reference Drug)5.360.145
Nitazoxanide (Reference Drug)1.210.0325

From this data, several key SAR observations can be made:

  • Alkyl Chain Length: Among the simple alkyl amide analogs (compounds 8-11 ), this compound (compound 9 , with an acetyl group) and its longer-chain analog, the valeroylamide derivative (compound 10 ), exhibit potent activity.

  • Urea Derivatives: The urea-based analogs (compounds 1-7 ) generally show lower activity compared to the amide derivatives.

  • Carbamate and Oxamate Analogs: The methylcarbamate (compound 13 ) and ethyloxamate (compound 14 ) derivatives demonstrate exceptional potency. Notably, compound 13 was found to be 536 times more active than metronidazole against G. intestinalis[1]. Compound 14 was 29 times more active than metronidazole against T. vaginalis[1].

  • Aromatic Substitution: The benzamide derivative (compound 12 ) also displays high potency, comparable to this compound.

Mechanism of Action: The Role of the Nitro Group

The biological activity of this compound and its analogs is intrinsically linked to the presence of the 5-nitro group. Similar to other nitroheterocyclic drugs, their mechanism of action involves reductive activation within the target protozoan.

Mechanism_of_Action This compound This compound (Prodrug) Activation Reductive Activation (Nitroreductases) This compound->Activation Enters Parasite Radical Cytotoxic Nitro Radical Anion Activation->Radical Electron Transfer DNA_Damage DNA Damage Radical->DNA_Damage Interacts with Protein_Damage Protein Dysfunction Radical->Protein_Damage Interacts with Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture T. vaginalis Inoculate Inoculate Microtiter Plate Culture->Inoculate Prepare_Drugs Prepare Drug Dilutions Prepare_Drugs->Inoculate Incubate Anaerobic Incubation (48h, 37°C) Inoculate->Incubate Microscopy Microscopic Examination Incubate->Microscopy Data_Analysis Determine IC50/MLC Microscopy->Data_Analysis

References

Evaluating the Synergistic Effects of Nithiamide and its Potential Analogue, Nicotinamide, with Other Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Nithiamide: Extensive research has revealed a significant lack of available scientific literature, experimental data, and clinical studies regarding the synergistic effects of this compound (also known as Aminitrozole) with other compounds. Information regarding its mechanism of action and potential interactions is largely unavailable.

Given the similarity in nomenclature, it is possible that the intended compound of interest was Nicotinamide (also known as Niacinamide), a well-researched amide form of vitamin B3 with a considerable body of evidence supporting its synergistic potential in various therapeutic contexts. This guide will proceed to detail the synergistic effects of Nicotinamide with other compounds, presenting the available experimental data, protocols, and pathway visualizations.

Synergistic Effects of Nicotinamide in Combination Therapies

Nicotinamide has demonstrated promising synergistic or additive effects when combined with a range of therapeutic agents, enhancing efficacy in preclinical and clinical settings for conditions ranging from infectious diseases to cancer. This guide summarizes key findings from these combination studies.

Quantitative Data Summary of Nicotinamide Combination Studies

The following tables provide a structured overview of the quantitative outcomes from studies evaluating the synergistic effects of Nicotinamide with other compounds.

Table 1: Synergistic Effects of Nicotinamide with Anti-leishmanial Drugs

CombinationOrganism/Cell LineKey MetricResult
Nicotinamide + Trivalent AntimonyL. infantum axenic amastigotesIC50Synergistic improvement in anti-leishmanial activity[1]
Nicotinamide + Amphotericin BL. infantum axenic amastigotesIC50Additive activity[1]
Nicotinamide + PentamidineL. infantum axenic amastigotesIC50Slight antagonistic effect[1]
Nicotinamide + Pentavalent AntimonyIntracellular L. infantum, L. amazonensis, L. braziliensisToxicitySignificant increase in toxicity to the parasites[1]

Table 2: Synergistic Effects of Nicotinamide with Gemcitabine in Pancreatic Cancer Models

CombinationAnimal ModelKey MetricResult
Nicotinamide + GemcitabineOrthotopic Panc-02 and KPC mouse modelsTumor Weight & MetastasesSignificant reduction in both[2]
SurvivalSignificantly improved survival compared to control groups[2]
Immune Cell InfiltrationSignificant decrease in tumor-associated macrophages and myeloid-derived suppressor cells; significant increase in CD4+ and CD8+ T cells[2]

Table 3: Synergistic Effects of Nicotinamide with Progesterone in a Traumatic Brain Injury (TBI) Model

CombinationAnimal ModelKey MetricResult
Nicotinamide + ProgesteroneCortical contusion injury model in animalsNeuroprotection (24h post-injury)Significant improvement compared to individual treatments[3]
Recovery of Function (sensorimotor tasks)Significant improvement compared to individual treatments[3]
Cortical Loss (24h post-injury)Significant reduction
Gene ExpressionReduction in the expression of genes involved in inflammatory and immune processes[3]

Table 4: Synergistic Effects of Nicotinamide with EGFR-TKIs in Stage IV Lung Adenocarcinoma

CombinationPatient PopulationKey MetricResult
Nicotinamide + EGFR-TKIsPatients with EGFR mutationsProgression-Free Survival (PFS)Median PFS of 12.7 months vs. 10.9 months with placebo (P=0.2)[4]
Overall Survival (OS)Median OS of 31.0 months vs. 29.4 months with placebo (P=0.2)[4]
Subgroup Analysis (Females and Never-Smokers)Significant reduction in mortality risk[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in the cited studies.

In Vitro Anti-leishmanial Activity Assay:

  • Cell Culture: Leishmania infantum axenic amastigotes were cultured in appropriate media.

  • Drug Combination Studies: A fixed-ratio isobologram method was likely used to assess the interaction between Nicotinamide and the anti-leishmanial drugs.

  • IC50 Determination: The 50% inhibitory concentrations (IC50) of the individual drugs and their combinations were determined using methods such as resazurin-based viability assays.

  • Interaction Analysis: The fractional inhibitory concentration (FIC) index was calculated to classify the interaction as synergistic, additive, or antagonistic.

  • Intracellular Assays: Macrophage cell lines were infected with Leishmania promastigotes, which then transformed into amastigotes. The infected cells were treated with the drug combinations, and the parasite load was quantified, often by microscopy after Giemsa staining.

Pancreatic Cancer Mouse Model Study:

  • Animal Models: Orthotopic pancreatic cancer models were established using Panc-02 and KPC cell lines in mice.

  • Treatment Regimen: Mice were treated with Nicotinamide and Gemcitabine, likely administered intraperitoneally or orally on a defined schedule.

  • Efficacy Assessment: Tumor weight and the number of metastases were measured at the end of the study. Survival was monitored over time.

  • Immunophenotyping: Tumors were harvested, and single-cell suspensions were prepared. Flow cytometry was used to analyze the populations of various immune cells (macrophages, myeloid-derived suppressor cells, T cells) within the tumor microenvironment.

  • T-cell Function Assays: Enzyme-linked immunospot (ELISPOT) assays were likely used to assess the response of T cells to tumor-associated antigens.

Traumatic Brain Injury Animal Model Study:

  • Injury Model: A controlled cortical impact (CCI) injury was induced in the sensorimotor cortex of the animals.

  • Treatment: Animals received vehicle, Nicotinamide, Progesterone, or a combination of Nicotinamide and Progesterone for 72 hours post-injury.

  • Functional Recovery Assessment: Sensorimotor function was evaluated using behavioral tests such as the rotarod test or grid-walking analysis.

  • Histological Analysis: Brain tissue was collected, and sections were stained to assess lesion volume, neuronal degeneration (e.g., with Fluoro-Jade staining), and reactive astrogliosis (e.g., with GFAP immunohistochemistry).

  • Gene Expression Analysis: Microarray analysis was performed on brain tissue to identify treatment-specific changes in gene expression profiles, particularly focusing on inflammatory and immune pathways.

Visualization of Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the synergistic actions of Nicotinamide.

Nicotinamide_Signaling_Pathways cluster_stress Cellular Stress cluster_nicotinamide Nicotinamide Action cluster_outcomes Cellular Outcomes DNA Damage DNA Damage PARP1 PARP-1 DNA Damage->PARP1 activates Oxidative Stress Oxidative Stress Oxidative Stress->DNA Damage NAM Nicotinamide NAD NAD+ NAM->NAD Salvage Pathway NAM->PARP1 inhibits SIRT1 SIRT1 NAD->SIRT1 activates NAD->PARP1 consumes Inflammation Inflammation SIRT1->Inflammation suppresses (e.g., NF-κB) DNA Repair DNA Repair PARP1->DNA Repair promotes Apoptosis Apoptosis PARP1->Apoptosis can induce

Caption: Key signaling pathways influenced by Nicotinamide.

Experimental_Workflow_Pancreatic_Cancer cluster_setup Model Setup cluster_treatment Treatment Groups cluster_analysis Analysis A Orthotopic Implantation of Pancreatic Cancer Cells (Panc-02, KPC) B1 Vehicle Control A->B1 Randomization B2 Nicotinamide A->B2 Randomization B3 Gemcitabine A->B3 Randomization B4 Nicotinamide + Gemcitabine A->B4 Randomization C1 Tumor Growth and Metastasis Assessment B1->C1 Endpoint Analysis C2 Survival Analysis B1->C2 Endpoint Analysis C3 Flow Cytometry of Tumor Infiltrating Immune Cells B1->C3 Endpoint Analysis C4 ELISPOT for T-cell Response B1->C4 Endpoint Analysis B2->C1 Endpoint Analysis B2->C2 Endpoint Analysis B2->C3 Endpoint Analysis B2->C4 Endpoint Analysis B3->C1 Endpoint Analysis B3->C2 Endpoint Analysis B3->C3 Endpoint Analysis B3->C4 Endpoint Analysis B4->C1 Endpoint Analysis B4->C2 Endpoint Analysis B4->C3 Endpoint Analysis B4->C4 Endpoint Analysis

Caption: Experimental workflow for evaluating Nicotinamide and Gemcitabine synergy.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profiles of Nithiamide and related compounds, with a focus on experimental data. This compound, an antiprotozoal agent, belongs to the nitrothiazole class of compounds. Its safety profile, along with that of structurally related thiazole derivatives and the widely studied Nicotinamide, is crucial for understanding its therapeutic potential and guiding further drug development. This document summarizes key toxicological data, outlines relevant experimental methodologies, and visualizes pertinent biological pathways and workflows.

Executive Summary

This compound exhibits acute oral toxicity and is classified as harmful if swallowed. The core structure, a 2-aminothiazole ring, is recognized as a potential toxicophore, susceptible to metabolic activation that can lead to reactive metabolites. This guide presents available quantitative toxicity data (LD50 and IC50 values) for this compound and related compounds to facilitate a comparative assessment. Detailed protocols for standard toxicological assays are also provided to ensure the reproducibility and critical evaluation of the cited data.

Quantitative Toxicity Data

The following tables summarize the available acute toxicity and in vitro cytotoxicity data for this compound and selected related compounds.

Table 1: Acute Oral Toxicity Data (LD50)

CompoundChemical StructureSpeciesRouteLD50Reference
This compound (2-Acetylamino-5-nitrothiazole)CC(=O)NC1=NC=C(S1)--INVALID-LINK--[O-]MouseOral535 mg/kg[1]
2-Amino-5-nitrothiazole C1=C(SC(=N1)N)--INVALID-LINK--[O-]MouseOral535 mg/kg[1]
Thiazole C1=CSCN=C1MouseOral983 mg/kg[2]
Nicotinamide C1=CC(=C(C=N1)C(=O)N)RatOral3500 - 7000 mg/kg[3][4][5]
Nicotinamide MouseOral2500 mg/kg[3]

Table 2: In Vitro Cytotoxicity Data (IC50)

Compound/DerivativeCell LineIC50 (µM)Reference
This compound Giardia intestinalis0.49
This compound Trichomonas vaginalis0.022
Thiazole-thiophene hybrid (Compound 9) MCF-7 (Breast cancer)14.6 ± 0.8
Thiazole-thiophene hybrid (Compound 11b) MCF-7 (Breast cancer)28.3 ± 1.5
Bisthiazole derivative (Compound 53) HCT-116 (Colon cancer)6.6 µg/mL[6]
Bisthiazole derivative (Compound 53) HepG2 (Liver cancer)4.9 µg/mL[6]

Experimental Protocols

Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)

This method is employed to assess the acute toxic effects of a substance following oral administration.

Principle: The Acute Toxic Class Method is a stepwise procedure using a limited number of animals. The method assigns a substance to a toxicity class based on the observed mortality and morbidity at defined dose levels.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats), are used.[7] Animals are acclimatized to laboratory conditions before the study.[7]

  • Dose Preparation and Administration: The test substance is typically administered orally via gavage.[8] The volume administered should not normally exceed 1 mL/100g of body weight for aqueous solutions.[7]

  • Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of animals is dosed at the starting level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7][8]

  • Data Analysis: The number of animals that die or show signs of severe toxicity at a given dose level determines the next step, which could be dosing at a higher or lower level, or cessation of testing. The final classification is based on the outcomes at the tested dose levels.[7][8]

OECD_423_Workflow start Start: Select Dose Level (e.g., 300 mg/kg) dose Administer single oral dose to 3 animals start->dose observe Observe for 14 days (mortality, clinical signs) dose->observe decision Outcome? observe->decision stop_less_toxic Stop: Classify as less toxic decision->stop_less_toxic 0-1 deaths dose_higher Dose 3 more animals at a higher level decision->dose_higher 2-3 deaths dose_lower Dose 3 more animals at a lower level decision->dose_lower Ambiguous outcome dose_higher->observe stop_toxic Stop: Classify as toxic dose_lower->observe

Workflow for OECD 423 Acute Oral Toxicity Test.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

  • Compound Exposure: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 1-4 hours at 37°C to allow for formazan formation.[11]

  • Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[11]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_plate 96-Well Plate c1 treat Treat cells with varying concentrations of test compound c1->treat c2 c3 start Seed cells in 96-well plate start->c1 incubate Incubate for desired time period (e.g., 24-72h) treat->incubate add_mtt Add MTT Reagent (Incubate 1-4h at 37°C) incubate->add_mtt solubilize Add Solubilization Solution to dissolve formazan crystals add_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze

General workflow for an MTT cytotoxicity assay.

Discussion of Toxicity Profiles

This compound and Related Thiazoles

This compound and its parent compound, 2-amino-5-nitrothiazole, exhibit similar acute oral toxicity in mice, with an LD50 of 535 mg/kg.[1] This places them in a category of substances considered harmful if swallowed. The toxicity of these compounds is likely linked to the nitrothiazole moiety. The 2-aminothiazole core, while a common scaffold in medicinal chemistry, has been identified as a potential toxicophore.[12]

The proposed mechanism of toxicity for some 2-aminothiazole derivatives involves metabolic activation by cytochrome P450 enzymes. This can lead to the formation of reactive electrophilic metabolites that can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular damage and toxicity.

Metabolic_Activation parent 2-Aminothiazole Derivative (e.g., this compound) cyp450 Cytochrome P450 Metabolism parent->cyp450 reactive_metabolite Reactive Electrophilic Metabolite cyp450->reactive_metabolite macromolecules Cellular Macromolecules (Proteins, DNA) reactive_metabolite->macromolecules adducts Covalent Adducts macromolecules->adducts toxicity Cellular Damage & Toxicity adducts->toxicity

Proposed metabolic activation pathway for 2-aminothiazole derivatives.

In contrast, the unsubstituted thiazole ring shows lower acute toxicity with an oral LD50 in mice of 983 mg/kg.[2] This suggests that the substituents on the thiazole ring, particularly the nitro and amino groups, play a significant role in the overall toxicity of the molecule.

Nicotinamide

Nicotinamide, a form of vitamin B3, generally has a low toxicity profile. The oral LD50 in rodents is in the range of 2500-7000 mg/kg, indicating a much lower acute toxicity compared to this compound.[3][4][5] However, at high doses, adverse effects can occur, including flushing, nausea, and in rare cases, hepatotoxicity. The mechanism for flushing involves the activation of G-protein-coupled receptors on Langerhans cells, leading to prostaglandin release and vasodilation.

Conclusion

This compound is an effective antiprotozoal agent with a moderate level of acute toxicity. Its safety profile is intrinsically linked to its 2-amino-5-nitrothiazole core structure. The potential for metabolic activation of the 2-aminothiazole moiety warrants careful consideration in the development of new therapeutic agents based on this scaffold. In comparison, Nicotinamide exhibits a significantly lower acute toxicity, though high doses can lead to adverse effects through different mechanisms.

For researchers and drug development professionals, this comparative guide highlights the importance of thorough toxicological evaluation of this compound and its analogs. Future studies should focus on elucidating the specific metabolic pathways of this compound and identifying potential strategies to mitigate its toxicity while preserving its therapeutic efficacy. The provided experimental protocols serve as a foundation for conducting such essential safety assessments.

References

Safety Operating Guide

Navigating the Safe Disposal of Nithiamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

At the forefront of safe disposal is the directive to always consult with your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for guidance on chemical waste disposal and can provide institution-specific protocols that comply with local, state, and federal regulations.

General Principles for Chemical Waste Disposal

In the absence of specific instructions for Nithiamide, the following general principles for the disposal of laboratory chemical waste should be strictly adhered to:

  • Waste Characterization: The first step is to determine if the waste is hazardous. This is typically based on its characteristics:

    • Ignitability: The tendency to catch fire.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or react violently.

    • Toxicity: The potential to be harmful or fatal if ingested or absorbed. Without a specific Safety Data Sheet (SDS), it is prudent to treat this compound as a hazardous waste.

  • Segregation: this compound waste should be collected in a separate, dedicated waste container and not mixed with other chemical waste streams unless explicitly instructed to do so by your EHS department.

  • Containerization and Labeling: Use a container that is compatible with this compound. The container must be in good condition, have a secure lid, and be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.

Under no circumstances should this compound waste be disposed of down the sink or in the regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates a logical workflow for the proper disposal of this compound, emphasizing the central role of the institution's EHS department.

Nithiamide_Disposal_Workflow cluster_prep Preparation & Characterization cluster_collection Collection & Storage cluster_consult Consultation & Disposal cluster_donots Prohibited Actions start Generation of This compound Waste characterize Treat as Hazardous Waste (in absence of SDS) start->characterize segregate Segregate this compound Waste characterize->segregate containerize Use a Compatible, Labeled Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store consult_ehs Consult Institutional EHS for Specific Guidance store->consult_ehs ehs_pickup Arrange for Hazardous Waste Pickup by EHS consult_ehs->ehs_pickup no_drain Do NOT Pour Down Drain no_trash Do NOT Dispose in Regular Trash

A logical workflow for the safe disposal of this compound.

Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data or specific experimental protocols for the disposal of this compound. The chemical properties and potential environmental hazards have not been extensively documented in accessible literature. Therefore, it is imperative to handle this compound with caution and to rely on the expertise of your institution's EHS professionals.

By following these general guidelines and prioritizing consultation with your EHS department, you can ensure the safe and compliant disposal of this compound waste, thereby protecting yourself, your colleagues, and the environment.

Navigating the Safe Handling of Nithiamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Nithiamide, a compound recognized for its antiprotozoal properties. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this document combines verified data with established best practices for handling solid chemicals with similar hazard classifications.

Chemical Identifier and Hazard Information

This compound, also known as Aminitrozole or N-(5-nitro-2-thiazolyl)-acetamide, is classified under the Globally Harmonized System (GHS) with the hazard statement H302: Harmful if swallowed[1]. This classification underscores the importance of stringent safety protocols to prevent accidental ingestion.

Chemical InformationData
Synonyms Aminitrozole, N-(5-nitro-2-thiazolyl)-acetamide
GHS Hazard Statement H302: Harmful if swallowed[1]
Formulation Solid
Storage Temperature -20°C

Personal Protective Equipment (PPE) and Handling

When working with this compound, adherence to standard laboratory safety protocols is critical. The following personal protective equipment should be utilized to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal procedures to avoid skin contact.

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of dust generation, additional protective clothing may be necessary.

  • Respiratory Protection: In situations where dust may be generated and engineering controls such as a fume hood are not sufficient, a NIOSH-approved respirator appropriate for particulate matter should be used.

Handling Procedures:

  • Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.

  • Avoiding Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. Avoid generating dust during weighing and transfer.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

Spill and Disposal Protocols

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill Response Workflow

cluster_Spill Minor this compound Spill Response Spill Spill Occurs Alert Alert Personnel & Isolate Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste in a Sealed Container Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a minor this compound spill.

Disposal Plan:

All this compound waste, including contaminated materials from spill cleanup, should be considered hazardous.

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal service, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

References

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